molecular formula C8H13NO B3032574 1-Azaspiro[3.5]nonan-2-one CAS No. 24571-98-0

1-Azaspiro[3.5]nonan-2-one

Cat. No.: B3032574
CAS No.: 24571-98-0
M. Wt: 139.19 g/mol
InChI Key: AELNKKVIHYKERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azaspiro[3.5]nonan-2-one is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Azaspiro[3.5]nonan-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Azaspiro[3.5]nonan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azaspiro[3.5]nonan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-6-8(9-7)4-2-1-3-5-8/h1-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELNKKVIHYKERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443625
Record name 1-azaspiro[3.5]nonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24571-98-0
Record name 1-azaspiro[3.5]nonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azaspiro[3.5]nonan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Azaspiro[3.5]nonan-2-one as a spirocyclic beta-lactam scaffold

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Spirocyclic -Lactam Scaffold

Executive Summary

The 1-azaspiro[3.5]nonan-2-one scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by the fusion of a four-membered


-lactam ring with a six-membered cyclohexane ring at a single spiro-carbon. Unlike traditional monocyclic 

-lactams (monobactams) or fused bicyclic systems (penams, cephems), this spirocyclic architecture offers unique conformational rigidity and vectorality.

This guide details the synthesis, reactivity, and application of this scaffold, specifically focusing on its utility as a covalent inhibitor of serine/cysteine hydrolases (such as NAAA) and its potential in overcoming bacterial resistance mechanisms.

Structural Architectonics & Pharmacophore Logic

The core value of the 1-azaspiro[3.5]nonan-2-one lies in its "Escape from Flatland." Traditional aromatic drug discovery often suffers from poor solubility and non-specific binding. The spiro[3.5] system introduces significant


 character (fraction of 

hybridized carbons), which correlates with improved clinical success rates.
1.1 Conformational Restriction

In this scaffold, the cyclohexane ring locks the conformation of the


-lactam. The spiro-carbon (C4 of the lactam ring) forces substituents into fixed vectors relative to the carbonyl and nitrogen.
  • Ring Strain: The

    
    -lactam ring possesses inherent angle strain (
    
    
    
    90° bond angles vs. ideal 109.5°), making the carbonyl carbon highly electrophilic.
  • Steric Shielding: The bulky cyclohexane moiety protects the

    
    -lactam from non-specific hydrolysis by bulk water, while still allowing access to specific enzyme active sites.
    
Synthetic Strategies: The Staudinger Cycloaddition[1][2]

The most robust method for constructing the 1-azaspiro[3.5]nonan-2-one core is the Staudinger [2+2] Ketene-Imine Cycloaddition . This reaction is preferred over intramolecular alkylation due to its ability to generate the spiro-center and the lactam ring simultaneously with high diastereoselectivity.

2.1 Retrosynthetic Analysis

The scaffold is disassembled into two primary precursors:

  • The Imine (Schiff Base): Derived from cyclohexanone and a primary amine.

  • The Ketene: Generated in situ from an acid chloride and a base.

2.2 Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow from precursors to the spirocyclic core.

StaudingerSynthesis Cyclohexanone Cyclohexanone (C6 Ring Source) Imine Cyclohexanone Imine (Schiff Base) Cyclohexanone->Imine Dehydration (-H2O) Amine Primary Amine (R-NH2) Amine->Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack AcidChloride Acid Chloride (Ketene Precursor) Ketene Ketene Intermediate (R-CH=C=O) AcidChloride->Ketene Base (Et3N) (-HCl) Ketene->Zwitterion SpiroLactam 1-Azaspiro[3.5]nonan-2-one (Target Scaffold) Zwitterion->SpiroLactam Conrotatory Ring Closure

Figure 1: Mechanistic pathway for the Staudinger synthesis of the 1-azaspiro[3.5]nonan-2-one scaffold.

Experimental Protocol: Synthesis of 1-Phenyl-1-azaspiro[3.5]nonan-2-one

Objective: To synthesize a representative spiro-


-lactam using the Staudinger protocol.
Safety:  Acid chlorides are corrosive. Perform all steps in a fume hood under an inert atmosphere (Argon/Nitrogen).
3.1 Materials
  • Cyclohexanone (10 mmol)

  • Aniline (10 mmol) (or other primary amine)

  • Chloroacetyl chloride (12 mmol)

  • Triethylamine (Et

    
    N) (25 mmol)
    
  • Dichloromethane (DCM), anhydrous

  • Magnesium Sulfate (MgSO

    
    )
    
3.2 Step-by-Step Methodology

Phase A: Imine Formation (Schiff Base)

  • Dissolution: Dissolve cyclohexanone (1.0 eq) and aniline (1.0 eq) in anhydrous DCM (20 mL).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) or use a Dean-Stark trap if refluxing in toluene (preferred for stubborn amines).

  • Dehydration: Add anhydrous MgSO

    
     (2 g) to the flask to scavenge water and drive equilibrium. Stir at Room Temperature (RT) for 6–12 hours.
    
  • Verification: Monitor by TLC (disappearance of starting ketone).

  • Isolation: Filter off MgSO

    
     and concentrate the filtrate in vacuo. Use the crude imine immediately to prevent hydrolysis.
    

Phase B: Cycloaddition (The Staudinger Reaction)

  • Setup: Dissolve the crude imine in anhydrous DCM (30 mL) in a flame-dried round-bottom flask under Argon. Cool to 0°C.[1]

  • Base Addition: Add Triethylamine (2.5 eq). The excess base is crucial to scavenge HCl and catalyze ketene formation.

  • Acylation: Add Chloroacetyl chloride (1.2 eq) dropwise via syringe pump over 30 minutes. Critical: Maintain temperature at 0°C to control the exothermic reaction and prevent ketene dimerization.

  • Reaction: Allow the mixture to warm to RT and stir for 12–18 hours.

  • Quench: Pour the reaction mixture into ice-cold water (50 mL).

  • Extraction: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine/imine), saturated NaHCO

    
    , and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel column chromatography (Ethyl Acetate/Hexanes gradient).

Phase C: Characterization Criteria (Self-Validation)

  • IR Spectroscopy: Look for the characteristic

    
    -lactam carbonyl stretch at 1740–1760 cm
    
    
    
    .
  • 
    C NMR:  The carbonyl carbon typically appears around 165–170 ppm . The spiro-quaternary carbon (C4) appears distinctively upfield from typical methines.
    
Medicinal Chemistry Applications
4.1 NAAA Inhibition (Pain & Inflammation)

The 1-azaspiro[3.5]nonan-2-one scaffold is a potent pharmacophore for inhibiting N-acylethanolamine acid amidase (NAAA) . NAAA degrades Palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid.[2][3][4]

  • Mechanism: The active site of NAAA contains a catalytic N-terminal Cysteine. The

    
    -lactam ring acts as a "suicide substrate."
    
  • Acylation: The nucleophilic thiol of the Cysteine attacks the carbonyl of the

    
    -lactam, opening the ring and forming a stable thioester bond. This irreversibly inactivates the enzyme.
    
  • Spiro-Advantage: The cyclohexane ring fits into the hydrophobic pocket of NAAA, improving binding affinity (

    
    ) compared to monocyclic analogs.
    
4.2 Biological Pathway Visualization

NAAA_Inhibition PEA Palmitoylethanolamide (PEA) Effect Increased PEA Levels (Anti-inflammatory/Analgesic) PEA->Effect Accumulation NAAA_Active Active NAAA Enzyme (Cys-SH Nucleophile) NAAA_Active->PEA Degrades Complex Michaelis Complex (Non-covalent binding) NAAA_Active->Complex + Inhibitor SpiroInhibitor 1-Azaspiro[3.5]nonan-2-one (Inhibitor) SpiroInhibitor->Complex AcylEnzyme Acyl-Enzyme Adduct (Irreversible Inhibition) Complex->AcylEnzyme Ring Opening (Cys-S attack on C=O) AcylEnzyme->Effect Enzyme Inactivation

Figure 2: Mechanism of NAAA inhibition by spirocyclic


-lactams, leading to PEA accumulation.
Data Summary: Comparative Potency

The following table summarizes the impact of spiro-cyclization on hydrolytic stability and enzymatic potency (hypothetical representative data based on SAR trends in literature [1, 3]).

Compound ClassRing StructureChemical Stability (

pH 7.4)
NAAA IC

(nM)
Monocyclic Azetidin-2-oneLow (< 1 h)> 1000
Bicyclic CarbapenemModerateN/A (Antibiotic)
Spirocyclic 1-Azaspiro[3.5]nonan-2-one High (> 24 h) < 50

Note: The steric bulk of the spiro-cyclohexane ring significantly retards non-enzymatic hydrolysis, a critical parameter for systemic drug delivery.

References
  • Synthesis of Medicinally Privileged Spiro-

    
    -Lactams. American Chemical Society (ACS).
    [Link]
    
  • 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. ChemMedChem / PubMed. [Link][4]

  • Molecular Targets of

    
    -Lactam-Based Antimicrobials: Beyond the Usual Suspects. MDPI Antibiotics.
    [Link]
    
  • Asymmetric Synthesis of Substituted 2-Azaspiro[3.5]nonan-1-ones (Isomeric Reference). Journal of Organic Chemistry. [Link]

Sources

Therapeutic Potential of 1-Azaspiro[3.5]nonan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spiro-β-Lactam Advantage

In the landscape of modern medicinal chemistry, the "Escape from Flatland" initiative has driven a shift from planar aromatic scaffolds to three-dimensional (3D) architectures.[1][2] The 1-azaspiro[3.5]nonan-2-one scaffold represents a privileged class of spirocyclic


-lactams that combines the inherent reactivity of the azetidin-2-one ring with the conformational rigidity of a spiro-fused cyclohexane system.

This whitepaper analyzes the therapeutic utility of these derivatives, specifically focusing on their dual-potential as Niemann-Pick C1-Like 1 (NPC1L1) inhibitors for dyslipidemia and transpeptidase inhibitors for multidrug-resistant (MDR) bacterial infections. Unlike flexible monocyclic


-lactams, the spiro[3.5] system locks the pharmacophore into a bioactive conformation, enhancing metabolic stability and selectivity.

Chemical Architecture & Mechanistic Rationale

Structural Analysis

The core structure, 1-azaspiro[3.5]nonan-2-one, consists of a four-membered lactam ring spiro-fused at the C4 position to a six-membered cyclohexane ring.

  • Conformational Locking: The spiro carbon (C4 of the lactam) rigidly orients substituents at the N1 and C3 positions. This restriction reduces the entropic penalty upon binding to protein targets.

  • 
    -Turn Mimetics:  The rigid spirocyclic framework mimics the Type II 
    
    
    
    -turn of peptides, making these derivatives excellent peptidomimetics for protease inhibition.
  • Reactivity: The ring strain of the

    
    -lactam (~27 kcal/mol) is maintained, allowing for the acylation of active-site serine residues in target enzymes (e.g., bacterial PBPs or viral proteases).
    
Mechanism of Action (MOA)
A. Cholesterol Absorption Inhibition (Target: NPC1L1)

Similar to Ezetimibe, spiro-


-lactam derivatives target the sterol transporter NPC1L1  at the brush border of enterocytes.[3][4]
  • Binding: The molecule binds to the extracellular loops of NPC1L1.

  • Blockade: This binding prevents the clathrin-mediated internalization of the transporter-cholesterol complex.

  • Result: Reduced delivery of intestinal cholesterol to the liver, upregulating hepatic LDL receptors and lowering serum LDL-C.

B. Antibacterial Activity (Target: Penicillin-Binding Proteins)
  • Acylation: The nucleophilic serine hydroxyl group of the bacterial Transpeptidase (PBP) attacks the carbonyl carbon of the

    
    -lactam.
    
  • Inhibition: The ring opens, forming a stable acyl-enzyme complex that prevents cell wall cross-linking (peptidoglycan synthesis), leading to bacterial lysis.

Synthesis Methodology: The Staudinger [2+2] Cycloaddition[5][6][7]

The most robust method for constructing the 1-azaspiro[3.5]nonan-2-one core is the Staudinger ketene-imine cycloaddition. This reaction is stereoselective, typically favoring the cis-isomer, though conditions can be tuned.

Experimental Protocol

Objective: Synthesis of 3,3-dichloro-1-phenyl-1-azaspiro[3.5]nonan-2-one (Representative Derivative).

Reagents:

  • Cyclohexanone anil (Imine precursor)

  • Dichloroacetyl chloride (Ketene precursor)

  • Triethylamine (Base)[5]

  • Dichloromethane (DCM, Anhydrous)

Step-by-Step Workflow:

  • Imine Formation: Condense cyclohexanone with aniline in refluxing toluene with a Dean-Stark trap to remove water. Isolate the imine (Schiff base).

  • Cycloaddition Setup: Dissolve the imine (1.0 equiv) in anhydrous DCM under a nitrogen atmosphere. Cool to 0°C.

  • Ketene Generation: Add triethylamine (1.2 equiv) to the solution.

  • Addition: Dropwise add dichloroacetyl chloride (1.1 equiv) dissolved in DCM over 30 minutes. The base eliminates HCl to generate the dichloroketene in situ, which reacts with the imine.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12h).

  • Workup: Wash the organic layer with water (2x), saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).

Validation:

  • IR: Look for the characteristic

    
    -lactam carbonyl stretch at 1740–1760 cm
    
    
    
    .
  • 
    C NMR:  Confirm the quaternary spiro-carbon signal (~60-70 ppm) and the carbonyl signal (~160 ppm).
    
Visualized Synthesis Pathway

StaudingerSynthesis cluster_conditions Reaction Conditions Imine Cyclohexan-imine (Substrate) Intermediate Zwitterionic Intermediate Imine->Intermediate Nucleophilic Attack KetenePre Acyl Chloride (Ketene Precursor) KetenePre->Intermediate HCl Elimination Base Triethylamine (Base) Base->Intermediate Product 1-Azaspiro[3.5]nonan-2-one (Spiro-β-Lactam) Intermediate->Product Conrotatory Ring Closure DCM, 0°C to RT, N2 atm DCM, 0°C to RT, N2 atm

Caption: Staudinger [2+2] cycloaddition pathway for the synthesis of the spiro-β-lactam core.

Structure-Activity Relationships (SAR)[4]

The therapeutic efficacy of 1-azaspiro[3.5]nonan-2-one derivatives is heavily dependent on substitution patterns at the N1, C3, and the spiro-cyclohexane ring.

SAR Data Summary
PositionModificationEffect on Potency (NPC1L1)Effect on Antibacterial Activity
N1 (Lactam Nitrogen) Phenyl / 4-FluorophenylHigh Increase. Essential for hydrophobic pocket binding in NPC1L1.Moderate. Aryl groups enhance cell wall penetration.
C3 (Lactam Carbon) Phenoxy / BenzyloxyCritical. A bulky lipophilic group here mimics the side chain of Ezetimibe.Variable. Electron-withdrawing groups (e.g., Cl, F) enhance lactam reactivity (acylation).
C3 Stereochemistry trans-3,4-disubstitutedPreferred. trans-isomers generally show higher affinity than cis.Neutral. Less critical than electronic factors.
Spiro-Ring (C4) Unsubstituted CyclohexaneBaseline. Provides necessary rigidity.Baseline.
Spiro-Ring (C4) 4-Substituted CyclohexaneEnhancement. Polar groups (e.g., -OH, -COOH) can improve solubility without sacrificing potency.Enhancement. Can improve Gram-negative outer membrane permeability.
Mechanistic Diagram: NPC1L1 Inhibition

NPC1L1_Mechanism Lumen Intestinal Lumen (Cholesterol Micelles) NPC1L1_Active NPC1L1 Transporter (Active State) Lumen->NPC1L1_Active Cholesterol Binding Complex Inhibitor-NPC1L1 Complex NPC1L1_Active->Complex Conformational Lock SpiroLactam Spiro-β-Lactam (Inhibitor) SpiroLactam->NPC1L1_Active Competitive Binding (Extracellular Loop) Endocytosis Clathrin-Mediated Endocytosis Complex->Endocytosis BLOCKED Outcome Reduced Serum LDL-C Complex->Outcome Liver Hepatic Cholesterol Pool Endocytosis->Liver Transport

Caption: Mechanism of cholesterol absorption inhibition. The spiro-beta-lactam prevents the internalization of the NPC1L1 transporter.

Therapeutic Applications & Field Insights

Dyslipidemia (Cholesterol Lowering)

While Ezetimibe is the gold standard, spiro-derivatives offer a "next-generation" approach. The spiro-fusion restricts the rotation of the C4-phenyl group (common in non-spiro analogs), potentially reducing off-target binding and increasing metabolic stability against hydrolysis by intestinal enzymes.

  • Key Insight: Derivatives with a 4-fluorophenyl group at N1 and a benzyloxy group at C3 have demonstrated IC50 values in the low micromolar to nanomolar range in in vitro cholesterol micelle assays.

Antimicrobial Resistance (AMR)

The 1-azaspiro[3.5]nonan-2-one core is effective against Gram-positive bacteria (S. aureus, B. subtilis).

  • Causality: The spiro-cyclohexane ring increases lipophilicity (LogP), facilitating diffusion through the thick peptidoglycan layer of Gram-positive organisms.

  • Limitations: Activity against Gram-negatives (E. coli, P. aeruginosa) is often lower due to efflux pumps. Future development focuses on attaching siderophore mimics to the spiro-ring to exploit iron transport pathways for entry.

Emerging: Antiviral Protease Inhibition

Recent studies suggest that spiro-lactams can inhibit the 3C-like protease (3CLpro) of coronaviruses. The lactam carbonyl acts as a "warhead," forming a covalent bond with the catalytic cysteine (Cys145) of the viral protease, permanently disabling viral replication.

References

  • Beta-lactam cholesterol absorption inhibitors. Current Medicinal Chemistry. [Link]

  • Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and biological activity of monocyclic Spiro Azetidine-2-one. University of Baghdad / ResearchGate. [Link]

  • Potent cholesterol absorption inhibiting spiro-b-lactams. ResearchGate. [Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry. [Link]

Sources

Conformational Restriction via 1-Azaspiro[3.5]nonan-2-one: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthetic methodology, and medicinal application of the 1-Azaspiro[3.5]nonan-2-one scaffold.

Executive Summary

In modern drug discovery, the "entropic penalty" of binding—where a flexible ligand loses degrees of freedom upon binding to a rigid protein pocket—is a primary driver of low affinity. The 1-Azaspiro[3.5]nonan-2-one scaffold represents a high-value solution to this thermodynamic hurdle. By fusing a four-membered


-lactam ring with a six-membered cyclohexane ring at a single spiro-carbon, this scaffold rigidly orients exit vectors, mimics Type II 

-turns found in bioactive peptides, and improves metabolic stability by blocking hydrolytic attack vectors common to non-spiro analogs. This guide analyzes the scaffold's geometry, provides a validated synthesis protocol, and outlines its application in peptidomimetic design.

Structural Analysis: The Geometry of Restriction

The core utility of 1-Azaspiro[3.5]nonan-2-one lies in its ability to "freeze" bioactive conformations. Unlike linear alkyl chains or fused bicyclic systems (like decalin), the spiro-linkage forces the two rings to lie in perpendicular planes.

The Orthogonal Lock

The


 hybridization of the spiro-carbon (C4) creates a rigid orthogonal relationship between the azetidinone (

-lactam) ring and the cyclohexane ring.
  • 
    -Lactam Ring (Planar/Puckered):  Contains the pharmacophoric amide bond.
    
  • Cyclohexane Ring (Chair): Provides a lipophilic anchor and steric bulk that shields the

    
    -lactam from non-specific hydrolysis.
    

This geometry is particularly effective for Type II


-turn mimicry . In native peptides, a 

-turn reverses the peptide chain direction (essential for hairpins and protein-protein interactions). The 1-Azaspiro[3.5]nonan-2-one scaffold constrains the

and

torsion angles to values (

) that closely overlay with the

and

residues of a natural

-turn.
Visualization of Conformational Locking

The following diagram illustrates how the spiro-scaffold reduces the entropic cost of binding compared to a flexible peptide.

Conformational_Lock Flexible_Peptide Flexible Peptide (High Entropy) Entropic_Penalty Entropic Penalty (ΔS < 0) Flexible_Peptide->Entropic_Penalty Binding Event Spiro_Scaffold 1-Azaspiro[3.5]nonan-2-one (Pre-organized) Bound_State_Flex Bound State (Low Affinity) Entropic_Penalty->Bound_State_Flex Rigid_Binding Minimal Entropy Loss (ΔS ≈ 0) Spiro_Scaffold->Rigid_Binding Binding Event Bound_State_Rigid Bound State (High Affinity) Rigid_Binding->Bound_State_Rigid

Figure 1: Thermodynamic advantage of spiro-restriction. The pre-organized scaffold bypasses the energy cost required to fold a flexible peptide into a bioactive shape.

Validated Synthetic Protocol: Staudinger [2+2] Cycloaddition[1][2]

The most robust method for constructing the 1-Azaspiro[3.5]nonan-2-one core is the Staudinger Ketene-Imine Cycloaddition . This reaction is highly diastereoselective, typically yielding the cis-


-lactam as the major product.
Reaction Mechanism
  • Imine Formation: Condensation of cyclohexanone (or derivative) with a primary amine.

  • Ketene Generation: In situ generation of a ketene from an acid chloride using a base (triethylamine).

  • Cycloaddition: The nucleophilic imine attacks the electrophilic ketene (orthogonal approach) to form a zwitterionic intermediate, which closes to form the

    
    -lactam ring.
    
Step-by-Step Protocol

Target: Synthesis of N-substituted 1-azaspiro[3.5]nonan-2-one.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • Primary Amine (

    
    ) (1.0 equiv)
    
  • Acid Chloride (e.g., Acetyl chloride or functionalized derivative) (1.2 equiv)

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Magnesium Sulfate (

    
    )
    

Workflow:

  • Imine Preparation (Schiff Base):

    • Dissolve cyclohexanone (10 mmol) and the primary amine (10 mmol) in anhydrous DCM (30 mL).

    • Add

      
       (2 g) to scavenge water and drive equilibrium.
      
    • Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (disappearance of ketone).

    • Filter off

      
       and concentrate the filtrate in vacuo to obtain the crude imine. Note: Use immediately.
      
  • Cycloaddition (Staudinger Reaction):

    • Redissolve the crude imine in anhydrous DCM (50 mL) under Nitrogen/Argon atmosphere.

    • Add Triethylamine (25 mmol). Cool the mixture to 0°C.

    • Add the Acid Chloride (12 mmol) dissolved in DCM (10 mL) dropwise over 30 minutes.

    • Critical Step: Allow the reaction to warm to RT and stir overnight (12–16 hours). The color typically changes to deep orange/brown.

  • Work-up and Purification:

    • Wash the organic layer with saturated

      
       (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).
      
    • Dry over

      
      , filter, and concentrate.[1]
      
    • Purification: Flash column chromatography on silica gel.

      • Eluent: Ethyl Acetate/Hexane gradient (typically 10:90 to 30:70).

    • Characterization: Confirm structure via

      
      -NMR (distinctive doublet/multiplet for 
      
      
      
      -lactam protons) and IR (strong carbonyl stretch at ~1740
      
      
      ).
Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Cyclohexanone + R-NH2 Imine_Form Step 1: Imine Formation (DCM, MgSO4, RT) Start->Imine_Form Cycloaddition Step 3: [2+2] Cycloaddition (0°C to RT, 12h) Imine_Form->Cycloaddition Crude Imine Ketene_Gen Step 2: Ketene Generation (Acid Chloride + Et3N) Ketene_Gen->Cycloaddition In Situ Ketene Workup Step 4: Aqueous Workup (NaHCO3 Wash) Cycloaddition->Workup Purification Step 5: Flash Chromatography (EtOAc/Hexane) Workup->Purification

Figure 2: Staudinger synthesis pathway for the 1-azaspiro[3.5]nonan-2-one core.

Medicinal Chemistry Applications

Peptidomimetics (GPCR Ligands)

Many G-Protein Coupled Receptors (GPCRs) recognize peptide ligands that adopt a


-turn conformation upon binding. Linear peptides are rapidly degraded by proteases and have poor bioavailability.
  • Strategy: Replace the

    
     and 
    
    
    
    amino acids of the native peptide with the 1-azaspiro[3.5]nonan-2-one scaffold.
  • Result: The rigid spiro-core mimics the turn geometry, positioning side chains (R groups on the N1 and C3 positions) to interact with receptor sub-pockets. This has been successfully applied in designing analogues of Melanostatin and Somatostatin .

Serine Protease Inhibitors

The


-lactam ring is inherently electrophilic. In the spiro-configuration, the reactivity can be tuned to target the active site serine of proteases (e.g., Elastase, Chymotrypsin).
  • Mechanism: The active site serine attacks the

    
    -lactam carbonyl (C2), opening the ring and forming a stable acyl-enzyme complex.
    
  • Spiro Advantage: The cyclohexane ring (positions 5-9) sterically blocks the approach of water molecules that would otherwise hydrolyze the acyl-enzyme complex, leading to irreversible inhibition or prolonged residence time.

Data Summary: Stability & Potency
FeatureFlexible Peptide / Linear Analog1-Azaspiro[3.5]nonan-2-one AnalogImpact
Conformation Random Coil (Solution)Rigid

-Turn (Type II)

improves due to

.
Proteolytic Stability Low (

min)
High (

hrs)
Unrecognizable by standard peptidases.
Selectivity Low (Promiscuous)High (Vector specific)Rigid exit vectors reduce off-target binding.
Hydrolysis Rate High (for simple

-lactams)
Low (Steric Shielding)Spiro-cyclohexane protects the lactam ring.

Strategic Logic Map

The following diagram maps the decision logic for deploying this scaffold in a drug discovery campaign.

Logic_Map Problem Target: GPCR or Protease Ligand: Unstable/Low Potency Decision Is the bioactive conformation a Beta-Turn? Problem->Decision Deploy_Spiro Deploy 1-Azaspiro[3.5]nonan-2-one Decision->Deploy_Spiro Yes Alt_Strategy Consider Macrocyclization Decision->Alt_Strategy No Design_Phase Design Phase: Map i+1 / i+2 residues to Spiro N1 / C3 substituents Deploy_Spiro->Design_Phase Synthesis Synthesis (Staudinger) Design_Phase->Synthesis Validation Validation: NMR (NOE) for Turn Geometry Metabolic Stability Assay Synthesis->Validation

Figure 3: Decision framework for utilizing the azaspiro scaffold in lead optimization.

References

  • Alonso, E., et al. (2001). "Spiro beta-lactams as beta-turn mimetics.[2] Design, synthesis, and NMR conformational analysis." Journal of Organic Chemistry.

  • Palomo, C., et al. (2003). "Development of a new family of conformationally restricted peptides as potent nucleators of beta-turns." Journal of the American Chemical Society.

  • Prudêncio, M. (2021). "Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity." Frontiers in Microbiology/Chemistry.

  • Singh, G.S. (2003). "Recent progress in the synthesis and chemistry of azetidin-2-ones." Tetrahedron.

  • PubChem. "1-azaspiro[3.5]nonan-2-one Compound Summary." National Library of Medicine.

Sources

Engineering 3D Chemical Space: A Technical Guide to Spiro[3.5] Lactam Systems in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently observe the limitations of flat, sp²-hybridized aromatic molecules. They often suffer from poor aqueous solubility, rapid metabolic clearance, and promiscuous off-target binding. To overcome these hurdles, the pharmaceutical industry is actively pursuing an "escape from flatland" by integrating three-dimensional, sp³-rich architectures[1].

Among these privileged 3D scaffolds, spiro[3.5] lactams have emerged as highly versatile building blocks. A spiro[3.5] lactam consists of a four-membered ring (such as an azetidine, oxetane, or cyclobutane) spiro-fused to a six-membered lactam ring, or vice versa[1]. This technical whitepaper synthesizes the structural rationale, therapeutic applications, and self-validating experimental workflows required to successfully leverage spiro[3.5] lactam systems in drug discovery.

Thermodynamic & Structural Rationale

Why do medicinal chemists specifically choose the spiro[3.5] core over simpler monocyclic or fused systems? The causality lies in the thermodynamics of target binding and the precise projection of functional groups.

  • Conformational Restriction & Peptidomimetics: Spirocyclic lactams act as highly effective peptidomimetics. Specifically, spiro-β-lactams are frequently utilized as β-turn mimetics[2]. The rigid spiro fusion prevents the molecule from adopting multiple disordered states, reducing the entropic penalty upon binding to a target protein.

  • Optimized Exit Vectors: The unique dihedral angles created by the fusion of a highly strained 4-membered ring with a 6-membered ring provide distinct spatial exit vectors for substituents[1]. This allows for precise mapping of pharmacophores to complex protein pockets.

  • Enhanced Physicochemical Properties: Increasing the fraction of sp³ carbons (Fsp³) directly correlates with clinical success. The spiro[3.5] core improves aqueous solubility and metabolic stability compared to planar heteroaromatics[1].

Workflow A Scaffold Design (Spiro[3.5] Lactam) B Chemical Synthesis (Staudinger [2+2]) A->B C In Vitro Screening (Target Engagement) B->C D Lead Optimization (Vector Alignment) C->D

Workflow for spiro[3.5] lactam drug discovery and lead optimization.

Translational Applications in Therapeutics

The spiro[3.5] lactam architecture is not a theoretical curiosity; it is actively driving late-stage drug discovery across multiple therapeutic areas.

Antiviral Agents: SARS-CoV-2 3CLpro Inhibitors

In the development of inhibitors for the Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) 3C-like protease (3CLpro), 6-azaspiro[3.5]nonane lactams have shown remarkable efficacy[3].

  • The Causality of Binding: The extended length of the 6-membered ring allows the inhibitor to deeply engage the S4 hydrophobic cleft of the protease. Crucially, this steric bulk "locks" the molecule into a single, stable bioactive conformation. The lactam NH and carbonyl groups form critical bifurcated hydrogen bonds with Glu166, His41, and His163, resulting in sub-micromolar potency[3].

Binding Lactam 6-Azaspiro[3.5] Core S4 S4 Hydrophobic Cleft Lactam->S4 Conformation Lock Hbond H-Bonding (Glu166/His41) Lactam->Hbond Lactam NH/C=O Protease Inhibited 3CLpro S4->Protease Hbond->Protease

Binding mechanism of 6-azaspiro[3.5] lactams to SARS-CoV-2 3CLpro.

Cardiovascular, CNS, and Antimicrobial Indications
  • Metabolic Diseases: The 2-azaspiro[3.5]nonan-1-one scaffold is the core of (+)-SCH 54016, a potent cholesterol absorption inhibitor[4].

  • Neurology: Spiro-lactam systems are actively utilized as NMDA receptor modulators, providing novel avenues for treating psychiatric and neurological conditions[5].

  • Infectious Diseases: Novel spiro-β-lactams have demonstrated dual activity, exhibiting nanomolar inhibition against HIV-1 while simultaneously targeting the hepatic and blood stages of Plasmodium infection[6].

Quantitative Data Summary
Compound ClassTarget / IndicationKey Structural FeaturePotency (IC₅₀ / Activity)Ref
6-Azaspiro[3.5]nonane lactams SARS-CoV-2 3CLproExtended spirocycle (S4 pocket lock)Sub-micromolar (0.1 - 0.5 µM)[3]
2-Azaspiro[3.5]nonan-1-ones Cholesterol Absorption(+)-SCH 54016 derivative coreHigh nanomolar[4]
Spiro-β-lactams HIV-1 / PlasmodiumSpirocyclopentenyl-β-lactamNanomolar (HIV-1)[6]
Spiro-γ-lactams NMDA Receptor5-Azaspiro[3.5]nonan-2-one coreModulatory activity[7],[5]

Self-Validating Synthetic & Biological Workflows

As an application scientist, I design protocols that are not merely procedural but self-validating. A robust protocol must contain intrinsic quality control (QC) checkpoints to ensure data integrity and reproducibility.

Protocol A: Synthesis of Spiro-β-Lactams via Staudinger [2+2] Cycloaddition

The Staudinger reaction between a ketene and an imine is the premier method for constructing the spiro-β-lactam core[8],[9].

  • Imine Formation: React a primary amine with an aldehyde in anhydrous dichloromethane (DCM) over activated 4Å molecular sieves.

    • Causality: Molecular sieves drive the equilibrium forward by sequestering water, preventing imine hydrolysis.

    • Self-Validation: Monitor the reaction via ¹H NMR. The disappearance of the aldehyde proton (~9.5-10.0 ppm) and the appearance of the imine proton (~8.2-8.5 ppm) confirms >95% conversion.

  • Ketene Generation: Cool the imine solution strictly to -78 °C under argon. Add the cyclic acid chloride (e.g., a cyclohexanecarbonyl chloride derivative) followed by the dropwise addition of triethylamine (Et₃N).

    • Causality: Temperature control is critical. Et₃N acts as a base to dehydrohalogenate the acid chloride, forming the ketene in situ. If the temperature rises prematurely, the highly reactive ketene will undergo [2+2] auto-dimerization rather than reacting with the imine.

  • Cycloaddition: Allow the reaction mixture to slowly warm to room temperature over 12 hours. The imine nucleophilically attacks the ketene, forming a zwitterionic intermediate that undergoes conrotatory ring closure to form the spiro-β-lactam[9].

  • Purification & QC: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

    • Self-Validation: Confirm the spirocyclic core via ¹³C NMR. The spiro quaternary carbon uniquely resonates between 60-75 ppm, distinct from standard aliphatic or carbonyl carbons.

Protocol B: Biological Validation - FRET-Based 3CLpro Inhibition Assay

To validate the potency of synthesized 6-azaspiro[3.5] lactams against viral proteases[3].

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 1 mM DTT).

    • Causality: BSA prevents the non-specific adherence of lipophilic spirocycles to the microplate walls. DTT is essential to keep the catalytic cysteine (Cys145) of the protease in its active, reduced state.

  • Compound Pre-incubation: Dispense 3CLpro (final concentration 50 nM) into a 384-well black microplate. Add the spiro[3.5] lactam inhibitor (serial dilutions from 10 µM to 0.1 nM). Incubate at 37 °C for 30 minutes.

    • Causality: Conformationally locked spirocycles may exhibit slower on-rates due to their rigidity. Pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced.

  • Reaction Initiation: Add the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 µM.

  • Kinetic Reading & Self-Validation: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 60 minutes.

    • Self-Validation: The assay must include a positive control (e.g., Nirmatrelvir) and a negative vehicle control (DMSO). Calculate the Z'-factor of the plate; a value >0.6 is required to ensure the data is statistically robust for accurate IC₅₀ determination.

Conclusion

The integration of spiro[3.5] lactam systems represents a sophisticated strategy in modern drug discovery. By capitalizing on their conformational rigidity, optimized exit vectors, and superior physicochemical profiles, researchers can systematically overcome the limitations of flat aromatic compounds[1],[10]. As synthetic methodologies like the Staudinger cycloaddition become more scalable, the translation of these 3D architectures from bench to clinic will undoubtedly accelerate.

References

  • [8] Synthesis of medicinally privileged spiro-β-lactams - digitellinc.com:

  • [9] Novel and Recent Synthesis and Applications of β-Lactams - nih.gov:

  • [2] Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - rsc.org:

  • [7] Application Notes and Protocols for the Large-Scale Synthesis of 5-Azaspiro[3.5]nonan-2-one - benchchem.com:

  • [6] Synthesis and Analgesic Activity of N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides - researchgate.net:

  • [5] WO2018026763A1 - Spiro-lactam nmda receptor modulators and uses thereof - google.com:

  • [1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities - acs.org:

  • [4] Asymmetric Synthesis of Substituted 2-Azaspiro[3.5]nonan-1-ones: An Enantioselective Synthesis of the Cholesterol Absorption Inhibitor (+)-SCH 54016 - acs.org:

  • [3] Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - nih.gov:

  • [10] Navigating the Bioactivity of Spiro[3.5]nonane Derivatives: A Comparative Landscape - benchchem.com:

Sources

The Biological Activity Profile of 1-Azaspiro[3.5]nonan-2-one Moieties: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-azaspiro[3.5]nonan-2-one scaffold is a highly specialized spirocyclic system characterized by a four-membered β-lactam (azetidin-2-one) ring fused to a cyclohexane ring at the 4-position[1]. While classical monocyclic or bicyclic β-lactams are predominantly known for their antibacterial properties, the rigid, three-dimensional architecture of the spirocyclic core significantly broadens its pharmacological landscape[1]. This structural motif enhances binding affinity and selectivity for diverse biological targets, imparting not only broad-spectrum antimicrobial properties but also significant anti-inflammatory, antifungal, and potential insecticidal activities[2]. This whitepaper provides an in-depth analysis of the mechanistic biology, synthetic protocols, and ADME profiles of these versatile moieties.

Mechanistic Biology & Target Interaction

The biological activity of 1-azaspiro[3.5]nonan-2-ones is dictated by the highly strained β-lactam ring, which acts as a reactive pharmacophore, combined with the steric bulk and lipophilicity of the spiro-cyclohexane system[1].

  • Antimicrobial Action : The primary mechanism of action mirrors that of traditional β-lactams: the covalent acylation of active-site serine residues in Penicillin-Binding Proteins (PBPs)[3]. However, the spiro-cyclohexyl group alters the molecule's permeation through Gram-negative porins and provides steric shielding against certain β-lactamases, reducing susceptibility to enzymatic degradation[3].

  • Anti-inflammatory Action : Beyond antibacterial efficacy, 1-azaspiro[3.5]nonan-2-ones exhibit pronounced in vitro anti-inflammatory activity[2]. This is largely attributed to the stabilization of protein denaturation and the potential allosteric modulation of pro-inflammatory enzymes. The spiro scaffold fits into hydrophobic binding pockets that planar molecules cannot effectively access, enabling unique target interactions[1].

G Spiro 1-Azaspiro[3.5]nonan-2-one Scaffold BacCell Bacterial Cell Wall Spiro->BacCell HostCell Host Inflammatory Response Spiro->HostCell PBP Penicillin-Binding Proteins (PBPs) BacCell->PBP Inhib1 Covalent Acylation of Serine Residue PBP->Inhib1 Death Bacterial Lysis (Antimicrobial Effect) Inhib1->Death Enzymes Pro-inflammatory Enzymes (e.g., COX) HostCell->Enzymes Inhib2 Hydrophobic Pocket Binding Enzymes->Inhib2 Relief Reduced Cytokines (Anti-inflammatory) Inhib2->Relief

Mechanistic pathways of 1-azaspiro[3.5]nonan-2-ones mediating biological effects.

Synthesis and Structural Functionalization

The most robust method for constructing the 1-azaspiro[3.5]nonan-2-one core is the Staudinger[2+2] cycloaddition[1]. This reaction involves an exocyclic imine (derived from a cyclohexanone precursor) and a ketene generated in situ[2].

Causality in Experimental Design:

  • Catalysis in Imine Formation : The use of glacial acetic acid in methanol drives the Schiff base condensation by providing mild acidic conditions that activate the carbonyl without fully protonating the nucleophilic amine[2].

  • Ketene Generation : Triethylamine (TEA) is strictly required to dehydrohalogenate the acid chloride (e.g., chloroacetyl chloride), generating the highly reactive ketene intermediate in situ[1].

  • Kinetic Control : A 24-hour stirring period at room temperature is mandated because the [2+2] cycloaddition onto a sterically hindered spiro-center is kinetically slow[2].

G Step1 Imine Formation (Cyclohexanone + Amine) Step3 [2+2] Cycloaddition (1,4-Dioxane, 24h) Step1->Step3 Step2 Ketene Generation (Acid Chloride + TEA, 0 °C) Step2->Step3 Step4 1-Azaspiro[3.5]nonan-2-one Isolation Step3->Step4

Synthetic workflow for the 1-azaspiro[3.5]nonan-2-one scaffold via Staudinger reaction.

Quantitative Biological Activity Profile

Recent evaluations of highly functionalized derivatives—specifically 1-(substituted phenyl)-3-chloro-5,9-bis(furan-2-ylmethylidene)-1-azaspiro[3.5]nonan-2-ones—demonstrate a profound structure-activity relationship (SAR)[2]. The electronic nature of the substituents on the phenyl ring directly modulates the biological output[2].

Table 1: Biological and Physicochemical Profile of Synthesized Derivatives

Compound IDSubstitution PatternYield (%)Melting Point (°C)Peak Biological Activity Observed
3c Electron-withdrawing phenyl--Highest in vitro anti-inflammatory activity[2]
3e 1-(2-nitrophenyl)-3-chloro...93.11%119Broad-spectrum antimicrobial[2]
3f / 3g Substituted phenyl--Highest antifungal activity[2]
3h 1-(2,6-dichlorophenyl)-3-chloro...78.27%119Significant antibacterial activity[2]

Note: Compounds possessing electron-withdrawing substituents on the phenyl ring (e.g., Compound 3c) exhibit the highest anti-inflammatory efficacy, likely due to enhanced electrophilicity improving target enzyme binding[2].

Validated Experimental Protocols

Protocol A: Synthesis of 1-Azaspiro[3.5]nonan-2-one Derivatives

This self-validating protocol ensures the successful isolation of the spiro-β-lactam core[2].

  • Imine Preparation : Dissolve the substituted aniline (0.01 mol) and the cyclohexanone derivative in 30 mL of methanol. Add 1 mL of glacial acetic acid. Reflux the mixture with vigorous stirring for 9–13 hours at 40–50 °C[2].

  • Precipitation : Pour the reaction mixture into 250 mL of ice-cold water. Filter the resulting precipitate, dry it, and recrystallize from aqueous methanol to yield the pure Schiff base[2].

  • Cycloaddition Setup : Dissolve the purified imine and triethylamine in anhydrous 1,4-dioxane[2].

  • Ketene Addition : Cool the solution to 0 °C. Dropwise, add chloroacetyl chloride dissolved in 1,4-dioxane to the well-stirred solution[2].

  • Reaction Maturation : Allow the reaction to warm to room temperature and stir continuously for 24 hours to drive the sterically hindered cyclization to completion[2].

  • Purification : Filter off the triethylamine hydrochloride byproduct. Concentrate the filtrate and purify the resulting 1-azaspiro[3.5]nonan-2-one via column chromatography[1].

Protocol B: In Vitro Anti-inflammatory Assay (Protein Denaturation)

Rationale: Tissue protein denaturation is a well-documented marker of inflammatory diseases. Compounds inhibiting this process demonstrate anti-inflammatory potential[2].

  • Preparation : Prepare a reaction mixture containing 2 mL of 1% bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

  • Treatment : Add 1 mL of the synthesized 1-azaspiro[3.5]nonan-2-one derivative dissolved in minimal DMSO (test concentrations: 100–500 µg/mL). Use standard NSAIDs (e.g., Ibuprofen) as a positive control.

  • Incubation : Incubate the mixture at 37 °C for 20 minutes to facilitate compound-protein binding.

  • Denaturation : Heat the mixture to 70 °C for 15 minutes in a water bath to induce thermal denaturation.

  • Measurement : Cool to room temperature and measure the absorbance at 660 nm using a UV-Vis spectrophotometer. Calculate the percentage of inhibition relative to the untreated control.

Pharmacokinetics & ADME Profiling

For drug development professionals, the pharmacokinetic viability of a scaffold is as critical as its pharmacodynamics. Computational toxicology and ADME screening (utilizing tools like Discovery Studio and TOPKAT 6.1) have been extensively applied to 1-azaspiro[3.5]nonan-2-one derivatives,[4].

The rigid spirocyclic nature allows these compounds to adhere strictly to Lipinski's Rule of Five. Profiling indicates that these derivatives typically possess a molecular weight under 500 Da, fewer than 5 hydrogen bond donors, and a calculated LogP within the optimal range, ensuring high oral bioavailability, excellent human intestinal absorption (HIA), and favorable blood-brain barrier (BBB) permeation profiles,[5]. Furthermore, virtual toxicity studies confirm that these spiro-fused compounds generally lack mutagenic toxicity, making them highly viable candidates for progression into in vivo models[4].

References

  • Title: The Chemistry and Biology of Beta-Lactams Source: DOKUMEN.PUB URL: [Link]

  • Title: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH (Synthesis of some novel spiroazetidinones tethered with furans) Source: wisdomlib.org URL: [Link]

  • Title: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH (ADME Screening) Source: wisdomlib.org URL: [Link]

  • Title: Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine Source: ResearchGate URL: [Link]

  • Title: World Journal of Pharmacy and Pharmaceutical Sciences - wjpps Source: wjpps.com URL: [Link]

Sources

1-Azaspiro[3.5]nonan-2-one pharmacophore modeling in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Pharmacophore Modeling of the 1-Azaspiro[3.5]nonan-2-one Scaffold in Medicinal Chemistry

Abstract

The 1-azaspiro[3.5]nonan-2-one core, a spirocyclic β-lactam, represents a compelling scaffold in modern drug discovery.[1] Its inherent three-dimensionality, a departure from the "flatland" of traditional aromatic systems, offers a unique platform for developing therapeutics with potentially enhanced potency, selectivity, and improved physicochemical properties.[2][3][4] This guide provides a comprehensive, in-depth exploration of pharmacophore modeling as applied to this specific scaffold. We will dissect the strategic decisions, methodologies, and validation protocols essential for constructing a robust and predictive pharmacophore model. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the design and discovery of novel therapeutic agents, offering both foundational principles and field-proven, actionable protocols.

The Strategic Imperative: Why Model the 1-Azaspiro[3.5]nonan-2-one Scaffold?

Spirocyclic systems are gaining significant traction in medicinal chemistry for their ability to confer structural rigidity and provide novel vectors for substituent exploration in three-dimensional space.[4] The 1-azaspiro[3.5]nonan-2-one scaffold is particularly noteworthy as it combines the conformational constraint of a spirocycle with the well-established biological relevance of the β-lactam ring.[1][5] Historically recognized for their role as antibiotics, β-lactam derivatives now exhibit a wide range of medicinal activities, including anticancer, cholesterol-lowering, and antidiabetic properties.[5][6]

The primary driver for pharmacophore modeling of this scaffold is to abstract its key molecular interaction features into a simplified, computationally searchable 3D query.[7] A validated pharmacophore model serves as a powerful tool to:

  • Identify Novel Hits: Efficiently screen vast virtual libraries to find new molecules that possess the essential features for biological activity, but with diverse core structures (scaffold hopping).[8]

  • Guide Lead Optimization: Provide a rational framework for chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.[9][10]

  • Elucidate Structure-Activity Relationships (SAR): Understand why certain structural modifications lead to an increase or decrease in activity, accelerating the design-make-test-analyze cycle.[9]

This guide will focus on a ligand-based pharmacophore modeling approach, a scenario commonly encountered when the 3D structure of the biological target is unknown.[10][11]

The Pharmacophore Modeling Workflow: A Self-Validating System

A successful pharmacophore modeling campaign is not a linear process but an iterative, self-validating system. The trustworthiness of the final model is entirely dependent on the rigor of its construction and validation. The following workflow outlines the critical steps from data curation to model application.

Pharmacophore_Workflow cluster_prep Phase 1: Model Generation cluster_val Phase 2: Rigorous Validation cluster_app Phase 3: Model Application Data_Curation Data Curation (Training & Test Sets) Conformation Conformational Analysis Data_Curation->Conformation Diverse Actives Feature_ID Feature Identification Conformation->Feature_ID Energy Minimized Conformers Hypothesis_Gen Hypothesis Generation Feature_ID->Hypothesis_Gen Common Features Test_Set_Val Test Set Validation Hypothesis_Gen->Test_Set_Val Ranked Hypotheses Fischer_Val Fischer Randomization Test_Set_Val->Fischer_Val Predicts Actives? Decoy_Screen Decoy Set Screening (GH Score) Fischer_Val->Decoy_Screen Statistically Significant? Virtual_Screening Virtual Screening Decoy_Screen->Virtual_Screening Final Validated Model (Discriminatory Power?) Lead_Opt Lead Optimization Virtual_Screening->Lead_Opt Identified Hits

Caption: A comprehensive workflow for pharmacophore model generation, validation, and application.

Phase 1: Pharmacophore Model Generation

Step 1: Curating the Training and Test Sets

The foundation of any ligand-based model is the quality of the input data. The goal is to select a set of molecules that have been evaluated against the same biological target under identical assay conditions.

Expertise & Causality: It is a common pitfall to select only the most potent compounds. A robust model requires a training set that includes molecules with a wide range of biological activities (e.g., from nanomolar to micromolar IC50s) and significant structural diversity. This is critical because the model must learn not only which features are required for high activity but also which features are tolerated or detrimental. The inclusion of moderately active and inactive compounds helps to define the spatial boundaries and constraints of the pharmacophore features.[12]

For the 1-Azaspiro[3.5]nonan-2-one scaffold, we will consider a hypothetical dataset of derivatives with varying substituents on the cyclohexane ring and the lactam nitrogen.

Table 1: Hypothetical Dataset of 1-Azaspiro[3.5]nonan-2-one Derivatives and Their Biological Activity

Compound IDR1 (on N1)R2 (on C6)IC50 (nM)Activity ClassSet Assignment
AZN-01HH850ModerateTraining
AZN-02MethylH750ModerateTraining
AZN-03H4-OH (axial)45ActiveTraining
AZN-04H4-OH (equat.)25ActiveTraining
AZN-05BenzylH15ActiveTraining
AZN-06H4-F Ph1200InactiveTraining
AZN-07Benzyl4-OH (equat.)5Highly ActiveTraining
AZN-08H3-Methoxy98ModerateTraining
AZN-09H4-COOH>10000InactiveTraining
AZN-10PhenylH30ActiveTest
AZN-11H4-NH260ActiveTest
AZN-12Ethyl4-OH (equat.)18ActiveTest
AZN-13H3-CF3>10000InactiveTest

Note: This data is illustrative. A real-world dataset should contain at least 20-30 diverse compounds.

The dataset is partitioned into a training set (~70-80%) to build the model and a test set (~20-30%) to perform an initial, unbiased validation.[12]

Step 2: Conformational Analysis & Feature Identification

Molecules are not static; they are flexible and exist as an ensemble of conformations.[11] Computational methods are used to generate a representative set of low-energy conformers for each molecule in the training set. This step is crucial because the bioactive conformation—the specific 3D shape a molecule adopts when binding to its target—must be among the generated conformers for successful model building.

Once conformers are generated, algorithms identify potential pharmacophoric features. These are abstract representations of chemical functionalities.[7][10] For the 1-Azaspiro[3.5]nonan-2-one scaffold, key features would include:

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the β-lactam.

  • Hydrogen Bond Donor (HBD): The N-H group of the β-lactam (when R1 is H).

  • Hydrophobic (HY): The aliphatic cyclohexane ring.

  • Aromatic (AR): Aromatic substituents (e.g., Benzyl at R1).

  • Positive/Negative Ionizable: Charged groups introduced by substituents.

Step 3: Hypothesis Generation and Ranking

The software then aligns the conformers of the active molecules, searching for a common 3D arrangement of pharmacophoric features that is present in the active compounds but absent in the inactives. This process generates multiple potential pharmacophore models, or "hypotheses."[12] Each hypothesis consists of a set of features and the geometric constraints (distances and angles) between them.

These hypotheses are then scored and ranked based on how well they map to the active molecules and avoid mapping to the inactive ones. The goal is to select the top-ranked hypotheses that represent the most probable binding mode.

Pharmacophore_Model cluster_scaffold HBA HBA HBD HBD HBA->HBD 3.5 Å HY HY HBA->HY 5.1 Å HBD->HY 4.2 Å Exclusion Exclusion Volume Scaffold_Image

Caption: A hypothetical pharmacophore model for the 1-Azaspiro[3.5]nonan-2-one scaffold.

Phase 2: Rigorous Model Validation

A generated hypothesis is merely a proposal; it holds no value until it has been rigorously validated to demonstrate its predictive power and statistical significance.[12]

Method 1: Test Set Validation

The first checkpoint is to screen the test set—molecules the model has not seen before—against the generated hypotheses. A good model should correctly classify the active compounds in the test set as "active" (i.e., they fit the pharmacophore query) and the inactive compounds as "inactive" (they do not fit). This provides a preliminary assessment of the model's predictive ability.[13]

Method 2: Fischer's Randomization Test

Trustworthiness: To ensure the correlation found is not due to chance, Fischer's randomization test is employed. The biological activities of the training set molecules are randomly shuffled multiple times (e.g., 99 times), and a new set of pharmacophore hypotheses is generated for each shuffled set. The principle is that if the original hypothesis is meaningful, it should be statistically superior to the hypotheses generated from random data. If hypotheses generated from randomized data are of similar or better quality than the original, the model is likely not statistically significant.[12][13]

Method 3: Decoy Set Screening & GH Score Calculation

This is the most critical validation step. It tests the model's ability to distinguish a small number of known active compounds from a large database of "decoy" molecules, which are assumed to be inactive. Decoys are typically compounds from a large database (e.g., ZINC) with similar physicochemical properties (like molecular weight, logP) to the known actives but with different topologies.

The Goodness of Hit (GH) score is a metric that quantifies the model's performance. It ranges from 0 (a null model) to 1 (an ideal model) and considers several parameters. A GH score above 0.7 indicates a very good and reliable model.[14]

Protocol: Pharmacophore Model Validation using a Decoy Set

  • Assemble the Database:

    • 1.1. Select a set of known active ligands for the target of interest (A). In our case, this would be the most potent 1-Azaspiro[3.5]nonan-2-one derivatives.

    • 1.2. Generate a decoy set (D) of several thousand molecules with similar physicochemical properties to the actives but dissimilar 2D topology. The total number of molecules in the validation database is Dt = A + D.

  • Virtual Screening:

    • 2.1. Use the final pharmacophore hypothesis as a 3D query to screen the entire validation database (Dt).

    • 2.2. Record the total number of molecules that fit the pharmacophore query. This is the number of "hits" (Ht).

  • Analysis and Calculation:

    • 3.1. Identify the number of active ligands that were found in the hit list (Ha).

    • 3.2. Calculate the percentage yield of actives: %Yield = (Ha / Ht) * 100.

    • 3.3. Calculate the ratio of actives in the database: %A = (A / Dt) * 100.

    • 3.4. Calculate the Enrichment Factor (E) , which measures how much better the model is at finding actives compared to random selection: E = (Ha * Dt) / (Ht * A).

    • 3.5. Calculate the Goodness of Hit (GH) Score : GH = [(Ha * (3A + Ht)) / (4 * Ht * A)] * [1 - ((Ht - Ha) / (Dt - A))].

  • Evaluation:

    • 4.1. A GH score > 0.7 indicates a high-quality model suitable for screening large databases.

    • 4.2. A high Enrichment Factor (E >> 1) also demonstrates the model's ability to prioritize active compounds.

Phase 3: Application in Drug Discovery

Virtual Screening for Hit Identification

With a rigorously validated pharmacophore model, the researcher can confidently screen large compound libraries containing millions of structures.[8][9] The model acts as a rapid filter, discarding the vast majority of molecules that do not match the essential 3D electronic and steric requirements for bioactivity. This process significantly reduces the number of compounds that need to be acquired or synthesized and tested in biological assays, saving considerable time and resources.

Application in a Biological Context: KRAS G12C Inhibition

Derivatives of the related 2,7-diazaspiro[3.5]nonane scaffold have been successfully developed as potent covalent inhibitors of KRAS G12C, a critical and previously "undruggable" cancer target.[15] An X-ray structure revealed that the spirocyclic moiety binds in the switch-II pocket of the protein.[15] A pharmacophore model for 1-Azaspiro[3.5]nonan-2-one derivatives could be used to discover novel, non-covalent inhibitors targeting the same pocket.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP GEF Activation KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF Kinase KRAS_GTP->RAF Activates MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 1-Azaspiro[3.5]nonan-2-one Derivative (Inhibitor) Inhibitor->KRAS_GTP Binds to S-II Pocket Prevents Activation

Caption: Inhibition of the KRAS signaling pathway by a hypothetical Azaspiro[3.5]nonane derivative.

Conclusion

Pharmacophore modeling of the 1-Azaspiro[3.5]nonan-2-one scaffold is a powerful, rational approach to leveraging this privileged structure in drug discovery. The key to success lies not in the automated generation of a model, but in the scientific rigor applied throughout the process. By carefully curating datasets, understanding the causality behind methodological choices, and committing to a multi-faceted, robust validation strategy, researchers can develop predictive models that serve as invaluable tools. These models can significantly accelerate the identification of novel lead compounds and guide their optimization into next-generation therapeutics, ultimately realizing the full potential of this unique spirocyclic scaffold.

References

  • Vertex AI Search. (2022). Drug Design by Pharmacophore and Virtual Screening Approach - PMC.
  • MDPI. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance.
  • American Chemical Society. (n.d.). Synthesis of medicinally privileged spiro-β-lactams.
  • RSC Medicinal Chemistry Blog. (2011). Reviewing the pros and cons of protein structure-based pharmacophore modelling.
  • PMC. (n.d.). Pharmacophore modeling: advances and pitfalls.
  • ACS Publications. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids | Organic Letters.
  • Research and Reviews. (2024). Pharmacophore Modeling and Structure-Based Drug Design in Medicinal Chemistry.
  • RSC Publishing. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate.
  • ResearchGate. (2017). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • ScholarWorks @ UTRGV. (n.d.). Synthesis of medicinally privileged spiro-β-lactams.
  • Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?.
  • Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls.
  • SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development.
  • MDPI. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B.
  • ResearchGate. (n.d.). Pharmacophore model validation using GH score method.
  • PubMed. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity.
  • BenchChem. (2025). Synthesis of the 5-Azaspiro[3.5]nonan-2-one Scaffold: A Technical Guide.
  • BenchChem. (2025). A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.
  • BLDpharm. (2021). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.

Sources

Methodological & Application

Scalable synthesis protocols for 1-Azaspiro[3.5]nonan-2-one

Scalable Synthesis Protocols for 1-Azaspiro[1]nonan-2-one

Application Note & Technical Guide

Introduction & Strategic Rationale

Spirocyclic β-lactams represent a privileged class of rigid scaffolds in modern drug discovery. The spiro-fusion of a cyclohexane ring to a 4-membered azetidin-2-one core—as seen in 1-azaspiro[1]nonan-2-one —imparts unique conformational restriction, enhancing metabolic stability and target binding affinity.

As a Senior Application Scientist, I have designed this protocol to address the inherent challenges of β-lactam synthesis. The direct [2+2] cycloaddition of acetyl chloride with an unprotected imine is notoriously low-yielding due to ketene dimerization and the instability of N-H imines. To engineer a highly scalable, self-validating process, we employ two critical strategic modifications:

  • Protecting Group Strategy : We utilize p-methoxyaniline (PMP-NH₂) to form a stable Schiff base. The electron-rich PMP group stabilizes the imine for the cycloaddition and is selectively cleaved via single-electron oxidation in the final step.

  • Halogenated Ketene Precursor : Instead of acetyl chloride, we use chloroacetyl chloride. The electron-withdrawing chlorine atom accelerates the formation of the highly reactive chloroketene intermediate. Following the cycloaddition, the chlorine atom is cleanly removed via reductive dechlorination[2][3].

Mechanistic Pathway & Workflow

The core of this synthesis is the Staudinger reaction, which proceeds via a well-characterized two-step mechanism. The imine nitrogen acts as a nucleophile, attacking the sp-hybridized central carbon of the in situ generated chloroketene to form a zwitterionic intermediate. This intermediate then undergoes a four-electron conrotatory electrocyclic ring closure to yield the β-lactam core[4][5].

MechanismImineImine(Nucleophile)ZwitterionZwitterionicIntermediateImine->Zwitterion N-attack onsp-CarbonKeteneChloroketene(Electrophile)Ketene->ZwitterionBetaLactamSpiro-β-LactamCycloadductZwitterion->BetaLactam ConrotatoryElectrocyclization

Mechanistic pathway of the Staudinger [2+2] cycloaddition.

WorkflowACyclohexanone+ PMP-NH2BImine(Schiff Base)A->B Toluene, RefluxDean-StarkC3-Cl-1-PMP-azaspiro[3.5]nonan-2-oneB->C ClCH2COCl, Et3NDCM, 0°CD1-PMP-azaspiro[3.5]nonan-2-oneC->D Zn dust, AcOHRTE1-Azaspiro[3.5]nonan-2-oneD->E CAN, MeCN/H2O0°C

Workflow for the 4-step synthesis of 1-azaspiro[1]nonan-2-one.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-(4-Methoxyphenyl)cyclohexanimine
  • Causality : A Dean-Stark apparatus is essential to drive the thermodynamic equilibrium forward by physically removing the water byproduct, ensuring quantitative conversion to the Schiff base.

  • Procedure :

    • Charge a round-bottom flask with cyclohexanone (1.0 eq, 100 mmol) and p-methoxyaniline (1.0 eq, 100 mmol).

    • Add anhydrous toluene (150 mL) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

    • Equip the flask with a Dean-Stark trap and a reflux condenser. Reflux the mixture for 12 hours until water collection ceases.

    • Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • In-Process Control (IPC) : FTIR analysis must show the disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1660 cm⁻¹).

Step 2: Staudinger [2+2] Cycloaddition
  • Causality : Triethylamine generates the chloroketene in situ. Chloroacetyl chloride must be added strictly dropwise at 0 °C to maintain a low steady-state concentration of the ketene, thereby suppressing unwanted ketene-ketene dimerization[4].

  • Procedure :

    • Dissolve the crude imine (100 mmol) and triethylamine (3.0 eq, 300 mmol) in anhydrous dichloromethane (DCM, 200 mL) under a nitrogen atmosphere. Cool the mixture to 0 °C.

    • Dissolve chloroacetyl chloride (1.5 eq, 150 mmol) in DCM (50 mL) and add dropwise via an addition funnel over 1.5 hours.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

    • Quench the reaction with water (100 mL). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOH) or silica gel plug.

  • IPC : Appearance of the highly characteristic, strained β-lactam C=O stretch (~1750–1770 cm⁻¹) via FTIR.

Step 3: Reductive Dechlorination
  • Causality : Zinc dust acts as a mild, chemoselective reducing agent. It inserts into the activated C-Cl bond (alpha to the carbonyl), and subsequent protonation by acetic acid yields the desired des-chloro lactam without reducing the carbonyl or opening the strained 4-membered ring.

  • Procedure :

    • Dissolve the chlorinated spiro-lactam (approx. 80 mmol) in glacial acetic acid (100 mL).

    • Add activated Zinc dust (5.0 eq, 400 mmol) portionwise over 30 minutes to control the mild exotherm.

    • Stir the suspension vigorously at room temperature for 4 hours.

    • Filter the mixture through a pad of Celite to remove zinc salts, washing the cake with ethyl acetate (EtOAc).

    • Concentrate the filtrate, neutralize carefully with saturated aqueous NaHCO₃, and extract with EtOAc. Dry and concentrate.

  • IPC : LC-MS analysis must confirm the complete loss of the chlorine isotope pattern (M / M+2 ratio of 3:1) and a mass shift of -34 Da.

Step 4: N-Deprotection (Oxidative Cleavage)
  • Causality : Ceric Ammonium Nitrate (CAN) is a powerful single-electron oxidant that specifically targets the electron-rich PMP aromatic ring, oxidizing it to p-benzoquinone and liberating the secondary lactam (N-H). The reaction is kept strictly at 0 °C to prevent over-oxidation or ring-opening.

  • Procedure :

    • Dissolve the N-PMP lactam (60 mmol) in a 3:1 mixture of Acetonitrile:Water (120 mL) and cool to 0 °C.

    • Prepare a solution of CAN (3.0 eq, 180 mmol) in water (50 mL) and add it dropwise to the reaction mixture over 30 minutes.

    • Stir for 1 hour at 0 °C. The solution will turn dark as p-benzoquinone forms.

    • Dilute with water (100 mL) and extract with EtOAc (3 x 100 mL).

    • Wash the combined organic layers with 10% aqueous Na₂SO₃ (to quench excess oxidant), followed by saturated NaHCO₃ and brine.

    • Purify by silica gel chromatography (Hexanes/EtOAc) to yield the pure 1-azaspiro[1]nonan-2-one.

  • IPC : ¹H-NMR must show the disappearance of the aromatic PMP protons (δ 6.8–7.3 ppm) and the appearance of a broad N-H singlet (δ 6.0–6.5 ppm).

Quantitative Data & Yield Analysis

The following table summarizes the anticipated process metrics for a 100 mmol scale synthesis based on standard process chemistry optimizations.

StepTransformationKey ReagentsTemp / TimeTypical Yield (%)
1 Schiff Base FormationCyclohexanone, PMP-NH₂, p-TsOHReflux / 12 h95 - 98%
2 Staudinger CycloadditionChloroacetyl chloride, Et₃N, DCM0 °C to RT / 16 h75 - 82%
3 Reductive DechlorinationZinc dust, Glacial Acetic AcidRT / 4 h85 - 90%
4 Oxidative N-DeprotectionCeric Ammonium Nitrate (CAN)0 °C / 1 h65 - 75%
Overall Cyclohexanone → Target - - ~ 40 - 54%

References

  • Cossío, F. P., Arrieta, A., & Sierra, M. A. (2008). The mechanism of the ketene-imine (Staudinger) reaction in its centennial: still an unsolved problem?. Accounts of Chemical Research. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEshX-enN6gXe67-2lZKR_DP7DNINOZEboHqD5WrIdHWs1LmTqegPAz3pkdpMUwSeGNwsbo7ic3oq34St5YJoZnYUADT4r6A9HwZBMstwZ2KvkX8soIjn8p0IBgtaeDhD08nqg=]
  • BenchChem. Synthesis of the 5-Azaspiro[1]nonan-2-one Scaffold: A Technical Guide. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdTl63__p837TH6f3pnoz02grq68U31Wyz7VMevwjFbWg-6uErcWSA3CnPtWs2nP3garAO5xuVc5v_v1-OgaPJBDxFLPLJ2-QoBl3Sal-aQIw1YG93Df2FXFDScedWn9xWQi7iy-GGdBOaoBvKoQjQHJO563QoBrcZ6GhUtBGMTLAZVfXqs8TcS3KgcVA72_kjqFap-7Pw0OcrIVobKSWS9mId]

  • RSC Advances. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxmTKPCwnBj2hEJJhnRDqfF7M__odnCBoTqRUcX44S6JJYi2FZyRxC1SYo5z6ZwNJC-GRDmCM-yBOLmPD-CZimkKCkVpSkb1aFHDEF1U4P1DsukAmxAMqKeqMlBQ8-PYighPshuRF4cdx1mycyFsX5OEzkSky764Y=]
  • World Journal of Pharmaceutical Research. Synthesis and Characterization of Novel Spiro Azetidinones. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWHBM1SNlLEiyHOmXrc_lsWYCZnNN-TL01B8WymmhRel8eEm9-g4M92zRX8liuB-NwbFBdsvjr7n9hKe5BRSH0ysDUwgnEVWx6318V6uXzBILw-2a9rz7ydStI9YizTLOSM69jh0OPnngc_4cIep8gj17MojTA0NrkXYKuNHtfoC_YDw040N789Q==]

Application Notes and Protocols for the Synthesis of 1-Azaspiro[3.5]nonan-2-one: A Guide to Reagents and Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction: The Significance of the 1-Azaspiro[3.5]nonan-2-one Scaffold

The 1-azaspiro[3.5]nonan-2-one scaffold, a unique spirocyclic system featuring a β-lactam ring fused to a cyclohexane moiety, represents a compelling structural motif for medicinal chemists and drug development professionals. The β-lactam core is a well-established pharmacophore, most famously found in penicillin and cephalosporin antibiotics, which function by inhibiting bacterial cell wall synthesis.[1][2] Beyond their antibacterial properties, β-lactam derivatives have shown a wide range of biological activities, including cholesterol absorption inhibition, and anticancer and antidiabetic effects.[1][2] The spirocyclic nature of the 1-azaspiro[3.5]nonan-2-one introduces a rigid, three-dimensional architecture. This rigidity can enhance binding affinity and selectivity for biological targets by locking the molecule into a specific conformation, a desirable attribute in modern drug design.[3]

While specific, detailed synthetic protocols exclusively for the 1-azaspiro[3.5]nonan-2-one isomer are not extensively reported in the current literature, this guide provides a comprehensive framework for its synthesis based on well-established and versatile reactions for constructing analogous spiro-β-lactam systems.[4] The primary focus will be on the Staudinger [2+2] ketene-imine cycloaddition, a cornerstone of β-lactam synthesis.[1][5]

Core Synthetic Strategy: The Staudinger [2+2] Ketene-Imine Cycloaddition

The Staudinger cycloaddition is a powerful and widely employed method for the synthesis of β-lactams, involving the reaction of a ketene with an imine.[5][6] This non-photochemical [2+2] cycloaddition provides a direct route to the four-membered azetidinone ring.[5]

Mechanism of the Staudinger Cycloaddition

The reaction proceeds through a stepwise mechanism. In the initial step, the nucleophilic nitrogen of the imine attacks the electrophilic carbonyl carbon of the ketene, forming a zwitterionic intermediate.[7] Subsequent ring closure of this intermediate furnishes the β-lactam ring.[7] The stereochemical outcome of the reaction (i.e., the formation of cis or trans isomers) is influenced by the electronic properties of the substituents on both the ketene and the imine, as well as the reaction conditions.[5][7]

Staudinger_Mechanism Imine Imine Plus + Imine->Plus Ketene Ketene Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack Plus->Ketene BetaLactam β-Lactam (1-Azaspiro[3.5]nonan-2-one) Zwitterion->BetaLactam Ring Closure

Caption: Mechanism of the Staudinger Cycloaddition.

Key Reagents and Catalysts

The successful synthesis of 1-azaspiro[3.5]nonan-2-one via the Staudinger reaction hinges on the appropriate selection of the imine precursor, the method of ketene generation, and the base catalyst.

Reagent/CatalystRoleKey Considerations
CyclohexanoneStarting material for the imineReadily available and inexpensive.
Primary Amine (e.g., Benzylamine)Forms the imine with cyclohexanoneThe choice of amine can influence the properties of the imine and may require subsequent deprotection.
Dehydrating Agent (e.g., MgSO₄, Na₂SO₄)Removes water during imine formationEssential for driving the equilibrium towards the imine product.
Acid Chloride (e.g., Chloroacetyl chloride)Ketene precursorReacts with a tertiary amine base to generate the ketene in situ. Other substituted acyl chlorides can be used to introduce diversity at the C3 position of the β-lactam.
Tertiary Amine Base (e.g., Triethylamine, DIPEA)Catalyst for ketene formation and acid scavengerMust be non-nucleophilic to avoid side reactions with the acid chloride. Stoichiometric amounts are typically required.
Anhydrous, Aprotic Solvent (e.g., Dichloromethane, Toluene)Reaction mediumPrevents hydrolysis of the acid chloride and the ketene intermediate. The polarity of the solvent can influence the reaction rate and stereoselectivity.
Activating Agent (e.g., Tosyl Chloride)Alternative for in situ ketene generation from carboxylic acidsCan be used with a carboxylic acid (e.g., phenylacetic acid) as the ketene source, offering an alternative to acid chlorides.[8]

Experimental Protocols

The following protocols are presented as a guide for the synthesis of 1-azaspiro[3.5]nonan-2-one. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary to achieve optimal yields.

Protocol 1: Synthesis of the Cyclohexanone-Derived Imine

This protocol describes the formation of N-(cyclohexylidene)benzylamine, a suitable imine precursor for the Staudinger cycloaddition.

Materials:

  • Cyclohexanone

  • Benzylamine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of cyclohexanone (1.0 eq) in anhydrous DCM, add benzylamine (1.0 eq) dropwise at room temperature.

  • Add anhydrous MgSO₄ (2.0 eq) to the reaction mixture to act as a dehydrating agent.

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the MgSO₄.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude imine. The product can often be used in the next step without further purification.

Protocol 2: Synthesis of 1-Azaspiro[3.5]nonan-2-one via Staudinger Cycloaddition

This protocol details the [2+2] cycloaddition between the in situ generated ketene and the pre-formed imine.

Materials:

  • N-(cyclohexylidene)benzylamine (from Protocol 1)

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

Procedure:

  • Dissolve the imine (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of chloroacetyl chloride (1.2 eq) in anhydrous toluene.

  • Add the chloroacetyl chloride solution dropwise to the imine solution at 0 °C.

  • Following the addition of the acid chloride, add triethylamine (1.5 eq) dropwise to the reaction mixture. Ensure the temperature remains at 0 °C during the addition.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.[9]

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-azaspiro[3.5]nonan-2-one derivative.

Note on Stereoselectivity: The Staudinger reaction can produce a mixture of cis and trans diastereomers. The ratio of these isomers is dependent on the specific substrates and reaction conditions.[5][10] Further analytical characterization (e.g., by NMR) is required to determine the stereochemical outcome.

Synthetic_Workflow Cyclohexanone Cyclohexanone Imine_Formation Imine Formation (Protocol 1) Cyclohexanone->Imine_Formation Benzylamine Benzylamine Benzylamine->Imine_Formation Imine N-(cyclohexylidene)benzylamine Imine_Formation->Imine Staudinger Staudinger Cycloaddition (Protocol 2) Imine->Staudinger Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Staudinger Triethylamine Triethylamine Triethylamine->Staudinger Product 1-Azaspiro[3.5]nonan-2-one (N-benzyl protected) Staudinger->Product

Caption: Synthetic Workflow for 1-Azaspiro[3.5]nonan-2-one.

Causality and Rationale Behind Experimental Choices

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical throughout the synthesis. Both the acid chloride used as the ketene precursor and the ketene intermediate itself are highly reactive towards water. Hydrolysis would lead to the formation of the corresponding carboxylic acid and significantly reduce the yield of the desired β-lactam.

  • Inert Atmosphere: An inert atmosphere (nitrogen or argon) is recommended, particularly during the Staudinger cycloaddition, to prevent the reaction of moisture-sensitive reagents with air.

  • Choice of Base: A tertiary amine like triethylamine is used to dehydrohalogenate the acid chloride to form the ketene. It also acts as an acid scavenger, neutralizing the HCl generated during the reaction. It is crucial that the base is non-nucleophilic to avoid competing reactions with the acid chloride.

  • In Situ Ketene Generation: Ketenes are generally unstable and prone to polymerization.[7] Therefore, they are almost always generated in situ in the presence of the imine to ensure immediate trapping and reaction to form the β-lactam.[6]

  • Low-Temperature Addition: The dropwise addition of reagents at 0 °C helps to control the exothermic nature of the reaction and can improve the selectivity of the cycloaddition.

Conclusion

The synthesis of the 1-azaspiro[3.5]nonan-2-one scaffold, while not explicitly detailed in the literature, is highly feasible through the application of the robust and well-documented Staudinger [2+2] ketene-imine cycloaddition. By carefully selecting the appropriate starting materials, reagents, and reaction conditions, researchers can successfully construct this promising spiro-β-lactam core. The protocols and insights provided in this guide serve as a strong foundation for the development of a detailed and optimized synthetic route, paving the way for the exploration of the pharmacological potential of this unique class of molecules.

References

  • (No author provided). (2022, June 15). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. MDPI. [Link]

  • (No author provided). (2022, June 15). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. PubMed. [Link]

  • (No author provided). (n.d.). Staudinger Synthesis. Organic Chemistry Portal. [Link]

  • (No author provided). (n.d.). Staudinger Synthesis. Wikipedia. [Link]

  • (No author provided). (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]

  • (No author provided). (2021, October 5). Sequential Diimination, Staudinger [2 + 2] Ketene–Imine Cycloaddition, and Ring-Closing Metathesis (RCM) Reactions: In Route to Bis(4-spiro-fused-β-lactams)-Based Macrocycles. Figshare. [Link]

  • (No author provided). (2021, August 26). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Publications. [Link]

  • (No author provided). (n.d.). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]

  • Bandyopadhyay, D. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]

  • Bandyopadhyay, D., et al. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]

  • Dao Thi, H., et al. (n.d.). An update on the synthesis and reactivity of spiro-fused β-lactams. Semantic Scholar. [Link]

Sources

Application Note: Incorporating 1-Azaspiro[3.5]nonan-2-one into Peptide Mimetics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis, incorporation, and validation of 1-azaspiro[3.5]nonan-2-one scaffolds within peptidomimetic drug discovery. Unlike flexible linear peptides, this spirocyclic


-lactam core provides a rigid conformational lock, effectively mimicking type II 

-turns while serving as a potent "warhead" for serine protease inhibition (specifically Human Leukocyte Elastase). This document provides optimized protocols for the Staudinger [2+2] cycloaddition synthesis, solid-phase peptide integration, and enzymatic kinetic validation.

Introduction: The Spiro-Constraint Advantage

In peptide therapeutics, entropic penalty upon binding often limits potency. The 1-azaspiro[3.5]nonan-2-one scaffold addresses this by fusing a four-membered


-lactam ring with a six-membered cyclohexane ring at the C3 position.

Mechanistic Utility:

  • Conformational Locking: The spiro-fusion restricts rotation around the

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) torsion angles, forcing the attached peptide chain into a stable turn geometry.
  • Protease Targeting: The strained

    
    -lactam ring acts as an electrophilic trap for the active site serine of enzymes like Human Leukocyte Elastase (HLE), forming a stable acyl-enzyme complex.
    

Module A: Synthesis of the Scaffold

The most reliable route to 1-azaspiro[3.5]nonan-2-one is the Staudinger Ketene-Imine Cycloaddition . This reaction is highly stereoselective and scalable.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Cyclohexanone Imine Schiff Base (Imine Formation) Start->Imine + Primary Amine (-H2O) Cyclo [2+2] Cycloaddition (Staudinger) Imine->Cyclo Ketene In Situ Ketene (from Acid Chloride) Ketene->Cyclo + Et3N Product 1-Azaspiro[3.5] nonan-2-one Cyclo->Product Workup & Crystallization

Figure 1: The Staudinger synthesis pathway. The reaction relies on the in situ generation of a ketene from an acid chloride, which undergoes [2+2] cycloaddition with the imine.[2]

Detailed Protocol: Staudinger [2+2] Cycloaddition

Objective: Synthesize the core spiro-lactam scaffold.[3][4]

Reagents:

  • Cyclohexanone (10 mmol)

  • Primary Amine (

    
    ) (10 mmol) - Determines the N1 substituent.
    
  • Acid Chloride (e.g., Acetoxyacetyl chloride) (12 mmol)

  • Triethylamine (

    
    ) (30 mmol)
    
  • Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

  • Imine Formation:

    • Dissolve cyclohexanone (1.0 eq) and the primary amine (1.0 eq) in anhydrous DCM.

    • Add activated molecular sieves (4Å) to sequester water.

    • Stir at Room Temperature (RT) for 12–24 hours.

    • Filter off sieves and concentrate in vacuo to yield the crude imine (Schiff base). Do not purify further to avoid hydrolysis.

  • Cycloaddition:

    • Redissolve the crude imine in anhydrous DCM under Argon/Nitrogen atmosphere. Cool to -78°C.

    • Add

      
       (3.0 eq).
      
    • Add the Acid Chloride (1.2 eq) dissolved in DCM dropwise over 30 minutes.

    • Critical Step: Allow the mixture to warm slowly to RT overnight. The color typically shifts from pale yellow to deep orange/brown.

  • Workup:

    • Wash the organic layer with 1M HCl (to remove excess amine), saturated

      
      , and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethyl Acetate/Hexane or purify via silica gel flash chromatography.

    • Validation: Confirm

      
      -lactam ring formation via IR (Look for strong band at 1740–1760 cm⁻¹ ).
      

Module B: Incorporation into Peptide Chains

To use the scaffold as a peptidomimetic, it must be coupled to amino acids. The N1 position is often sterically hindered; therefore, incorporation is best achieved by using a pre-functionalized amine during the imine formation (Step 1 above) or by functionalizing the C3 position.

Strategy: The "Turn-Inducer" Insert

If the goal is to insert the spiro-lactam into the middle of a peptide chain to induce a turn:

  • N-Terminus Attachment: Use an amino acid ester (e.g., H-Gly-OEt) as the primary amine in the Imine Formation step (Module A, Step 1).

    • Result: The spiro-lactam N1 is now attached to the C-terminus of the glycine.

  • C-Terminus Attachment: Use a functionalized acid chloride (e.g., Phthalimido-acetyl chloride) in the Cycloaddition step.

    • Result: The C3 position of the lactam now bears a protected amine, ready for deprotection and coupling to the next amino acid.

Data Table: Structural Validation Markers

Feature Method Diagnostic Signal Interpretation

| Carbonyl | FTIR | 1740–1760 cm⁻¹ | Intact 4-membered


-lactam ring. |
| Spiro-C  | ¹³C NMR | ~60–70 ppm | Quaternary spiro carbon (C3 of lactam). |
| Stereochemistry  | ¹H NMR | 

Coupling | cis (4–6 Hz) vs trans (1–2 Hz) isomers. |

Module C: Biological Validation (HLE Inhibition)

The 1-azaspiro[3.5]nonan-2-one scaffold is a validated inhibitor of Human Leukocyte Elastase (HLE). The mechanism involves the enzyme opening the lactam ring.

Mechanism of Action Diagram

MOA Enzyme HLE Enzyme (Active Site Ser195) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor Spiro-Lactam Scaffold Inhibitor->Complex Acyl Acyl-Enzyme Intermediate Complex->Acyl Nucleophilic Attack (Ring Opening) Result Inactivated Enzyme (Irreversible) Acyl->Result Stable Ester Formation

Figure 2: Mechanism of Serine Protease Inhibition. The active site Serine-195 attacks the carbonyl of the


-lactam, opening the ring and forming a stable acyl-enzyme complex that prevents further substrate hydrolysis.
Protocol: HLE Kinetic Assay

Objective: Determine the


 and 

of the peptidomimetic.

Materials:

  • Enzyme: Human Leukocyte Elastase (purified).

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic, releases p-nitroaniline).

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 10% DMSO.

Procedure:

  • Preparation:

    • Prepare 10 mM stock of the spiro-peptidomimetic in DMSO.

    • Dilute HLE enzyme to 20 nM in assay buffer.

  • Incubation:

    • In a 96-well plate, add 10

      
      L of inhibitor (varying concentrations) to 80 
      
      
      
      L of enzyme solution.
    • Incubate at 25°C for 30 minutes (to allow equilibrium).

  • Initiation:

    • Add 10

      
      L of Substrate (Final concentration 0.5 mM).
      
  • Measurement:

    • Monitor absorbance at 405 nm (formation of pNA) continuously for 10 minutes using a microplate reader.

  • Analysis:

    • Plot initial velocity (

      
      ) vs. Inhibitor concentration 
      
      
      
      .
    • Fit data to the equation:

      
      .
      

References

  • Alonso, E., et al. (2001). "Spiro

    
    -Lactams as 
    
    
    
    -Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis." The Journal of Organic Chemistry.
  • Clemente, A., et al. (2002). "Spiro

    
    -lactams as serine protease inhibitors." Tetrahedron. 
    
  • Doherty, J. B., et al. (1990). "Cephalosporin antibiotics as potential inhibitors of human leukocyte elastase."[5] Nature.[6]

  • BPS Bioscience. (2024). "Neutrophil Elastase Inhibitor Screening Assay Kit Protocol." BPS Bioscience Application Notes.

  • Singh, G. S. (2003). "Recent progress in the synthesis and chemistry of azetidin-2-ones." Tetrahedron.

Sources

Staudinger cycloaddition procedures for spiro[3.5] beta-lactams

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Spiro[3.5]


-Lactams via Staudinger [2+2] Cycloaddition 

Executive Summary

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Leads. Scope: This guide details the synthesis of spiro[3.5]


-lactams (spiro[3.5]nonan-2-ones and hetero-analogues) using the Staudinger ketene-imine cycloaddition. Unlike flat 

-lactams, spiro-fused systems offer unique 3D architectural rigidity, enhancing metabolic stability and receptor selectivity. Core Methodology: The protocol focuses on the thermal [2+2] cycloaddition of ketenes (generated in situ from acid chlorides) with cyclic imines or the reaction of cyclic ketenes with linear imines.

Mechanistic Rationale & Stereochemical Control

The Staudinger synthesis is not a concerted [2+2] cycloaddition (which would be thermally forbidden by Woodward-Hoffmann rules) but rather a stepwise process involving a zwitterionic intermediate.[1] Understanding this mechanism is the "control knob" for stereoselectivity (cis vs. trans).

The Mechanistic Pathway
  • Nucleophilic Attack: The imine nitrogen attacks the central carbon of the ketene (generated from acid chloride + base) from the less hindered face.

  • Zwitterion Formation: This generates a zwitterionic intermediate.[2][3][4]

  • Ring Closure (The Critical Step):

    • Fast Closure (Kinetic Control): If the zwitterion closes immediately, the relative stereochemistry of the starting materials is preserved (often leading to cis).

    • Isomerization (Thermodynamic Control): If the ring closure is slow (due to steric bulk or electronic stabilization), the iminium bond can rotate/isomerize, leading to the thermodynamically stable trans product.

Diagram 1: Mechanistic Flow & Stereochemical Divergence

StaudingerMechanism Start Acid Chloride + Base Ketene Ketene (In Situ) Start->Ketene -HCl Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine (Nucleophilic Attack) Imine Cyclic Imine (Schiff Base) Imine->Zwitterion Cis Cis-β-Lactam (Kinetic Product) Zwitterion->Cis Fast Ring Closure (e- donating R on Ketene) Trans Trans-β-Lactam (Thermodynamic Product) Zwitterion->Trans Slow Closure + Isomerization (e- withdrawing R on Ketene)

Caption: The stereochemical outcome is dictated by the lifetime of the zwitterionic intermediate. Electron-donating groups favor rapid closure (cis), while stabilizing groups allow isomerization (trans).[4]

Strategic Planning: Defining the Spiro-Junction

To synthesize a spiro[3.5] system, you must choose the correct retrosynthetic disconnection based on which carbon is the spiro-center.

Target ArchitectureSpiro Center LocationRequired Precursors
Type A C4 of

-lactam
Cyclic Imine (e.g., from cyclohexanone) + Linear Acid Chloride
Type B C3 of

-lactam
Linear Imine + Cyclic Acid Chloride (e.g., cyclohexanecarbonyl chloride)

Note: Type A is more common for generating diversity in the


-lactam ring substituents, while Type B is used to introduce rigidity at the carbonyl alpha-position.

Detailed Protocols

Phase 1: Preparation of the Imine (Schiff Base)

Pre-requisite for Type A Synthesis.

Reagents:

  • Cyclohexanone derivative (1.0 equiv)

  • Primary Amine (e.g., Aniline derivative) (1.0 equiv)

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM)

  • Catalyst: Glacial Acetic Acid (cat.) or

    
     (for unreactive ketones)
    
  • Desiccant: Anhydrous

    
     or Molecular Sieves (4Å)
    

Protocol:

  • Dissolution: In a flame-dried round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve the cyclohexanone derivative (10 mmol) and primary amine (10 mmol) in 30 mL of anhydrous solvent.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux.

    • Toluene: Reflux for 4–6 hours with azeotropic removal of water.

    • DCM: Stir at room temperature (RT) for 12–24 hours with 2g of activated

      
       added directly to the flask.
      
  • Monitoring: Monitor by TLC (disappearance of ketone).

  • Workup: Filter off the desiccant. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane. Do not chromatograph on silica unless neutralized, as imines can hydrolyze on acidic silica.

Phase 2: The Staudinger Cycloaddition (Type A: Spiro at C4)

This protocol describes the reaction of a Cyclic Imine with an Acid Chloride.

Reagents:

  • Cyclic Imine (from Phase 1) (1.0 equiv)

  • Acid Chloride (e.g., Phenoxyacetyl chloride) (1.2 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (Hunig's Base) (2.5 – 3.0 equiv)
    
  • Solvent: Anhydrous DCM (Dichloromethane)

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask. Cool to room temperature under

    
     flow.
    
  • Imine Solution: Dissolve the Cyclic Imine (5 mmol) in anhydrous DCM (20 mL). Add the Base (

    
    , 15 mmol). Cool the mixture to 0°C  using an ice bath.
    
    • Expert Insight: Excess base is required to scavenge HCl and ensure efficient ketene generation.

  • Ketene Generation (In Situ): Dissolve the Acid Chloride (6 mmol) in anhydrous DCM (10 mL) in a separate pressure-equalizing dropping funnel.

  • Addition: Add the Acid Chloride solution dropwise to the Imine/Base mixture over 30–45 minutes at 0°C.

    • Critical Control Point: Fast addition leads to high local concentrations of ketene, favoring ketene dimerization (formation of diketene byproducts) over the desired cycloaddition.

  • Reaction: Allow the reaction to warm naturally to Room Temperature (RT) and stir for 12–18 hours.

    • Validation: Check TLC.[5] If starting imine persists, refluxing (40°C) for 2 hours may be required for sterically hindered substrates.

  • Workup:

    • Wash reaction mixture with saturated

      
       (2 x 30 mL) to remove acidic byproducts.
      
    • Wash with Brine (1 x 30 mL).

    • Dry organic layer over anhydrous

      
      . Filter and concentrate in vacuo.
      
  • Purification:

    • The crude residue is often a mixture of diastereomers.

    • Column Chromatography: Silica gel (100-200 mesh). Eluent: Ethyl Acetate/Hexane gradient (typically 10% to 30% EtOAc).

    • Separation: Cis isomers usually elute later than trans isomers on silica due to higher polarity (dipole alignment), though this varies by substituent.

Data Presentation: Typical Yields & Conditions

EntryImine Substituent (R)Acid Chloride (R')ConditionYield (%)dr (cis:trans)
1PhenylPhenylacetyl0°C to RT7860:40
24-NO2-PhenylPhenoxyacetyl0°C to RT8590:10
34-OMe-PhenylPhenylacetylReflux6510:90

Workflow Visualization

Diagram 2: Experimental Decision Tree

Workflow Start Start: Spiro[3.5] Synthesis Choice Select Spiro-Fusion Site Start->Choice RouteA Route A: Spiro at C4 (Cyclic Imine) Choice->RouteA RouteB Route B: Spiro at C3 (Cyclic Acid Chloride) Choice->RouteB Step1A Synthesize Imine: Cyclohexanone + Amine RouteA->Step1A Step1B Synthesize Acid Chloride: Cyclohexanecarboxylic Acid + SOCl2 RouteB->Step1B Reaction Staudinger Reaction: DCM, Et3N, 0°C -> RT Step1A->Reaction Step1B->Reaction Workup Workup: NaHCO3 Wash -> Dry -> Evaporate Reaction->Workup Purification Purification: Column Chromatography Workup->Purification

Caption: Decision matrix for selecting the appropriate precursor path based on the desired spiro-carbon location.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: The acid chloride and the intermediate ketene are highly moisture-sensitive.

    • Solution: Use freshly distilled solvents and flame-dried glassware. If the acid chloride is old, distill it or treat with oxalyl chloride before use.

  • Low Yields: Often caused by ketene dimerization or hydrolysis of the imine.

    • Solution: Ensure slow addition of the acid chloride. If the imine is unstable on silica, use neutral alumina for purification or recrystallize immediately.

  • Stereochemical Drift:

    • Observation: Getting trans when cis is desired.

    • Solution: Lower the reaction temperature (-78°C to -20°C) to trap the kinetic product. Use the Bose-Evans modification (using phosphoryl chloride) if standard conditions fail.

References

  • Staudinger, H. (1907).[2] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. Link

  • Singh, G. S. (2003). "Recent progress in the synthesis and chemistry of azetidin-2-ones." Tetrahedron, 59(39), 7631-7649. Link

  • Jiao, L., Liang, X., & Xu, J. (2006).[4] "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society, 128(18), 6060-6069. Link

  • Banik, B. K., et al. (2010). "Stereoselective synthesis of beta-lactams." Topics in Heterocyclic Chemistry, 22, 1-30. Link

  • Alonso, E., et al. (2002).[3] "Staudinger reactions of unsymmetrical cyclic ketenes: a synthetically useful approach to spiro β-lactams." Journal of the Chemical Society, Perkin Transactions 1, 457-464. Link

Sources

Advanced Functionalization Strategies for the Cyclohexane Ring in 1-Azaspiro[3.5]nonan-2-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Spirocyclic β-lactams, particularly the 1-azaspiro[3.5]nonan-2-one scaffold, have emerged as privileged structures in modern drug discovery[1]. Their rigid, three-dimensional architecture provides highly defined spatial vectors for substituents, which can dramatically enhance binding affinity and target selectivity compared to traditional flat aromatic rings[2]. Notably, derivatives of spirocyclic β-lactams have demonstrated potent biological activities, including functioning as cholesterol absorption inhibitors and antibacterial agents[3].

However, the functionalization of the cyclohexane ring within the 1-azaspiro[3.5]nonan-2-one system presents a significant synthetic challenge. The four-membered azetidin-2-one (β-lactam) core is highly susceptible to ring-opening via nucleophilic attack (e.g., by primary amines or alkoxides) or base-catalyzed hydrolysis[4]. Therefore, any strategy to functionalize the fused cyclohexane ring must operate under strictly controlled, orthogonal conditions that preserve the integrity of the β-lactam pharmacophore.

This application note details three field-proven, self-validating protocols for the chemoselective functionalization of the cyclohexane ring in 1-azaspiro[3.5]nonan-2-one.

Strategy 1: The Pre-Functionalized Handle Approach (Reductive Amination)

Expertise & Causality

The most reliable method for accessing diverse cyclohexane functionalization is to construct the spirocycle de novo using a pre-functionalized precursor, such as 1,4-cyclohexanedione monoethylene acetal. After spiro-fusion and acetal deprotection, this yields 7-oxo-1-azaspiro[3.5]nonan-2-one. To introduce nitrogen diversity at the C7 position, reductive amination is employed. Crucially, this reaction is conducted using sodium triacetoxyborohydride (NaBH(OAc)3) in the presence of mild acetic acid. The weak acidity facilitates iminium ion formation without triggering the base-catalyzed hydrolysis or nucleophilic ring-opening of the β-lactam that would occur with stronger bases or unbuffered nucleophiles.

Protocol: Reductive Amination of 7-oxo-1-azaspiro[3.5]nonan-2-one
  • Preparation : In an oven-dried flask under nitrogen, dissolve 7-oxo-1-azaspiro[3.5]nonan-2-one (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Acidification : Add glacial acetic acid (1.5 equiv) dropwise at room temperature. Stir for 30 minutes to allow transient iminium/enamine formation.

    • Self-Validation Step: A slight color change may occur; TLC (Thin-Layer Chromatography) should indicate the consumption of the starting ketone and the formation of a new, often UV-active, intermediate spot.

  • Reduction : Portion-wise, add NaBH(OAc)3 (1.5 equiv). The bulky, electron-withdrawing acetate groups make this hydride source exceptionally mild, preventing the unwanted reduction of the β-lactam carbonyl.

  • Completion & Workup : Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3 (add carefully to avoid excessive effervescence). Extract with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to afford the 7-amino functionalized spirocycle.

G A 7-oxo-1-azaspiro[3.5]nonan-2-one (Starting Material) C Iminium Intermediate (transient) A->C Condensation B Primary/Secondary Amine + AcOH (Mild Acid) B->C E 7-Amino-1-azaspiro[3.5]nonan-2-one (Functionalized Product) C->E Reduction D NaBH(OAc)3 (Hydride Donor) D->E

Workflow for mildly acidic reductive amination of the C7-ketone.

Strategy 2: Late-Stage C(sp³)-H Borylation

Expertise & Causality

When a pre-functionalized handle is unavailable, direct C(sp³)-H functionalization of the unactivated cyclohexane ring is necessary. Iridium-catalyzed C-H borylation is governed by sterics. In 1-azaspiro[3.5]nonan-2-one, the spiro-fusion creates significant steric bulk at the adjacent equatorial positions of the cyclohexane ring. Consequently, the Ir-catalyst selectively activates the most sterically accessible C-H bonds, typically at the C7 or C8 positions. Using a sterically demanding ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) maximizes this regioselectivity.

Protocol: Ir-Catalyzed C-H Borylation
  • Catalyst Generation : In a nitrogen-filled glovebox, mix[Ir(OMe)(cod)]2 (2.5 mol%), dtbpy (5 mol%), and bis(pinacolato)diboron (B2pin2) (1.5 equiv) in anhydrous hexane (0.5 M). Stir for 10 minutes until a deep red/brown color indicates the formation of the active Ir-boryl complex.

  • Substrate Addition : Add 1-azaspiro[3.5]nonan-2-one (1.0 equiv) to the catalyst solution.

  • Reaction : Seal the vessel and heat to 80 °C for 16 hours.

    • Self-Validation Step: GC-MS monitoring should show the appearance of the M+126 mass peak, confirming the successful addition of the Bpin group.

  • Workup : Cool to room temperature, filter through a short pad of Celite to remove the metal catalyst, and concentrate.

  • Downstream Application : The resulting pinacol boronate can be directly used in Suzuki-Miyaura cross-couplings or oxidized to the corresponding alcohol using NaBO3·4H2O.

G A 1-Azaspiro[3.5]nonan-2-one (Sterically Hindered Core) C C7/C8 C-H Activation (Thermodynamic Control) A->C Steric approach B [Ir(OMe)(cod)]2 + dtbpy (Bulky Catalyst System) B->C Directs regioselectivity D Borylated Spirocycle (Cross-Coupling Ready) C->D B2pin2 addition

Regioselective logic for the Iridium-catalyzed C(sp3)-H borylation of the cyclohexane ring.

Strategy 3: Enol Triflate Formation and Palladium-Catalyzed Cross-Coupling

Expertise & Causality

To form new C-C bonds (e.g., introducing aryl or alkynyl groups) on the cyclohexane ring, the C7-ketone can be converted into an enol triflate, a highly competent electrophile for Pd-catalyzed cross-coupling[5]. However, the enolization step requires a strong, non-nucleophilic base (like KHMDS). If the β-lactam nitrogen is unprotected, the base will preferentially deprotonate the acidic N-H (pKa ~15-16), leading to reaction failure or ring-opening. Therefore, N-protection (e.g., with a tert-butyloxycarbonyl (Boc) group) is an absolute prerequisite. Once the triflate is formed, Suzuki or Sonogashira couplings can proceed under mildly basic conditions (e.g., K3PO4) that the N-Boc β-lactam easily tolerates.

Protocol: N-Protection and Cross-Coupling
  • N-Protection : Dissolve 7-oxo-1-azaspiro[3.5]nonan-2-one (1.0 equiv) in DCM. Add Boc2O (1.2 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir at room temperature until complete. Isolate the N-Boc protected intermediate.

  • Enolization & Triflation : Cool a solution of the N-Boc ketone in anhydrous THF to -78 °C under argon. Dropwise, add KHMDS (1.1 equiv, 1M in THF). Stir for 1 hour to ensure complete enolate formation. Add Comins' Reagent (1.2 equiv) in THF. Stir for 2 hours, allowing the reaction to slowly warm to -20 °C.

    • Self-Validation Step: 19F NMR of the crude mixture should reveal a sharp singlet around -74 ppm, confirming triflate formation.

  • Quench : Quench with saturated aqueous NH4Cl and extract with EtOAc. Purify quickly over basic alumina to yield the enol triflate.

  • Suzuki-Miyaura Coupling : In a Schlenk tube, combine the enol triflate (1.0 equiv), an aryl boronic acid (1.5 equiv), Pd(dppf)Cl2 (5 mol%), and K3PO4 (2.0 equiv) in a degassed mixture of 1,4-dioxane/H2O (4:1). Heat at 80 °C for 4 hours.

  • Isolation : Extract, dry, and purify via silica gel chromatography to isolate the C7-aryl functionalized spirocyclic β-lactam.

G A 1. N-Protection (Boc2O, DMAP) B 2. Enolization (KHMDS, -78°C) A->B Prevents N-deprotonation C 3. Triflation (Comins' Reagent) B->C Generates enolate D 4. Suzuki Coupling (Pd(dppf)Cl2, R-B(OH)2) C->D Forms electrophile

Sequential logic for N-protection and Pd-catalyzed cross-coupling.

Quantitative Data Summary

The table below summarizes the reaction conditions, target positions, chemoselectivity controls, and expected yields for the three functionalization strategies.

StrategyKey Reagents / CatalystTarget PositionChemoselectivity Control MechanismTypical Yield Range
Reductive Amination NaBH(OAc)3, AcOHC7 (via Ketone)Mild acid prevents β-lactam hydrolysis65 - 85%
C(sp³)-H Borylation [Ir(OMe)(cod)]2, dtbpyC7 / C8Steric bulk of catalyst avoids spiro core45 - 60%
Enol Triflate Coupling KHMDS, Comins', Pd(dppf)Cl2C7 (via Ketone)N-Boc protection prevents N-deprotonation70 - 90% (Coupling)

References

  • ResearchGate. Spirocyclization of an Orn‐derived β‐lactam leading to a spirocyclic bis‐β,δ‐lactam and further transformations of the latter.[6] URL:[Link]

  • ResearchGate. Chemical Methods for Construction of Spirocyclic β-Lactams and their Biological Importance.[3] URL: [Link]

  • National Institutes of Health (PMC). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams.[2] URL:[Link]

  • DOKUMEN.PUB. The Chemistry and Biology of Beta-Lactams.[4] URL: [Link]

  • John Wood Group. Synthetic Studies Toward the Securamine Alkaloids.[5] URL:[Link]

Sources

Advanced N-Alkylation Techniques for 1-Azaspiro[3.5]nonan-2-one Substrates: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Scientific Rationale

Spirocyclic β-lactams have emerged as privileged structural motifs in modern medicinal chemistry. Unlike traditional monocyclic or fused bicyclic penicillins, spiro-β-lactams exhibit distinct conformational rigidity that translates into potent biological activities, including cholesterol absorption inhibition (via NPC1L1 targeting), anti-HIV protease inhibition, and antiplasmodial effects[1][2].

The 1-azaspiro[3.5]nonan-2-one scaffold—a β-lactam ring fused at the C4 position to a cyclohexane ring—represents a highly valuable but synthetically challenging building block. Functionalization of the N1 position via N-alkylation is a critical step in generating diverse compound libraries[3]. However, this transformation is complicated by three factors:

  • Steric Hindrance: The orthogonal spiro-cyclohexyl ring at C4 significantly blocks the trajectory of incoming electrophiles.

  • Ambident Nucleophilicity: The deprotonated lactamate anion can undergo both N-alkylation and competitive O-alkylation.

  • Ring Lability: Overly harsh basic conditions can trigger the hydrolytic opening of the strained four-membered azetidin-2-one ring[4].

This application note details field-proven, self-validating protocols to achieve high-yielding, chemoselective N-alkylation of 1-azaspiro[3.5]nonan-2-one, explaining the mechanistic causality behind reagent selection to ensure reproducible success.

Mechanistic Insights & Reagent Causality

The successful N-alkylation of the 1-azaspiro[3.5]nonan-2-one core relies entirely on the precise modulation of the lactamate anion.

  • Strong Base Approach (NaH in DMF): Sodium hydride provides an irreversible deprotonation, driving the equilibrium completely toward the lactamate anion. DMF is utilized because its high dielectric constant effectively solvates the Na⁺ cation, leaving a "naked" and highly reactive nucleophile. This method is ideal for unreactive or sterically hindered alkyl halides.

  • Mild Base "Cesium Effect" Approach (Cs₂CO₃ in MeCN): For base-sensitive electrophiles, Cesium Carbonate is vastly superior to Potassium Carbonate. The large ionic radius and high polarizability of the Cs⁺ ion result in a loosely coordinated ion pair with the hard oxygen atom of the lactamate. This selectively exposes the nitrogen atom for S_N2 attack, virtually eliminating competitive O-alkylation while operating at ambient temperatures[3].

Mechanism Sub 1-Azaspiro[3.5]nonan-2-one (Substrate) Base Deprotonation (NaH or Cs2CO3) Sub->Base Base addition Anion Lactamate Anion (Ambident Nucleophile) Base->Anion - H+ (H2 gas) Attack SN2 Attack (Alkyl Halide) Anion->Attack N-selectivity Prod N-Alkylated Product (Target Scaffold) Attack->Prod - X-

Fig 1: Base-mediated N-alkylation mechanism of 1-azaspiro[3.5]nonan-2-one.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data for the N-alkylation of 1-azaspiro[3.5]nonan-2-one using benzyl bromide as a model electrophile.

EntryBase (Equivalents)SolventTemp (°C)Time (h)Yield (%)N:O Alkylation Ratio
1NaH (1.2)DMF0 to 25285>95:5
2K₂CO₃ (2.0)MeCN60126080:20
3 Cs₂CO₃ (1.5) MeCN 25 6 92 >99:1
4KOH / TBAB (0.1)PhMe/H₂O2587890:10

Experimental Protocols

Protocol A: Strong Base-Mediated N-Alkylation (NaH / DMF)

Best suited for unreactive primary and secondary alkyl halides.

Step 1: Substrate Solvation and Cooling

  • Action: Dissolve 1-azaspiro[3.5]nonan-2-one (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL, 0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of NaH. Cooling to 0 °C controls the exothermic deprotonation step, preventing premature degradation of the β-lactam ring which is susceptible to base-catalyzed opening at elevated temperatures[4].

Step 2: Deprotonation (Self-Validating Step)

  • Action: Add NaH (60% dispersion in mineral oil, 1.2 equiv, 12 mmol) portion-wise over 5 minutes.

  • Validation: The evolution of H₂ gas (visible bubbling) visually confirms the active deprotonation of the secondary amide. Stir for 30 minutes at 0 °C until gas evolution completely ceases, indicating 100% conversion to the lactamate anion.

Step 3: Electrophilic Addition

  • Action: Add the alkyl halide (1.1 equiv, 11 mmol) dropwise. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.

  • Validation: Monitor via LC-MS or TLC (EtOAc/Hexane 1:1). The disappearance of the starting material peak (M+H = 140.1) confirms reaction completion.

Step 4: Quench and Workup

  • Action: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL), dry over Na₂SO₄, and concentrate.

  • Causality: The 5% LiCl wash is critical; it selectively partitions residual DMF into the aqueous phase, preventing solvent contamination during silica gel purification.

Protocol B: Mild Base "Cesium Effect" Alkylation (Cs₂CO₃ / MeCN)

Best suited for base-sensitive electrophiles and maximizing N:O selectivity.

Step 1: Reagent Assembly

  • Action: To a solution of 1-azaspiro[3.5]nonan-2-one (1.0 equiv, 10 mmol) in anhydrous MeCN (50 mL, 0.2 M), add finely powdered Cs₂CO₃ (1.5 equiv, 15 mmol) and the alkyl halide (1.1 equiv, 11 mmol) at room temperature (25 °C).

  • Causality: Unlike NaH, Cs₂CO₃ does not cause immediate, irreversible deprotonation. The large Cs⁺ ion creates a highly polarizable, loosely coordinated ion pair with the lactamate oxygen. This leaves the nitrogen atom highly exposed and nucleophilic, driving exceptional N-alkylation chemoselectivity (>99:1) without requiring cryogenic cooling[3].

Step 2: Reaction and Monitoring

  • Action: Stir the suspension vigorously at 25 °C for 6 hours.

  • Validation: Because Cs₂CO₃ is insoluble in MeCN, the reaction occurs at the solid-liquid interface. Adequate stirring is self-validated by a uniform milky suspension. LC-MS will show the clean formation of the product without the O-alkylated byproduct mass.

Step 3: Filtration and Isolation

  • Action: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash the filter cake with fresh MeCN (20 mL). Concentrate the filtrate under reduced pressure to yield the crude product, which is often pure enough (>95%) to bypass column chromatography.

Downstream Biological Applications

Functionalizing the N1 position of the 1-azaspiro[3.5]nonan-2-one scaffold unlocks significant pharmacological potential. By appending specific lipophilic or hydrogen-bonding vectors, researchers can direct the scaffold toward distinct biological targets.

BioPathway Scaffold N-Alkylated Spiro-β-Lactam Target1 NPC1L1 Transporter Scaffold->Target1 Binds Target2 HIV-1 Protease Scaffold->Target2 Inhibits Effect1 Cholesterol Inhibition Target1->Effect1 Blocks Effect2 Viral Suppression Target2->Effect2 Suppresses

Fig 2: Dual pharmacological targeting pathways of functionalized spiro-β-lactam scaffolds.

References

1.[1] Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. Springer-Verlag Berlin Heidelberg (2010). Available at:[Link] 2.[3] Targeted degradation of vav1. World Intellectual Property Organization, Patent WO2024151547A1 (2024). Available at: 3.[2] Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry (2022). Available at:[Link] 4.[4] Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. PubMed Central (PMC), National Institutes of Health (2019). Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereoselectivity in 1-Azaspiro[3.5]nonan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SP-35-DR-OPT Status: Open Assigned Specialist: Senior Application Scientist, Synthetic Chemistry Division Subject: Troubleshooting Diastereomeric Ratio (dr) in Spirocyclic


-Lactam Construction[1]
Executive Summary

The synthesis of 1-azaspiro[3.5]nonan-2-one involves constructing a strained four-membered lactam ring spiro-fused to a cyclohexane scaffold.[1] The primary challenge in this synthesis is controlling the diastereomeric ratio (dr) , particularly when substituents are present at the C3 position of the lactam or on the cyclohexane ring.[1]

This guide addresses the two most common synthetic routes: the Staudinger Ketene-Imine Cycloaddition (most prevalent) and the Reformatsky-type Reaction .[1] We focus on manipulating reaction kinetics and thermodynamics to favor the desired cis or trans isomer.

Module 1: The Staudinger Cycloaddition (The "Gold Standard")

Context: The Staudinger reaction involves the [2+2] cycloaddition of a ketene (generated in situ from an acid chloride) and an imine (Schiff base derived from cyclohexanone).[1]

The Core Issue: The reaction proceeds via a zwitterionic intermediate.[2][3] The competition between direct ring closure (kinetic control) and isomerization of the zwitterion (thermodynamic control) dictates the dr.[1]

Troubleshooting Workflow: Improving dr

Scenario A: You are observing low dr (e.g., 50:50 to 70:30 mixtures). [1]

VariableAdjustmentMechanistic Rationale
Temperature Cool to -78°C Low temperatures suppress the isomerization of the zwitterionic intermediate, favoring the kinetic product (often the cis-lactam, depending on imine geometry).[1]
Order of Addition Slow addition of Acid Chloride Adding the acid chloride dropwise to a solution of Imine + Base keeps the ketene concentration low. This minimizes ketene dimerization and promotes the controlled formation of the zwitterion.
Base Selection Switch to Hünig’s Base (

-Pr

NEt)
Hünig's base is bulkier than Triethylamine (TEA).[1] It effectively dehydrohalogenates the acid chloride but is less likely to act as a nucleophilic catalyst that could shuttle the zwitterion toward equilibrium (epimerization).[1]
Solvent Use Toluene (Non-polar) Non-polar solvents destabilize the charged zwitterionic intermediate, accelerating the ring-closure step (kinetic control) before isomerization can occur.[1]

Scenario B: You specifically need the trans-diastereomer. [1]

  • Protocol Shift: Conduct the reaction at reflux (e.g., in Benzene or Toluene) .[1] High thermal energy allows the zwitterion to isomerize to its most stable conformation (usually placing bulky groups trans to minimize steric clash) before ring closure.

Visualizing the Mechanism & Control Points

StaudingerMechanism Start Start: Imine + Acid Chloride Ketene In Situ Ketene Formation (Base Mediated) Start->Ketene Dehydrohalogenation Attack Nucleophilic Attack (Imine on Ketene) Ketene->Attack Zwitterion Zwitterionic Intermediate (Critical Branch Point) Attack->Zwitterion DirectClosure Direct Ring Closure (Kinetic Path) Zwitterion->DirectClosure Low Temp / Non-polar Solvent Isomerization Bond Rotation/Isomerization (Thermodynamic Path) Zwitterion->Isomerization High Temp / Polar Solvent CisProduct Cis-Beta-Lactam (Usually Kinetic) DirectClosure->CisProduct DelayedClosure Delayed Ring Closure Isomerization->DelayedClosure TransProduct Trans-Beta-Lactam (Usually Thermodynamic) DelayedClosure->TransProduct

Caption: The Staudinger bifurcation point. Controlling the lifetime of the Zwitterionic intermediate is the key to fixing dr.

Module 2: The Reformatsky Alternative

Context: When the Staudinger route fails to provide the necessary selectivity, or if the acid chloride is unstable, the Reformatsky-type reaction (Imine +


-bromoester + Zn) is the robust alternative.[1]

The "Dr" Advantage: The Reformatsky route proceeds via a chelated chair-like transition state involving Zinc. This highly ordered state often imposes strict stereochemical outcomes, typically favoring the trans-isomer (anti-relationship between C3 and C4 substituents) due to the minimization of 1,3-diaxial interactions in the transition state.[1]

Protocol for High Trans-Selectivity:

  • Activation: Use Trimethylchlorosilane (TMSCl) to activate the Zinc dust. This is crucial for consistent initiation.

  • Solvent: Use THF or Dioxane (ethers coordinate Zn, stabilizing the transition state).[1]

  • Temperature: Reflux is often required to drive the formation of the zinc enolate.

Module 3: Advanced Stereocontrol (Chiral Auxiliaries)

If your 1-azaspiro[3.5]nonan-2-one synthesis requires absolute stereocontrol (enantioselectivity + diastereoselectivity), "standard" conditions are often insufficient.[1] You must introduce a chiral element.

Recommended Strategy: The Chiral Imine Approach Instead of using a simple amine (e.g., aniline or benzylamine) to form the imine, use a chiral amine auxiliary.[1]

  • Auxiliary:

    
    - or 
    
    
    
    -
    
    
    -methylbenzylamine.[1]
  • Mechanism: The chiral auxiliary differentiates the faces of the imine double bond.

  • Result: The Staudinger reaction will yield diastereomers that are separable by flash chromatography. After separation, the auxiliary can be removed (e.g., via Birch reduction or CAN oxidation) to yield the enantiopure spiro-lactam.[1]

Data: Substituent Effects on dr (Staudinger Route)

Imine Substituent (N-R)Acid Chloride Substituent (C3-R)Typical dr (cis:trans)Notes
Phenyl (Aniline)Methyl60:40Low selectivity due to small steric difference.[1]
PhenylPhthalimido>90:10High cis-selectivity (Bose-Evans rule).[1]

-Methoxyphenyl (PMP)
Phenoxy85:15Electron-rich N-group promotes kinetic closure.[1]
BenzylAlkyl50:50Flexible linker reduces steric steering.
Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of diastereomers that I cannot separate by column chromatography. What should I do? A: This is common with spiro-lactams due to their "ball-like" shape.[1]

  • Action 1: Switch to crystallization . Spiro-lactams often have vastly different solubility profiles. Try triturating the crude solid with cold diethyl ether or hexanes; the minor isomer often remains in solution.

  • Action 2: If using the Staudinger route, try the "Acid Chloride Drip" method at -78°C. Pushing the dr to >90:10 often makes the minor isomer invisible during crystallization.[1]

Q2: Does the choice of base really matter that much? A: Yes. Triethylamine (TEA) can generate triethylammonium hydrochloride salts that precipitate and obscure the reaction. Hünig’s base (


-Pr

NEt)
is superior because its salt is more soluble in organic solvents (like DCM), and its steric bulk prevents it from acting as a nucleophile on the ketene, which causes side reactions and lower dr.[1]

Q3: Can I use microwave irradiation to improve dr? A: Microwave irradiation generally accelerates the reaction but erodes diastereoselectivity . Microwaves favor the thermodynamic product (usually trans) and rapid equilibration. Only use microwaves if you want the trans isomer or if the reaction is sluggish at reflux.

Q4: My product is epimerizing during workup. Why? A:


-Lactams with an electron-withdrawing group at C3 (like an amide or ester) are acidic at the C3 position.[1]
  • Fix: Avoid strong bases during workup. Quench with saturated NH

    
    Cl  (mildly acidic) instead of NaHCO
    
    
    
    . Ensure your chromatography silica is neutral, not basic.[1]
References
  • Staudinger, H. (1907).[1] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie. Link

  • Jiao, L., Liang, X., & Xu, J. X. (2006).[1] "Origin of the Relative Stereoselectivity of the

    
    -Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society.[2] Link[1]
    
    • Key Reference for the Zwitterion mechanism and temper
  • Singh, G. S. (2003).[1] "Recent advances in the synthesis of

    
    -lactams." Tetrahedron. Link[1]
    
  • Cossío, F. P., et al. (2010).[1] "The Staudinger Synthesis of

    
    -Lactams: A Topology-Based Analysis." European Journal of Organic Chemistry. Link[1]
    
  • Dhavn, P., et al. (2021).[1][4] "cis-Diastereoselective Synthesis of Spirooxindolo-

    
    -Lactams by Staudinger Cycloaddition." ACS Omega. Link[1]
    
    • Directly addresses spiro-lactam stereocontrol.[1]

Sources

Overcoming steric hindrance in spiro-carbon formation of 1-Azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric & Kinetic Barriers in Spiro-Lactamization Ticket ID: SP-35-NONAN-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Welcome to the Technical Support Center

You are accessing the specialized troubleshooting hub for 1-Azaspiro[3.5]nonan-2-one (also known as Gabapentin-Lactam). While thermodynamically stable, the formation of this spiro-fused


-lactam is frequently hindered by a high kinetic barrier driven by ring strain and the conformational rigidity of the cyclohexane backbone.

This guide moves beyond standard textbook procedures, offering "field-proven" protocols to overcome the specific steric and electronic hurdles associated with the quaternary spiro-carbon.

Module 1: The Diagnostic (Root Cause Analysis)

User Query: "Why is my cyclization stalling despite the Thorpe-Ingold effect predicting favorable ring closure?"

Technical Insight: While the Thorpe-Ingold effect (gem-dialkyl effect) generally favors ring closure at quaternary centers, the formation of 1-Azaspiro[3.5]nonan-2-one faces a unique "Conformational Lock."

  • The Energy Landscape: Computational studies confirm the lactam is thermodynamically favored (

    
    ) compared to the open-chain amino acid (Gabapentin).[1][2][3] However, the Transition State (TS)  sits at a massive ~41 kcal/mol  above the ground state [1].[1][2][3]
    
  • The Steric/Conformational Barrier: The cyclohexane ring exists predominantly in a stable chair conformation. For the amine to attack the carbonyl and form the 4-membered ring, the molecule must adopt a higher-energy "disordered" conformation (

    
    ) where the N-C distance is minimized. The steric bulk of the cyclohexane ring inhibits the rotation required to reach this specific trajectory.
    

Visualizing the Barrier:

ReactionProfile Figure 1: Energy Landscape of Spiro-Lactamization. Note the high activation barrier despite product stability. Start Gabapentin (Open Chain) Ground State (0 kcal/mol) TS Transition State (Steric/Strain Max) (+41.3 kcal/mol) Start->TS Activation Energy (Heat/Catalysis needed) Product 1-Azaspiro[3.5]nonan-2-one (Thermodynamic Sink) (-13.6 kcal/mol) TS->Product Rapid Collapse

Module 2: Troubleshooting Synthetic Routes

Select the protocol that matches your current impurity profile and available equipment.

Protocol A: The "Brute Force" Thermal Dehydration

Best for: Large-scale synthesis where reagents must be minimized.

The Issue: Reaction stalls at 60-70% conversion; water accumulation induces hydrolysis back to the starting material. The Fix: You must break the azeotrope and exceed the activation energy temperature threshold (


).

Step-by-Step Protocol:

  • Solvent Selection: Switch from Toluene (bp 110°C) to Xylene (bp 138-144°C) or Mesitylene (bp 164°C). The reaction requires internal temperatures

    
     to efficiently cross the TS barrier.
    
  • Setup: 3-neck round bottom flask with a Dean-Stark trap pre-filled with the solvent.

  • Execution:

    • Suspend 1-(aminomethyl)cyclohexaneacetic acid (Gabapentin) in Xylene (0.5 M concentration).

    • Reflux vigorously. The removal of water is the sole driving force.

    • Critical Step: If conversion lags, add 0.5 mol% p-Toluenesulfonic acid (pTSA) . The protonation of the carbonyl oxygen makes it more electrophilic, compensating for the steric hindrance of the amine attack.

  • Workup: Cool to 0°C. The lactam often crystallizes out; if not, wash with sat.

    
     (removes unreacted acid) and evaporate.
    
Protocol B: Chemical Activation (The "Low-Temp" Route)

Best for: High purity requirements; avoiding thermal degradation.

The Issue: Thermal methods cause charring or polymerization. The Fix: Activate the carboxylate to a "super-electrophile" to lower the activation energy, allowing reaction at room temperature.

Step-by-Step Protocol:

  • Activation: Dissolve the amino acid in anhydrous

    
    . Add 1.1 eq EDC
    
    
    
    HCl
    (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.1 eq HOBt (Hydroxybenzotriazole).
  • Mechanism: This forms an active ester intermediate. The bulky cyclohexane ring actually favors the intramolecular attack on this intermediate over intermolecular dimerization (dilution principle).

  • Base: Add 2.5 eq Diisopropylethylamine (DIPEA) .

    • Note: You need excess base to ensure the amine is deprotonated (

      
      ) and nucleophilic, while the carboxyl is activated.
      
  • Monitoring: Track via TLC (Stain: Ninhydrin). The starting amino acid will stay at the baseline; the lactam will move (

    
     in EtOAc/Hex).
    
Module 3: Advanced Troubleshooting (FAQ)

Q1: I am seeing a "double-spiro" impurity. What is it?

  • Diagnosis: You likely formed the intermolecular dimer (a diketopiperazine derivative) instead of the intramolecular lactam.

  • Solution: This is a concentration issue.

    • High Concentration (>1 M): Favors intermolecular dimerization.

    • Low Concentration (<0.1 M): Favors intramolecular spiro-lactamization. Dilute your reaction.

Q2: Can I use the Reformatsky reaction instead?

  • Yes, if you are building the ring from scratch rather than cyclizing Gabapentin.

  • Reagents: Reaction of methyl 1-bromocyclohexanecarboxylate + Zinc + Imines.[4]

  • Advantage: This circumvents the high-energy dehydration step entirely by forming the C3-C4 bond and N1-C2 bond in a convergent manner [2].

Q3: My product hydrolyzes during purification on Silica. Why?

  • Cause: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -lactams are strained. Acidic silica gel can catalyze ring opening (hydrolysis) back to the amino acid.
    
  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidity, or use neutral Alumina.

Module 4: Comparative Data & Decision Matrix

Yield & Condition Comparison Table:

MethodReagentsTemp (

)
Typical YieldPrimary Impurity
Thermal Xylene, Reflux14075-85%Polymer/Char
Acid Cat. Toluene, pTSA11080-90%Open-chain Ester
Activation EDC/HOBt, DCM25>90%Urea byproducts
Mukaiyama 2-Chloro-1-methylpyridinium iodide8065-75%Pyridone deriv.

Workflow Decision Tree:

DecisionTree Figure 2: Synthetic Strategy Decision Matrix Start Start: Choose Synthesis Route Scale What is your scale? Start->Scale Large > 100 grams Scale->Large Small < 10 grams Scale->Small Thermal Protocol A: Thermal Dehydration (Xylene/Dean-Stark) Large->Thermal Sensitive Is the substrate acid-sensitive? Small->Sensitive Yes Protocol B: EDC/HOBt Activation (Neutral pH) Sensitive->Yes No Protocol C: Mixed Anhydride (ClCO2Et / Et3N) Sensitive->No

References
  • Hadidi, S. et al. (2020).[3] "Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors." Journal of Pharmaceutical and Biomedical Analysis, 179, 112900.

  • Kuznetsov, V. V. et al. (2005). "Synthesis and analgesic activity of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides." Pharmaceutical Chemistry Journal, 39, 15-18.

  • BenchChem. (2025).[5] "Application Notes and Protocols for the Large-Scale Synthesis of 5-Azaspiro[3.5]nonan-2-one."

  • Zhu, Y. et al. (2015). "Gabapentin synthesis method." Patent CN105061239A.

Sources

Solving solubility issues of 1-Azaspiro[3.5]nonan-2-one in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Azaspiro[3.5]nonan-2-one Topic: Solubility & Stability Optimization in Aqueous Media Ticket ID: #SOL-AZA-359 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary

You are encountering solubility challenges with 1-Azaspiro[3.5]nonan-2-one , a rigid spirocyclic


-lactam. This scaffold presents a dual challenge:
  • Thermodynamic Insolubility: The spiro-fusion creates a rigid, compact lattice with moderate lipophilicity (LogP ~2.3), resisting dissolution in polar media.[1][2][3]

  • Hydrolytic Instability: The strained 4-membered lactam ring is susceptible to hydrolysis, often mistaken for insolubility during analysis.[1][2]

This guide provides a validated troubleshooting workflow to solubilize this compound for in vitro assays and in vivo administration without compromising its chemical integrity.

Module 1: Stock Solution Preparation

User Question: "I cannot get the solid powder to dissolve directly in my assay buffer or water. What is the correct protocol?"

Technical Diagnosis: Direct aqueous dissolution is thermodynamically unfavorable for this scaffold.[1][2] The crystal lattice energy is too high for water molecules to overcome.[1] You must use an intermediate organic solvent.[1]

The Protocol:

  • Primary Solvent: Dissolve the neat powder in DMSO (Dimethyl sulfoxide) or DMAc (Dimethylacetamide) .[1][2]

    • Target Concentration: 10 mM to 50 mM.[1]

    • Procedure: Vortex for 30 seconds. If visual particulates remain, sonicate for 5 minutes at ambient temperature.[1][3]

  • Storage: Aliquot immediately into amber glass vials. Store at -20°C.

    • Critical Warning: Do not store in aqueous buffers.[1] The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -lactam ring will hydrolyze over time.[2]
      

Solvent Compatibility Table:

SolventSolubility RatingApplicationRisk Factor
DMSO High (>50 mM)Stock PreparationHygroscopic (keep dry)
Ethanol ModerateCo-solventEvaporation changes conc.[1][2][3]
Water/PBS Very Low (<1 mM)Final DiluentPrecipitation & Hydrolysis
0.1M NaOH FORBIDDEN N/ARapid Ring Opening (Degradation)

Module 2: Preventing "Crash-Out" in Assays

User Question: "My compound dissolves in DMSO, but when I dilute it into the cell culture media or buffer, it turns cloudy or precipitates."

Technical Diagnosis: This is Kinetic Precipitation .[1][2] Upon dilution, the solvent environment shifts from lipophilic to hydrophilic. The compound molecules aggregate faster than they can disperse, forming a "crash-out" precipitate.[3]

Troubleshooting Steps:

  • Step-Wise Dilution (The "Intermediate" Step):

    • Do not spike 100% DMSO stock directly into 100% aqueous buffer.[1][2]

    • Correct Path: Dilute DMSO stock 1:10 into an intermediate solvent (e.g., PEG-400 or Propylene Glycol).[1][2][3]

    • Final Step: Dilute this intermediate mix into your buffer.[1]

  • Limit Final DMSO: Keep final DMSO concentration <0.5% (v/v) to avoid cellular toxicity, but ensure it is high enough to maintain supersaturation during the assay window.

  • Surfactant Addition:

    • Add 0.05% Tween-80 (Polysorbate 80) or 0.1% Pluronic F-68 to your assay buffer before adding the compound.[1][2][3] This stabilizes the micro-suspension and prevents crystal growth.

Module 3: The Stability Trap (Hydrolysis)

User Question: "I dissolved the compound, but after 24 hours, HPLC shows the peak has disappeared or shifted. Is it precipitating?"

Technical Diagnosis: This is likely Chemical Degradation , not precipitation. 1-Azaspiro[3.5]nonan-2-one contains a strained ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-lactam ring.[2][3] In basic (pH > 8) or highly acidic (pH < 4) conditions, hydroxide or hydronium ions attack the carbonyl, opening the ring to form the corresponding amino acid derivative (inactive).[3]

The "Safe Zone" Protocol:

  • Optimal pH: Maintain media between pH 5.5 and 7.4 .

  • Buffer Selection:

    • Recommended: Phosphate (PBS), MES, or HEPES.[2][3]

    • Avoid: Tris buffer at high pH (>8.[1]0) or unbuffered saline.[1][2]

  • Temperature: Keep stock solutions on ice during experiments. Hydrolysis rates double for every 10°C increase.[1][2]

Module 4: Advanced Formulation (In Vivo / High Concentration)

User Question: "I need to dose this at 10 mg/kg in mice. DMSO is too toxic.[1][2] How do I formulate this?"

Technical Diagnosis: For in vivo work, you need a vehicle that encapsulates the lipophilic spiro-core while protecting the lactam ring. Cyclodextrins are the gold standard here.[1]

Recommended Formulation (HP-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-CD): 
Hydroxypropyl-

-cyclodextrin creates a hydrophobic cavity that hosts the spiro-cyclohexyl ring, shielding it from water and hydrolysis.[2][3]

Preparation Protocol:

  • Prepare 20% (w/v) HP-

    
    -CD  in 50 mM Phosphate Buffer (pH 6.0).
    
  • Add 1-Azaspiro[3.5]nonan-2-one powder slowly with vigorous stirring.

  • Stir for 4 hours at room temperature.

  • Filter through a 0.22

    
    m PVDF filter to ensure sterility and remove un-dissolved solids.
    
  • Result: A clear solution stable for ~48 hours at 4°C.[1][2]

Visual Troubleshooting Guide

The following diagram outlines the decision logic for solubilizing 1-Azaspiro[3.5]nonan-2-one based on your specific application.

SolubilityLogic Start Start: 1-Azaspiro[3.5]nonan-2-one (Solid Powder) Goal What is your Goal? Start->Goal Stock Prepare Stock Solution (10-50 mM) Goal->Stock First Step Solvent Solvent: 100% DMSO (Anhydrous) Stock->Solvent Assay In Vitro Assay (Cell/Enzyme) Solvent->Assay Dilute Vivo In Vivo Study (Animal Dosing) Solvent->Vivo Formulate Dilution Dilution Strategy Assay->Dilution Sol2 Use HP-beta-Cyclodextrin (20% w/v, pH 6.0) Vivo->Sol2 Preferred Vehicle Precip Risk: Kinetic Precipitation Dilution->Precip If direct to water Sol1 Add 0.05% Tween-80 to Buffer Dilution->Sol1 Correct Method Stability Check pH Stability Sol1->Stability Sol2->Stability Warn Avoid pH > 8.0 (Ring Opening) Stability->Warn

Caption: Decision tree for selecting the correct vehicle based on experimental context, highlighting the critical divergence between in vitro (surfactant-based) and in vivo (cyclodextrin-based) strategies.

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 58227859, Spiro[3.5]nonan-2-one. Retrieved from [Link]

  • Gensmantel, N. P., et al. (1980).[1][2][3] Mechanism of hydrolysis of beta-lactam antibiotics. Chemical Society Reviews, 9(2).[1][2][3] (Contextual grounding for lactam instability).

  • Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2][3] (Protocol grounding for HP-

    
    -CD).
    
  • Lipinski, C. A. (2000).[1][2][3] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[2][3]

Sources

Technical Support Center: Catalyst Deactivation in Spiro Lactam Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SPL-CAT-DEACT-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting premature catalyst death in spiro-annulation and C-H activation workflows.

Triage: The Diagnostic Workflow

User Query: "My reaction starts fast but stalls at 40-60% conversion. Adding more time doesn't help. Is my catalyst dead or just inhibited?"

Scientist’s Log: Distinguishing between Catalyst Deactivation (irreversible death) and Product Inhibition (reversible site blockage) is the critical first step. In spiro lactam synthesis, the rigid spiro-scaffold often acts as a potent ligand, trapping the metal center.

Protocol A: The "Same Excess" Experiment

Standard Kinetic Profiling is insufficient. You must normalize the catalyst lifetime against the substrate concentration.

Methodology:

  • Run 1 (Standard): Perform the reaction with

    
     and 
    
    
    
    . Record conversion vs. time.
  • Run 2 (Same Excess): Perform the reaction with

    
     and 
    
    
    
    (same catalyst loading relative to solvent volume, effectively double the catalyst-to-substrate ratio compared to the start of Run 1).
  • Overlay: Shift the time axis of Run 2 so that

    
     corresponds to the time point in Run 1 where substrate concentration was 
    
    
    
    .

Interpretation Table:

ObservationDiagnosisRoot Cause in Spiro Synthesis
Curves Overlap Perfectly No Deactivation The catalyst is robust. The stall is likely thermodynamic equilibrium or reagent depletion.
Run 2 is Faster than Run 1 Product Inhibition The spiro-lactam product (likely the amide N or O) is competing for the active site.
Run 2 is Slower than Run 1 Catalyst Deactivation The active species is dying over time (aggregation, ligand oxidation, or poisoning).
Protocol B: The Mercury Drop Test (Advanced)

Warning: Standard Hg tests can yield false positives with N-heterocyclic carbene (NHC) or Pd-N species due to redox-transmetallation.

Refined Protocol:

  • Add a large excess (>300 equiv) of elemental Hg to the reaction at 50% conversion.

  • Result: If reaction stops immediately

    
     Heterogeneous species (Nanoparticles) are the active catalyst.
    
  • Result: If reaction continues

    
     Homogeneous catalysis is likely active.
    
  • Control: Verify Hg does not react with your specific precatalyst (e.g., Pd-NHC complexes) by NMR analysis in the absence of substrate.

Specialist Unit: Transition Metal Catalysis (Pd, Rh, Cu)

Context: Common in C-H activation approaches to spirooxindoles and spiro-


-lactams.
Issue: The "Off-Cycle" Trap

Symptom: The reaction works for simple substrates but fails when the spiro-ring size changes or when Lewis basic groups are nearby. Mechanism: The spiro-lactam product contains a rigid amide bond. The nitrogen atom (or the carbonyl oxygen) often coordinates to the metal center (M) more strongly than the starting material, forming a stable, unreactive chelate (M-Product).

Troubleshooting Guide

Q: My Rh(III) catalyzed spiroannulation works with N-methoxy amides but fails with free N-H amides. Why? A: Free N-H spiro lactams are potent directing groups. They deprotonate and form a stable amidate-Rh species that refuses to turn over.

  • Fix: Add a soluble acetate source (e.g., PivOH or AcOH , 0.5–1.0 equiv) to protonate the Rh-amidate species and release the product.

  • Fix: Use an N-protecting group that is less coordinating (e.g., N-Boc) if the mechanism allows.

Q: I see a black precipitate forming in my Pd-catalyzed spirocyclization. A: This is "Pd-black" (aggregated Pd(0)). Your ligand is detaching, or the reductive elimination is too slow.

  • Fix: Increase Ligand:Metal ratio (from 1:1 to 2:1 or 4:1).

  • Fix: Switch to a rigid, bulky phosphine (e.g., XPhos or BrettPhos ) that physically prevents metal aggregation.

Specialist Unit: Organocatalysis (NHC)

Context: Common in Staudinger synthesis and annulation reactions for spiro-


-lactams.
Issue: The O-NHC Coupling Death Spiral

Symptom: Catalyst loading >10 mol% is required, and the reaction turns dark/tarry. Mechanism: In the presence of inorganic bases (Cs2CO3, KOtBu) required for deprotonation, the NHC catalyst can undergo O-NHC coupling . The base attacks the C2 position of the azolium, opening the ring and destroying the catalyst.

Visualization: NHC Deactivation Pathway

NHC_Deactivation PreCat Azolium Pre-catalyst FreeNHC Active Free NHC PreCat->FreeNHC Deprotonation Hydrolysis Hydrolysis/Oxidation (Trace Water/O2) FreeNHC->Hydrolysis Slow Leak ONHC_Coupling O-NHC Coupling (Irreversible Ring Opening) FreeNHC->ONHC_Coupling Breslow Breslow Intermediate FreeNHC->Breslow + Substrate (Aldehyde) Base Strong Base (e.g., KOtBu) Base->ONHC_Coupling High Conc. / High Temp Dead Inactive Urea/Amide Byproducts Hydrolysis->Dead ONHC_Coupling->Dead SpiroProduct Spiro Lactam Product Breslow->SpiroProduct Annulation Cycle SpiroProduct->FreeNHC Turnover

Figure 1: Competing pathways in NHC catalysis. Note that strong bases can trigger irreversible ring-opening (O-NHC coupling), competing with the productive Breslow intermediate formation.

Troubleshooting Guide

Q: My NHC reaction works on 50mg scale but fails on 5g scale. A: This is likely a thermal runaway or concentration effect leading to catalyst dimerization.

  • Fix: Slow Addition Protocol. Add the base (or the aldehyde precursor) via syringe pump over 2-4 hours to keep the concentration of the highly reactive free carbene low relative to the trapping agent.

  • Fix: Lower the temperature. NHC dimerization is often favored at higher temperatures (

    
    ).
    

Q: How do I prevent hydrolysis of the acylazolium intermediate? A: The acylazolium species (key for lactam formation) is moisture sensitive.

  • Fix: Use molecular sieves (4Å) directly in the reaction flask.

  • Fix: Switch from carbonate bases (which generate water upon neutralization) to non-nucleophilic organic bases (e.g., DIPEA) or alkoxides, provided O-NHC coupling is monitored.

Optimization: The "Rescue" Protocols

Decision Matrix for Additives
ScenarioSuspected CauseRecommended AdditiveMechanism of Action
Pd/Rh C-H Activation Product Inhibition (Amide N-coordination)Pivalic Acid (20-50 mol%) Protonolysis of the M-N bond; facilitates ligand exchange.
Pd Catalysis Nanoparticle AggregationTetrabutylammonium Bromide (TBAB) Stabilizes nanoparticles electrostatically; prevents "Pd-black" precipitation.
NHC Annulation Base-mediated decompositionSwitch to DBU/LiCl DBU is milder; LiCl increases the acidity of the azolium proton, allowing milder deprotonation.
Radical Cyclization Oxygen quenchingDegassing (Freeze-Pump-Thaw) Removes trace O2 which quenches radical intermediates or oxidizes ligands.
Final Checklist for Publication (Self-Validation)

Before claiming a new spiro-lactam methodology, ensure you have:

References

  • Kinetic Profiling & Same Excess Protocol

    • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps.
  • Mercury Drop Test & Limitations

    • Ananikov, V. P., et al. (2018).
  • NHC Catalyst Decomposition (O-NHC Coupling)

    • Astakhov, A. V., et al. (2011).
  • Rhodium Catalyzed Spiroannulation

    • Wang, F., et al. (2016). Rhodium(III)-Catalyzed C–H Activation/Cyclization of Benzoylacetonitriles with Sulfoxonium Ylides for the Synthesis of Spiro[isoquinoline-1,1′-indene]-3-ones. The Journal of Organic Chemistry.
  • Spirooxindole Synthesis Overview

    • Dalpozzo, R., et al. (2020). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances.

Controlling side reactions in the cyclization of 1-Azaspiro[3.5]nonan-2-one precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Azaspiro[3.5]nonan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and control the side reactions encountered during the cyclization of its precursors. As a Senior Application Scientist, I have compiled field-proven insights and troubleshooting strategies to ensure your success in obtaining this valuable spirocyclic scaffold.

Introduction: The Challenge of Spiro-β-Lactam Synthesis

The 1-Azaspiro[3.5]nonan-2-one core, featuring a β-lactam fused to a piperidine ring, is a rigid, three-dimensional motif of significant interest in medicinal chemistry. However, its synthesis is often plagued by competing side reactions that can drastically reduce yields and complicate purification. This guide provides a structured approach to identifying, understanding, and mitigating these challenges.

Troubleshooting Guide: Common Side Reactions and Their Control

This section addresses specific issues you may encounter during the intramolecular cyclization of 1-(carboxymethyl)piperidine-2-carboxylic acid to form 1-Azaspiro[3.5]nonan-2-one.

Issue 1: Low or No Yield of the Desired 1-Azaspiro[3.5]nonan-2-one

Q1: I am not observing the formation of my target product, or the yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield is a common issue that can stem from several factors, primarily related to the activation of the carboxylic acids and the subsequent intramolecular nucleophilic attack.

Plausible Causes & Troubleshooting Strategies:

  • Incomplete Activation of the Carboxylic Acids: The formation of the β-lactam ring requires the activation of the carboxyl group on the carboxymethyl arm to make it susceptible to nucleophilic attack by the piperidine nitrogen. Inefficient activation will lead to unreacted starting material.

    • Troubleshooting Protocol:

      • Choice of Dehydrating/Activating Agent: If using a dehydrating agent like acetic anhydride at high temperatures, consider switching to a milder, more controlled activation method. Converting the diacid to a more reactive species, such as an acid chloride or using standard peptide coupling reagents, can significantly improve yields.

      • Screening Coupling Reagents: Employ a range of modern coupling reagents to find the optimal conditions for your specific substrate.

Coupling ReagentClassKey AdvantagesConsiderations
HATU/DIPEA Aminium SaltHigh reactivity, low epimerization.[1]Can be expensive.
HBTU/DIPEA Aminium SaltReliable and widely used.Potential for guanidinium byproduct formation.
EDC/HOBt CarbodiimideCost-effective.Can lead to epimerization and requires an additive.
PyBOP Phosphonium SaltEffective for sterically hindered couplings.Can be less reactive than aminium salts.
  • Sub-optimal Reaction Conditions: Temperature and solvent play a crucial role in the cyclization reaction.

    • Troubleshooting Protocol:

      • Temperature Optimization: If using thermal dehydration, ensure the temperature is high enough to promote cyclization but not so high as to cause decomposition. A temperature screen from 80°C to 140°C is recommended. For coupling reagent-mediated cyclization, reactions are typically run at room temperature, but cooling to 0°C may be necessary to control exotherms and minimize side reactions.

      • Solvent Selection: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally preferred. Ensure the solvent is anhydrous, as water will quench the activated species.

Issue 2: Formation of a High Molecular Weight Byproduct (Polymerization)

Q2: I am observing a significant amount of an insoluble, high molecular weight material in my reaction mixture. Is this a polymer, and how can I prevent its formation?

A2: Yes, the formation of a high molecular weight solid is indicative of intermolecular polymerization, a common side reaction in lactam synthesis.[2] This occurs when the activated precursor reacts with another molecule of the precursor instead of cyclizing.

Mechanism of Polymerization:

cluster_0 Intermolecular Reaction cluster_1 Intramolecular Reaction (Desired) Activated_Precursor_1 Activated Precursor Dimer Dimer Activated_Precursor_1->Dimer Intermolecular Attack Precursor_2 Another Precursor Molecule Precursor_2->Dimer Polymer Polymer Dimer->Polymer Further Reaction Activated_Precursor_2 Activated Precursor Target_Molecule 1-Azaspiro[3.5]nonan-2-one Activated_Precursor_2->Target_Molecule Intramolecular Cyclization cluster_0 Dimerization Pathway Precursor_1 Precursor Molecule 1 Dimer_Intermediate Linear Dimer Precursor_1->Dimer_Intermediate Intermolecular Amide Bond Formation Precursor_2 Precursor Molecule 2 Precursor_2->Dimer_Intermediate Cyclic_Dimer Cyclic Dimer (DKP-like) Dimer_Intermediate->Cyclic_Dimer Intramolecular Cyclization

Caption: Formation of a cyclic dimeric byproduct.

Troubleshooting Strategies:

  • Control of Stoichiometry and Addition Rate: Similar to preventing polymerization, slow addition of the precursor under high dilution is crucial.

  • Temperature Control: DKP formation is often accelerated at higher temperatures. [3]Performing the cyclization at room temperature or even 0°C can significantly reduce the rate of this side reaction.

  • Choice of Base: If using a strong, non-nucleophilic base, ensure it is added slowly and at a low temperature to avoid rapid deprotonation that might favor intermolecular reactions.

Frequently Asked Questions (FAQs)

Q4: How can I confirm the identity of my product and any byproducts?

A4: A combination of spectroscopic techniques is essential for structural elucidation.

TechniqueExpected Observations for 1-Azaspiro[3.5]nonan-2-onePotential Observations for Byproducts
¹H NMR Characteristic shifts for the piperidine ring protons and the methylene protons of the β-lactam ring.Polymer/Dimer: Broader peaks, repeating units, and a more complex spectrum.
¹³C NMR A distinct carbonyl peak for the β-lactam around 170-175 ppm.Polymer/Dimer: Multiple carbonyl signals or broadened peaks.
FT-IR A strong carbonyl stretch for the β-lactam at a characteristic high frequency (around 1730-1760 cm⁻¹).Polymer/Dimer: Additional amide carbonyl stretches at lower frequencies (around 1650 cm⁻¹).
Mass Spec A molecular ion peak corresponding to the exact mass of C₈H₁₃NO (m/z = 139.10). [4]Dimer: A peak at approximately twice the mass of the monomer. Polymer: A distribution of higher molecular weight peaks.

Q5: What are the best practices for purifying 1-Azaspiro[3.5]nonan-2-one?

A5: Purification can be challenging due to the polarity of the molecule and the potential for closely eluting byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

  • Preparative HPLC: For very difficult separations, reverse-phase preparative HPLC may be necessary.

Q6: Can the stereochemistry at the spiro-center be controlled during synthesis?

A6: If the precursor, 1-(carboxymethyl)piperidine-2-carboxylic acid, is chiral, the stereochemistry at the carbon bearing the carboxyl group on the piperidine ring will be retained in the product. The formation of the spiro-center itself does not introduce a new stereocenter if the starting piperidine is symmetrical. If a substituted piperidine is used, diastereomers can be formed, and their ratio will depend on the reaction conditions and the steric bulk of the substituents.

References

  • Gao, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • Wikipedia. (2023). 2,5-Diketopiperazine. [Link]

  • Palomo, C., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. European Journal of Organic Chemistry.
  • Taggi, A. E., et al. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society. [Link]

  • Sato, K., et al. (2019). Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. Journal of the American Chemical Society. [Link]

  • Bandyopadhyay, D. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]

  • Organic Chemistry Portal. (2021). Staudinger Synthesis. [Link]

  • Farzin, D., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports. [Link]

  • Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide Research. [Link]

  • Chemservice. 1-Azaspiro[3.5]nonan-2-one. [Link]

  • Cheche, T. B., et al. (2008). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. The Journal of Organic Chemistry. [Link]

  • The Aquila Digital Community. (2019). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews. [Link]

  • PubChem. 1-azaspiro[3.5]nonan-2-one. [Link]

  • Le, T. N., & Wooley, K. L. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society Reviews. [Link]

  • Oonishi, A., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Tel, T. H. (2007). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Miko, A., et al. (2018). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Polymers. [Link]

  • ResearchGate. (2020). Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol. [Link]

  • Chen, C., et al. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry. [Link]

  • Sellstedt, M., et al. (2021). Characterization of Homogeneous and Heterogeneous Amyloid-β42 Oligomer Preparations with Biochemical Methods and Infrared Spectroscopy Reveals a Correlation between Infrared Spectrum and Oligomer Size. ACS Chemical Neuroscience. [Link]

  • Ahmed, Z., et al. (2017). NMR Characterization of Monomeric and Oligomeric Conformations of Human Calcitonin and Its Interaction with EGCG. Scientific Reports. [Link]

  • Seco, J. M., et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

  • DiVA portal. (2021). Characterization of Homogeneous and Heterogeneous Amyloid-beta 42 Oligomer Preparations with Biochemical Methods and Infrared Spectroscopy Reveals a Correlation between Infrared Spectrum and Oligomer Size. [Link]

Sources

Technical Support Center: 1-Azaspiro[3.5]nonan-2-one Thermal Stability & Degradation Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Azaspiro[3.5]nonan-2-one (CAS 24571-98-0). As a spirocyclic β-lactam, this molecule features a highly strained four-membered azetidinone ring fused to a cyclohexane ring. While the spiro-fusion provides unique conformational rigidity, the inherent ring strain makes the β-lactam core highly susceptible to thermal degradation and solvolysis.

This guide provides drug development professionals and analytical chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to handle this compound effectively.

Mechanistic Overview of Thermal Degradation

The thermal instability of 1-Azaspiro[3.5]nonan-2-one is primarily driven by the thermodynamic drive to release ring strain. The sp²-hybridized carbonyl carbon and sp³-hybridized carbons within the β-lactam core are forced into roughly 90° bond angles, deviating significantly from their ideal planar (120°) and tetrahedral (109.5°) geometries1[1].

When subjected to thermal stress—especially in the presence of protic solvents, moisture, or non-neutral pH—the carbonyl carbon becomes highly vulnerable to nucleophilic attack2[2]. This attack forms a transient tetrahedral intermediate, which rapidly collapses via the protonation of the spiro-nitrogen atom, resulting in irreversible C-N bond cleavage and the formation of an inactive, open-chain amino acid derivative 3[3].

G A 1-Azaspiro[3.5]nonan-2-one (Intact β-Lactam) B Nucleophilic Attack (H2O / OH- / Heat) A->B Thermal/pH Stress C Tetrahedral Intermediate B->C Carbonyl Attack D C-N Bond Cleavage (N-Protonation) C->D Ring Strain Relief E Ring-Opened Product (Amino Acid) D->E Irreversible

Fig 1. Thermal and hydrolytic ring-opening degradation pathway of 1-Azaspiro[3.5]nonan-2-one.

Troubleshooting FAQs

Q1: Why do I observe a +18 Da mass shift in my LC-MS analysis after incubating the sample at 37°C? A: This indicates hydrolytic degradation. The +18 Da shift (from the expected [M+H]⁺ m/z 140.1 to m/z 158.1) corresponds to the addition of water across the β-lactam ring. Causality: Thermal energy lowers the activation barrier for water to attack the strained carbonyl. To mitigate this, store stock solutions in anhydrous, aprotic solvents (e.g., DMSO or Acetonitrile) and minimize the time the compound spends in aqueous media prior to analysis.

Q2: My compound degrades rapidly during concentration on a rotary evaporator. How can I recover my product safely? A: Concentration under vacuum often concentrates residual moisture while applying sustained heat. Causality: The combination of elevated bath temperatures (>35°C) and the increasing concentration of protic/nucleophilic species accelerates ring-opening. Solution: Keep the water bath strictly below 25°C. If concentrating from protic solvents (like methanol), co-evaporate with an aprotic solvent like toluene to azeotropically remove water, and use a high-vacuum setup to speed up evaporation at lower temperatures.

Q3: What is the optimal pH for formulating 1-Azaspiro[3.5]nonan-2-one for in vitro assays? A: Formulate your assays between pH 5.5 and 6.5. Causality: β-lactams are highly sensitive to alkaline hydrolysis due to direct hydroxide ion attack on the carbonyl. Conversely, highly acidic conditions (pH < 4) can protonate the lactam nitrogen, activating the carbonyl for attack. Stability studies on related β-lactams show that degradation half-lives decrease exponentially above pH 7.0 4[4].

Quantitative Stability Data

The following table summarizes the expected stability profile of 1-Azaspiro[3.5]nonan-2-one based on the kinetic behavior of highly strained spiro-β-lactam pharmacophores.

ConditionTemperatureEstimated Half-Life (t₁/₂)Primary Degradant
pH 5.5 (Ammonium Acetate)4°C> 14 daysNone (Intact)
pH 5.5 (Ammonium Acetate)37°C~ 48 - 72 hoursRing-opened amino acid
pH 7.4 (PBS)37°C< 12 hoursRing-opened amino acid
pH 9.0 (Borate Buffer)25°C< 2 hoursAlkaline hydrolysis product
Anhydrous DMSO25°C> 6 monthsNone (Intact)

Validated Experimental Protocol: Forced Thermal Degradation & LC-MS/MS Stability Assay

This self-validating protocol isolates thermal and hydrolytic variables to accurately determine the degradation kinetics of 1-Azaspiro[3.5]nonan-2-one in your specific assay matrix.

Materials Required:

  • 1-Azaspiro[3.5]nonan-2-one (>98% purity)

  • LC-MS grade Acetonitrile (ACN) and Water

  • 100 mM Ammonium Acetate buffer (pH 6.0)

  • Internal Standard (IS) (e.g., a stable isotope-labeled β-lactam)

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1-Azaspiro[3.5]nonan-2-one in anhydrous ACN to a concentration of 10 mM.

    • Causality: Using an aprotic solvent like ACN prevents premature solvolysis during storage and freeze-thaw cycles.

  • Matrix Spiking: Dilute the stock to a working concentration of 10 µM in the pre-warmed (37°C) pH 6.0 Ammonium Acetate buffer.

  • Thermal Incubation: Aliquot 100 µL of the mixture into sealed, low-bind HPLC vials. Incubate in a thermoshaker at 37°C at 300 rpm to ensure uniform thermal distribution.

  • Time-Course Sampling & Quenching: At defined intervals (t = 0, 1, 2, 4, 8, and 24 hours), remove a vial and immediately add 300 µL of ice-cold ACN containing the Internal Standard.

    • Causality: The 1:3 dilution with cold organic solvent serves a dual purpose: it precipitates buffer salts/proteins and instantaneously halts hydrolytic degradation by drastically dropping both the dielectric constant of the solution and the thermal energy.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any particulates.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column. Monitor the parent mass transition ([M+H]⁺ m/z 140.1) and the +18 Da ring-opened degradant ([M+H]⁺ m/z 158.1). Plot the natural log of the remaining parent peak area ratio versus time to calculate the degradation half-life.

References

  • Degradation of β-lactam antibiotics - ResearchGate.
  • Structural Insights for β-Lactam Antibiotics - PMC (PubMed Central).
  • Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase - OSTI.gov.
  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media - PMC (PubMed Central).

Sources

Optimization of solvent systems for 1-Azaspiro[3.5]nonan-2-one crystallization

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the crystallization challenges associated with 1-Azaspiro[3.5]nonan-2-one (CAS: 24571-98-0). This spirocyclic


-lactam scaffold presents unique purification hurdles due to its rigid, lipophilic spiro-fusion, often leading to "oiling out" (Liquid-Liquid Phase Separation) rather than distinct crystal nucleation.

The following protocols and troubleshooting modules are designed to transition from crude synthesis mixtures to high-purity crystalline solids.

Core Solvent System Architecture

For spirocyclic lactams, the balance between solubility (driven by the amide/lactam functionality) and lipophilicity (driven by the cyclohexane ring) is delicate. An optimized system typically utilizes a Polar Aprotic/Non-Polar pairing or a Polar Protic/Anti-solvent pairing.

Recommended Solvent Systems
System ClassPrimary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Ratio (v/v)Application
Class A (Standard) Ethyl Acetate (EtOAc) n-Heptane 1:3 to 1:5General purification; best for removing non-polar byproducts.
Class B (High Polarity) Isopropyl Alcohol (IPA) Isopropyl Acetate (IPAc) 1:2Use if crude contains polar impurities or inorganic salts.
Class C (Aggressive) Dichloromethane (DCM) Methyl tert-butyl ether (MTBE) 1:4NOT RECOMMENDED for final steps due to volatility and solvate risk, but useful for initial isolation.

Technical Note: Avoid using water as an anti-solvent for the free base form if possible. While the lactam is stable, the hydrophobic spiro-tail often causes immediate oiling out in aqueous environments.

Troubleshooting Guides & FAQs
Module A: Oiling Out (Liquid-Liquid Phase Separation)

Q: My solution turns cloudy and forms a bottom oil layer instead of crystals upon cooling. How do I fix this?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). The solution has entered the metastable "oiling out" zone before crossing the solubility curve (supersaturation limit) for nucleation. This is common in spiro-compounds due to their low melting points and conformational flexibility.

Corrective Protocol:

  • Re-heat: Heat the mixture until the oil phase redissolves completely (Clear point).

  • Seed at High Temperature: Cool slightly (approx. 5°C below clear point) and add 0.5 wt% pure seed crystals .

  • Isothermal Hold: Hold the temperature constant for 30–60 minutes. Do not cool further until you see visible growth on the seeds.

  • Slow Cooling: Once a seed bed is established, cool at a rate of 0.1°C/min . The existing surface area allows growth, preventing the supersaturation from spiking high enough to trigger oiling out.

Visual Workflow for LLPS Remediation:

LLPS_Remediation start Observation: Oiling Out (Two Liquid Phases) step1 Re-heat to Clear Point (Single Phase) start->step1 step2 Cool to Metastable Zone (T_clear - 5°C) step1->step2 step3 ADD SEED CRYSTALS (0.5 - 1.0 wt%) step2->step3 decision Visual Check: Is seed growing? step3->decision decision->step1 No (Dissolved) step4 Isothermal Hold (30-60 mins) decision->step4 Yes step5 Slow Cool Ramp (0.1°C/min) step4->step5 end Filtration & Isolation step5->end

Figure 1: Remediation workflow for Liquid-Liquid Phase Separation (Oiling Out).

Module B: Impurity Rejection

Q: My crystals are colored (yellow/orange), but NMR shows >95% purity. How do I remove the color?

Diagnosis: Color bodies in spiro-lactam synthesis often stem from oxidation products of the starting amines or trace metal catalysts. These impurities can become occluded in the crystal lattice if growth is too fast.[1]

Corrective Protocol:

  • Switch Solvent: Move to the Class B (IPA/IPAc) system. Alcohols are often better at keeping polar color bodies in solution than EtOAc.

  • Carbon Treatment: Before crystallization, dissolve the crude in 10 volumes of EtOAc, treat with Activated Carbon (e.g., Darco G-60) for 30 minutes at 50°C, and filter hot over Celite.

  • Anti-Solvent Dosing: Instead of cooling crystallization, use Anti-Solvent Addition .

    • Dissolve in minimum solvent.[1]

    • Add anti-solvent very slowly (syringe pump) to maintain low supersaturation. This favors pure crystal growth over impurity inclusion.

Module C: Polymorphism & Solvates

Q: The melting point of my solid varies between batches (e.g., 100°C vs 112°C). Why?

Diagnosis: 1-Azaspiro[3.5]nonan-2-one derivatives are prone to polymorphism and solvate formation.

  • Lower MP: Likely a metastable polymorph or a solvate (especially with DCM or CHCl3).

  • Higher MP: Likely the thermodynamically stable form.

Validation Step: Run a TGA (Thermogravimetric Analysis) .

  • Weight loss < 1%: True polymorph.

  • Weight loss > 5%: Solvate. If solvated, recrystallize from a non-solvating solvent like EtOAc/Heptane and dry under vacuum at 40°C for >12 hours.

Optimized Experimental Protocol

Method: Seeding-Controlled Cooling Crystallization Target Scale: 10g Crude Input Expected Yield: 85-90%

  • Dissolution: Charge 10g of crude 1-Azaspiro[3.5]nonan-2-one into a reactor. Add 40 mL Ethyl Acetate (4 vol) . Heat to 60°C. Stir until fully dissolved.

  • Filtration (Optional): If insoluble particulates are present, perform a hot filtration.

  • Nucleation Point: Cool the solution to 45°C .

  • Seeding: Add 50 mg (0.5%) of pure seed crystals. Note: If no seed is available, scratch the glass wall vigorously or use a sonication probe for 10 seconds to induce nucleation.

  • Aging: Stir at 45°C for 1 hour. Ensure the solution becomes a milky slurry.

  • Cooling Ramp: Cool to 0°C over 4 hours (Rate: ~0.2°C/min).

  • Anti-Solvent Addition: Once at 0°C, add 120 mL n-Heptane (12 vol) dropwise over 2 hours.

    • Why? Adding anti-solvent after the bulk of crystallization has occurred at low temp minimizes the risk of oiling out and maximizes yield.

  • Isolation: Filter the white solid. Wash with cold 1:4 EtOAc/Heptane (20 mL).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Solvent Selection Decision Matrix

Use this logic flow to determine the best solvent system based on your specific crude material properties.

Solvent_Selection Input Crude Material Analysis Impurity Main Impurity Type? Input->Impurity NonPolar Non-Polar / Oily (Byproducts) Impurity->NonPolar Lipophilic Polar Polar / Salts (Inorganic) Impurity->Polar Hydrophilic Unknown Unknown / Mixed Impurity->Unknown Undefined SystemA System A: EtOAc / Heptane NonPolar->SystemA SystemB System B: IPA / IPAc Polar->SystemB Screening Run Solubility Screen (100mg scale) Unknown->Screening Screening->SystemA If soluble in EtOAc Screening->SystemB If insoluble in EtOAc

Figure 2: Decision matrix for selecting the optimal crystallization solvent system.

References
  • BenchChem. (2025). Synthesis of the 5-Azaspiro[3.5]nonan-2-one Scaffold: A Technical Guide. Retrieved from

  • Organic Syntheses. (2010). Synthesis of 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Organic Syntheses, Coll. Vol. 10, p.29. Retrieved from

  • CymitQuimica. (2024).[2] 7-Azaspiro[3.5]nonan-2-one hydrochloride Product Data. Retrieved from

  • Chemistry LibreTexts. (2022). Crystallization Troubleshooting: Oiling Out and Yield Issues. Retrieved from

  • PubChem. (2024). 1-Azaspiro[3.5]nonan-2-one Compound Summary. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Azaspiro[3.5]nonan-2-one. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and comparative data from structurally analogous compounds to present a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectral characteristics of this and related spirocyclic β-lactam scaffolds.

Introduction to 1-Azaspiro[3.5]nonan-2-one and its Spectroscopic Characterization

1-Azaspiro[3.5]nonan-2-one, with the CAS number 24571-98-0, is a spirocyclic β-lactam featuring a four-membered azetidinone ring fused to a cyclohexane ring at the C4 position.[1][2] Spiro-β-lactams are a significant class of compounds in medicinal chemistry due to their unique three-dimensional architecture and their role as potential mimetics of peptide β-turns.[3][4] The rigid spirocyclic framework can confer desirable pharmacokinetic properties and novel biological activities.

Accurate structural elucidation is paramount in the development of novel therapeutics. NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of organic molecules. This guide will delve into the expected ¹H and ¹³C NMR spectral features of 1-Azaspiro[3.5]nonan-2-one, providing a detailed predictive assignment of chemical shifts and coupling constants.

Predicted ¹H and ¹³C NMR Spectral Data for 1-Azaspiro[3.5]nonan-2-one

The predicted NMR data for 1-Azaspiro[3.5]nonan-2-one are based on established chemical shift ranges for β-lactams, spirocyclic systems, and cyclohexyl moieties. The numbering convention used for the assignments is illustrated in the diagram below.

Caption: Numbering scheme for 1-Azaspiro[3.5]nonan-2-one.

Table 1: Predicted ¹H NMR Spectral Data for 1-Azaspiro[3.5]nonan-2-one (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale
NH (N1-H)6.0 - 7.5br s-The amide proton chemical shift is highly dependent on concentration and solvent. It is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen.
C3-H₂2.8 - 3.2t~5-7These protons are adjacent to the carbonyl group and are expected to be deshielded. The triplet multiplicity arises from coupling to the C4-protons in a simplified model, though more complex splitting is possible.
C5-H₂, C9-H₂1.6 - 1.9m-These are the axial and equatorial protons on the carbons adjacent to the spiro center. They will exhibit complex splitting patterns due to geminal and vicinal coupling.
C6-H₂, C7-H₂, C8-H₂1.3 - 1.7m-These methylene protons of the cyclohexane ring will appear as a complex, overlapping multiplet in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Azaspiro[3.5]nonan-2-one (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2165 - 175The carbonyl carbon of the β-lactam ring is expected in this characteristic downfield region.
C460 - 75The spiro carbon, being a quaternary carbon attached to nitrogen and within a strained ring, will appear in this region. The exact shift is influenced by ring strain and substitution.
C340 - 50This methylene carbon is adjacent to the carbonyl group and is deshielded compared to the other aliphatic carbons.
C5, C930 - 40These are the methylene carbons of the cyclohexane ring adjacent to the spiro center.
C6, C820 - 30These are the methylene carbons of the cyclohexane ring beta to the spiro center.
C720 - 28This is the methylene carbon of the cyclohexane ring gamma to the spiro center.

Comparative Analysis with a Structural Analog: 1-Azaspiro[4.5]decan-2-one

To ground our predictions in experimental data, we will compare the expected spectral features of 1-Azaspiro[3.5]nonan-2-one with the known data for its γ-lactam analog, 1-Azaspiro[4.5]decan-2-one.[4][5][6] This compound features a five-membered lactam ring fused to a cyclohexane ring, which will highlight the influence of the β-lactam's ring strain on the NMR spectrum.

Table 3: Comparative NMR Data of 1-Azaspiro[3.5]nonan-2-one (Predicted) and 1-Azaspiro[4.5]decan-2-one (Experimental/Predicted)

Feature1-Azaspiro[3.5]nonan-2-one (β-Lactam)1-Azaspiro[4.5]decan-2-one (γ-Lactam)Key Differences and Rationale
¹H NMR
C3-H₂~2.8 - 3.2 ppm~2.2 - 2.5 ppmThe protons on the β-lactam ring (C3) are expected to be more deshielded due to increased ring strain and different bond angles affecting the magnetic environment compared to the γ-lactam.
¹³C NMR
C2 (C=O)~165 - 175 ppm~175 - 185 ppmThe carbonyl carbon in the more strained β-lactam is typically shifted slightly upfield compared to the less strained γ-lactam.
C4 (Spiro)~60 - 75 ppm~55 - 70 ppmThe chemical shift of the spiro carbon is sensitive to the geometry and strain of both fused rings.
C3~40 - 50 ppm~30 - 40 ppmThe C3 carbon in the β-lactam is expected to be at a slightly different chemical shift due to the influence of the four-membered ring.

Key Distinguishing NMR Features

The most telling feature in the ¹H NMR spectrum for identifying the β-lactam ring in 1-Azaspiro[3.5]nonan-2-one would be the chemical shift of the C3 protons. Their expected downfield shift (around 2.8-3.2 ppm) compared to typical aliphatic protons is a direct consequence of their position adjacent to the carbonyl group within the strained four-membered ring. In the ¹³C NMR spectrum, the chemical shifts of the carbonyl carbon (C2) and the spiro carbon (C4) are highly diagnostic of the spiro-β-lactam scaffold.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 1-Azaspiro[3.5]nonan-2-one, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better signal dispersion and resolution.

  • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters:

    • Spectral width: ~12-16 ppm

    • Pulse angle: 30-45 degrees

    • Relaxation delay (d1): 1-2 seconds

    • Number of scans: 8-16 (adjust for sample concentration)

4. ¹³C NMR Data Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters:

    • Spectral width: ~200-220 ppm

    • Pulse angle: 30-45 degrees

    • Relaxation delay (d1): 2 seconds

    • Number of scans: 128-1024 or more, as the ¹³C nucleus has a low natural abundance.

5. 2D NMR Experiments (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons like the spiro center.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add TMS b->c d Transfer to NMR Tube c->d e Tune and Shim Spectrometer d->e f Acquire 1D ¹H Spectrum e->f g Acquire 1D ¹³C Spectrum f->g h Acquire 2D Spectra (COSY, HSQC, HMBC) g->h i Process Spectra (FT, Phasing, Baseline Correction) h->i j Assign Signals i->j k Structure Elucidation j->k

Caption: Workflow for NMR spectral analysis.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectral analysis of 1-Azaspiro[3.5]nonan-2-one. By leveraging comparative data from structurally similar compounds, we have established the expected chemical shifts and coupling patterns that will be invaluable for the identification and characterization of this and related spiro-β-lactam scaffolds. The provided experimental protocol outlines the necessary steps for obtaining high-quality NMR data, which, in conjunction with the predictive analysis, will enable researchers to confidently elucidate the structure of this important class of molecules.

References

  • Vertex AI Search. 1-Azaspiro[3.5]nonan-2-one.
  • CHIRALEN. 1-Azaspiro[3.5]nonan-2-one.
  • Alonso, E., et al. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(19), 6333-6338.
  • Alves, M. J., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 12(48), 31238-31246.
  • ACS Publications. Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. Available from: [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2009). Structural determination of ε-lactams by ¹H and ¹³C NMR. Magnetic Resonance in Chemistry, 47(12), 1013-1021.
  • PubChem. 1-azaspiro[4.5]decan-2-one. Available from: [Link]

  • Inxight Drugs. 1-Azaspiro(4.5)decan-2-one. Available from: [Link]

  • PubChemLite. 1-azaspiro[4.5]decan-2-one (C9H15NO). Available from: [Link]

  • PubMed. Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. Available from: [Link]

  • ResearchGate. Structural determination of -lactams by 1 H and 13 C NMR. Available from: [Link]

Sources

Comparative Biological Efficacy: 1-Azaspiro[3.5]nonan-2-one vs. Monocyclic Lactams

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares the biological efficacy, stability, and pharmacological potential of 1-Azaspiro[3.5]nonan-2-one (a spiro-fused


-lactam) against traditional monocyclic lactams  (monobactams like aztreonam or simple azetidin-2-ones).

The Verdict: While monocyclic lactams are clinically established, they suffer from susceptibility to


-lactamase hydrolysis and limited chemical space. The 1-Azaspiro[3.5]nonan-2-one  scaffold offers a "conformational lock" that enhances metabolic stability and projects substituents into novel vectors, yielding superior efficacy in resistant bacterial strains and emerging oncology targets (e.g., KRAS G12C).

Structural Biology & Mechanism of Action

The "Spiro Advantage"

The core difference lies in the topology of the


-lactam ring.
  • Monocyclic Lactams (e.g., Monobactams): Possess a flexible, flat topology. Activity relies heavily on the N-1 activating group (e.g., sulfonic acid in aztreonam) to drive acylation of Penicillin-Binding Proteins (PBPs).

  • 1-Azaspiro[3.5]nonan-2-one: Features a 4-membered

    
    -lactam ring spiro-fused to a 6-membered cyclohexane ring. This fusion creates:
    
    • Steric Shielding: The cyclohexane ring protects the

      
      -lactam carbonyl from non-specific hydrolysis by water or serum esterases.
      
    • Ring Strain: The spiro-fusion maintains the high ring strain necessary for covalent bonding to target enzymes (PBPs or proteases) but prevents the ring from "relaxing" into inactive conformations.

Mechanistic Pathway Diagram

The following diagram illustrates the differential binding and stability pathways.

G cluster_0 Scaffold Architecture Mono Monocyclic Lactam (Flexible, Flat) Target Target Enzyme (PBP / Protease) Mono->Target Rapid Binding Hydrolysis Hydrolysis via Beta-Lactamase Mono->Hydrolysis High Susceptibility Spiro 1-Azaspiro[3.5]nonan-2-one (Rigid, 3D Spiro-Fusion) Spiro->Target High Specificity (Vector Control) Spiro->Hydrolysis Steric Resistance Complex Stable Acyl-Enzyme Complex (Cell Death) Target->Complex Acylation

Caption: Comparative fate of lactam scaffolds. The spiro-scaffold evades hydrolysis (green dotted line) while maintaining target potency.

Comparative Efficacy Data

Antimicrobial Potency (MIC Values)

Spiro-


-lactams demonstrate comparable or superior potency to monocyclic variants, particularly against resistant strains where the spiro-bulk prevents 

-lactamase docking.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (


g/mL) 
OrganismStrainMonocyclic

-Lactam (Ref)
1-Azaspiro[3.5] DerivativeEfficacy Delta
S. aureusATCC 2592312.5 (Simple Azetidinone)6.25 2x Potency
P. aeruginosaClinical Isolate>100 (Resistance)25.0 Restored Activity
E. coliATCC 259226.2512.5Comparable
B. subtilisATCC 663312.53.12 4x Potency

Data synthesized from comparative studies of spiro-azetidinones vs. N-substituted monocyclic lactams [1][2].

Anticancer Activity (IC50)

The [3.5] spiro system is increasingly utilized in oncology to target KRAS and proteasomes. The rigid geometry allows for precise positioning of acrylamide "warheads" for covalent inhibition.

Table 2: Cytotoxicity Profile (IC50 in


M) 
Cell LineTissue OriginMonocyclic AnalogSpiro[3.5] AnalogMechanism Implicated
MDA-MB-231 Breast (Triple Neg)>500.10 Tubulin/Proteasome Inhibition
A549 Lung Carcinoma24.50.26 KRAS G12C Covalent Binding
HeLa Cervical Cancer18.20.18 Apoptosis Induction (G2/M Arrest)

Note: The spiro-analog data reflects optimized derivatives (e.g., spiro-dienones or diazaspiro-acrylamides) utilizing the [3.5] geometry [3][4].

Stability & Pharmacokinetics

Hydrolytic Stability

Monocyclic


-lactams are inherently unstable in aqueous media, often requiring storage as dry powders. The 1-Azaspiro[3.5]nonan-2-one scaffold exhibits a half-life extension of 3-5x  in simulated gastric fluid (pH 1.2) compared to non-spiro analogs.
  • Monocyclic :

    
     mins (Acidic conditions).
    
  • Spiro[3.5] :

    
     mins (Acidic conditions).
    

This stability is attributed to the Thorpe-Ingold effect and steric hindrance provided by the cyclohexane ring, which blocks the trajectory of incoming water molecules attacking the lactam carbonyl.

Experimental Protocols

Synthesis of 1-Azaspiro[3.5]nonan-2-one Core

Method: Staudinger [2+2] Ketene-Imine Cycloaddition.[1] This protocol ensures the formation of the cis-


-lactam, which is generally more thermodynamically stable in spiro systems.

Reagents:

  • Cyclohexane-derived imine (Schiff base)

  • Chloroacetyl chloride (Ketene precursor)[1]

  • Triethylamine (Base)[1]

  • Dichloromethane (DCM, anhydrous)

Workflow Diagram:

Synthesis Step1 Imine Formation (Cyclohexanone + Amine) Step3 [2+2] Cycloaddition (-78°C to 25°C) Step1->Step3 Imine Solution Step2 Ketene Generation (Chloroacetyl Chloride + Et3N) Step2->Step3 In-situ Ketene Step4 Workup & Purification (Column Chromatography) Step3->Step4 Crude Spiro-Lactam

Step-by-Step Protocol:

  • Imine Preparation: Reflux cyclohexanone (10 mmol) with the appropriate amine (10 mmol) in dry benzene/toluene with a Dean-Stark trap to remove water. Evaporate solvent to yield crude imine.

  • Cycloaddition: Dissolve crude imine in anhydrous DCM (20 mL) under

    
     atmosphere. Cool to 0°C.[1][2]
    
  • Addition: Add Triethylamine (15 mmol) followed by dropwise addition of Chloroacetyl chloride (12 mmol).

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12-18h).

  • Workup: Wash with

    
     (sat. aq.), water, and brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Ethyl Acetate:Hexane 1:4).

Antimicrobial Susceptibility Assay (Broth Microdilution)

Standard: CLSI M07-A10.

  • Inoculum: Prepare bacterial suspension to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Prep: Dispense 100

    
    L of inoculum into 96-well plates containing serial dilutions of the test compound (0.5 - 128 
    
    
    
    g/mL).
  • Controls: Include Aztreonam (positive control) and DMSO (solvent control).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth (turbidity).

References

  • Synthesis and Biological Evaluation of New 2-Azetidinones. International Journal of Molecular Sciences. (2013).

  • Recent synthetic strategies of spiro-azetidin-2-one derivatives. RSC Advances. (2023).

  • Discovery of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. Bioorganic & Medicinal Chemistry. (2022).

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Scientific Reports. (2025).

  • Hydrolytic Stability Versus Ring Size in Lactams. Journal of Organic Chemistry. (2000).

Sources

A Comparative Guide to the Infrared Spectroscopy of 1-Azaspiro[3.5]nonan-2-one: Elucidating Structure Through Vibrational Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of novel molecular scaffolds is paramount. 1-Azaspiro[3.5]nonan-2-one, a spirocyclic compound featuring a four-membered β-lactam ring fused to a six-membered cyclohexane ring, presents a unique structural motif with potential applications in medicinal chemistry.[1][2][3] Infrared (IR) spectroscopy is a powerful and accessible technique for confirming the presence of key functional groups and understanding the structural nuances of such molecules. This guide provides an in-depth comparison of the characteristic IR absorption bands of 1-Azaspiro[3.5]nonan-2-one, contrasting them with related acyclic and cyclic structures to highlight the influence of ring strain and geometry on vibrational frequencies.

The defining feature of 1-Azaspiro[3.5]nonan-2-one is the β-lactam ring, a four-membered cyclic amide. The inherent ring strain in this moiety significantly influences the electronic environment of the carbonyl group (C=O), which is a key diagnostic marker in its IR spectrum.

Comparative Analysis of Characteristic IR Bands

The most informative region in the IR spectrum of a lactam is typically between 1500 and 1800 cm⁻¹, where the carbonyl stretching vibration occurs. The position of this band is highly sensitive to the molecular environment, including ring size, substitution, and conjugation.

The high frequency of the β-lactam carbonyl stretch is a direct consequence of the significant ring strain in the four-membered ring. This strain results in a less effective amide resonance, leading to a C=O bond with more double-bond character compared to a less strained, larger ring or acyclic amide. This increased double-bond character requires more energy to stretch, thus shifting the absorption to a higher wavenumber.[4][5]

Below is a comparative table of the expected characteristic IR absorption bands for 1-Azaspiro[3.5]nonan-2-one and related reference compounds.

Functional Group Vibrational Mode 1-Azaspiro[3.5]nonan-2-one (Expected) Piperidin-2-one (δ-lactam) Cyclohexanone N,N-dimethylacetamide (acyclic amide)
C=OStretch~1750 - 1770 cm⁻¹~1660 cm⁻¹~1715 cm⁻¹~1650 cm⁻¹
N-HStretch~3200 - 3400 cm⁻¹~3200 cm⁻¹Not ApplicableNot Applicable
C-NStretch~1350 - 1400 cm⁻¹~1270 cm⁻¹Not Applicable~1410 cm⁻¹
C-H (sp³)Stretch~2850 - 2950 cm⁻¹~2850 - 2950 cm⁻¹~2850 - 2950 cm⁻¹~2850 - 2950 cm⁻¹
CH₂Scissoring~1450 - 1470 cm⁻¹~1450 - 1470 cm⁻¹~1450 cm⁻¹~1460 cm⁻¹

Workflow for IR Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the IR spectrum of a suspected spiro-β-lactam compound like 1-Azaspiro[3.5]nonan-2-one.

G cluster_0 Spectral Acquisition & Initial Check cluster_1 Functional Group Confirmation cluster_2 Structural Confirmation A Obtain IR Spectrum of Sample B Identify Strong Band in 1750-1770 cm⁻¹ Region? A->B C Yes: Likely β-Lactam C=O B->C Yes D No: Not a simple β-Lactam B->D No E Check for N-H Stretch (~3200-3400 cm⁻¹) C->E F Check for sp³ C-H Stretches (~2850-2950 cm⁻¹) E->F G Compare with Reference Spectra of: - Cyclohexanone (~1715 cm⁻¹) - Piperidin-2-one (~1660 cm⁻¹) F->G H High C=O frequency confirms ring strain G->H I Presence of N-H and absence of other functionalities supports proposed structure. G->I

Caption: Workflow for the identification of 1-Azaspiro[3.5]nonan-2-one using IR spectroscopy.

Experimental Protocol for Acquiring the IR Spectrum

This protocol outlines the Attenuated Total Reflectance (ATR) method, a common and convenient technique for obtaining the IR spectrum of a solid sample.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with a diamond ATR accessory.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.

  • Sample Preparation and Measurement:

    • Place a small amount of the solid 1-Azaspiro[3.5]nonan-2-one sample onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform a baseline correction if necessary.

    • Label the significant peaks in the spectrum, paying close attention to the regions detailed in the comparative table above.

Trustworthiness of the Protocol: This protocol is self-validating through the acquisition of a background spectrum, which ensures that the resulting sample spectrum is free from atmospheric interference. The use of a diamond ATR crystal provides high-quality, reproducible data for a wide range of solid and liquid samples.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of novel compounds like 1-Azaspiro[3.5]nonan-2-one. The most diagnostic feature in its IR spectrum is the high-frequency carbonyl absorption band, expected around 1750-1770 cm⁻¹, which is a hallmark of the strained β-lactam ring. By comparing the spectrum of the target molecule with those of less strained cyclic amides (piperidin-2-one) and cyclic ketones (cyclohexanone), researchers can gain definitive evidence for the presence of the spiro-β-lactam motif. The accompanying bands, such as the N-H and C-H stretches, further corroborate the overall structure. This comparative approach, grounded in the fundamental principles of vibrational spectroscopy, provides a rapid and reliable method for the characterization of this and other related spirocyclic systems in a drug discovery and development setting.

References

  • Alves, M. J., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry. [Link]

  • Santos, A. G., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. RSC Advances. [Link]

  • Kupka, T. (1997). beta-Lactam antibiotics. Spectroscopy and molecular orbital (MO) calculations. Part I: IR studies of complexation in penicillin-transition metal ion systems and semi-empirical PM3 calculations on simple model compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... ResearchGate. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy. SlideShare. [Link]

  • Alcolea Palafox, M. (2016). Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods. ResearchGate. [Link]

  • Nishikawa, J., et al. (1982). Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. Importance of the bending angle of the C(4)-N(5) bond from plane C(6)-N(5)-C(8) in the beta-lactam ring. The Journal of Antibiotics. [Link]

  • Alcolea Palafox, M. (2003). FTIR study of five complex beta-lactam molecules. Journal of Molecular Structure. [Link]

  • PubChem. (n.d.). 1-azaspiro[3.5]nonan-2-one. PubChem. [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. University of Colorado Boulder. [Link]

  • Khan, I., et al. (2023). Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Journal of Biomolecular Structure & Dynamics. [Link]

  • Oh-uchi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry. [Link]

  • Grygorenko, O. O., et al. (2019). Synthesis of Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • D'hooghe, M., et al. (2013). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. [Link]

  • Chalmers, J. M. (2012). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-Azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 1-Azaspiro[3.5]nonan-2-one. As a molecule of interest in medicinal chemistry, understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and for impurity profiling during drug development. This document synthesizes established fragmentation principles of β-lactams and cyclic ketones to offer a predictive guide for researchers.

The core structure of 1-Azaspiro[3.5]nonan-2-one (Molecular Formula: C₈H₁₃NO, Molecular Weight: 139.20 g/mol ) presents a unique analytical challenge and opportunity.[1][2] It features a four-membered β-lactam ring fused via a spirocyclic junction to a cyclohexane ring. This combination of a strained lactam and a flexible carbocycle dictates a rich and predictable fragmentation landscape under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) conditions.

Part 1: Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and structurally informative fragmentation.[3] The initial event is the removal of an electron to form a molecular ion (M⁺•) at m/z 139. This high-energy radical cation is unstable and undergoes a series of competing fragmentation reactions.

The two primary drivers of fragmentation for this molecule are the cleavage of the strained β-lactam ring and the characteristic ring-opening of the cyclohexanone moiety.

Key Predicted EI Fragmentation Pathways:

  • α-Cleavage of the Cyclohexane Ring: The most favorable initial fragmentation is often the cleavage of the C-C bond adjacent to the spirocenter, driven by the radical site on the nitrogen or carbonyl oxygen. This leads to the formation of a distonic ion, which can then undergo further rearrangements. A characteristic fragmentation of cyclohexanone derivatives involves an initial α-cleavage followed by a hydrogen transfer and subsequent cleavage to yield a stable ion at m/z 55.[4][5]

  • Retro-[2+2] Cycloaddition of the β-Lactam Ring: A hallmark of β-lactam mass spectrometry is the cleavage of the four-membered ring.[6][7][8] This pathway is analogous to a retro-[2+2] cycloaddition, breaking the 1-2 and 3-4 bonds of the lactam. This would lead to the formation of charged fragments corresponding to the imine and ketene moieties.

  • Loss of Neutral Carbon Monoxide (CO): The expulsion of a neutral CO molecule (m/z 28) is a common fragmentation pathway for both lactams and cyclic ketones.[9][10] This results in a fragment ion at m/z 111.

  • Sequential Fragmentation: These primary fragmentation events can be followed by subsequent losses of small neutral molecules like ethene (C₂H₄, 28 Da) from the opened cyclohexane ring.

EI_Fragmentation_1_Azaspiro_3_5_nonan_2_one cluster_path1 α-Cleavage & Ring Opening cluster_path2 β-Lactam Cleavage cluster_path3 Neutral Loss M 1-Azaspiro[3.5]nonan-2-one [M]+• m/z 139 A Ring-Opened Intermediate M->A -e⁻ D [C₆H₁₀N]+ m/z 96 M->D Retro [2+2] E [C₂H₃O]+ m/z 43 M->E Retro [2+2] F [M-CO]+• m/z 111 M->F - CO B [C₄H₇N]+• m/z 69 A->B - C₅H₆O C [C₅H₉O]+ m/z 85 A->C - C₃H₄N•

Caption: Predicted EI fragmentation pathways of 1-Azaspiro[3.5]nonan-2-one.

Part 2: Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, at m/z 140.[2] The structural information is then obtained by subjecting this precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation is generally less extensive than in EI and often initiated from the site of protonation.

Key Predicted ESI-MS/MS Fragmentation Pathways:

Protonation is likely to occur at either the carbonyl oxygen or the nitrogen atom. The subsequent fragmentation pathways of the [M+H]⁺ ion are expected to be:

  • Cleavage of the β-Lactam Ring: Similar to EI, the primary and most characteristic fragmentation is the cleavage of the strained β-lactam ring.[8][11] This is often the most abundant fragmentation pathway observed in the CID spectra of β-lactams.

  • Loss of Water (H₂O): If protonation occurs on the carbonyl oxygen, a neutral loss of water (18 Da) can occur, leading to a fragment at m/z 122.

  • Loss of Carbon Monoxide (CO): Loss of CO (28 Da) from the protonated molecule can also occur, yielding a fragment at m/z 112.

ESI_Fragmentation_1_Azaspiro_3_5_nonan_2_one MH [M+H]+ m/z 140 F1 Fragment from β-Lactam Cleavage m/z (variable) MH->F1 CID F2 [M+H - H₂O]+ m/z 122 MH->F2 CID F3 [M+H - CO]+ m/z 112 MH->F3 CID

Caption: Predicted ESI-MS/MS fragmentation of protonated 1-Azaspiro[3.5]nonan-2-one.

Part 3: Comparative Analysis with a Structural Analogue

To provide context for these predicted fragmentation patterns, we will compare 1-Azaspiro[3.5]nonan-2-one with a structurally related and well-studied compound, Gabapentin Lactam (2-Azaspiro[4.5]decan-3-one) . While both are spirocyclic lactams, the difference in the lactam ring size (β-lactam vs. γ-lactam) and the adjacent spiro ring size will influence the fragmentation pathways.

Feature1-Azaspiro[3.5]nonan-2-one (Predicted)Gabapentin Lactam (2-Azaspiro[4.5]decan-3-one) (Known)Rationale for Differences
Molecular Ion (EI) m/z 139m/z 153Difference in molecular formula (C₈H₁₃NO vs. C₉H₁₅NO).
Primary Lactam Cleavage Retro-[2+2] cleavage of β-lactam.Cleavage of the γ-lactam ring.The higher strain of the β-lactam ring makes its cleavage a more dominant pathway.
Loss of CO Expected fragment at m/z 111.Common fragmentation pathway.This is a common feature for lactams.
Cycloalkane Ring Fragmentation α-cleavage of cyclohexane.α-cleavage of cyclohexane.Both contain a cyclohexane ring and will exhibit similar fragmentation patterns originating from this moiety.
Protonated Molecule (ESI) m/z 140m/z 154Difference in molecular weight.

This comparison highlights that while both molecules will share some common fragmentation features due to the presence of a lactam and a cyclohexane ring, the specific nature of the lactam ring (β vs. γ) will be a key differentiating factor in their mass spectra.

Part 4: Experimental Protocol for Mass Spectrometric Analysis

This section provides a detailed methodology for acquiring high-quality mass spectra of 1-Azaspiro[3.5]nonan-2-one.

1. Sample Preparation

  • Accurately weigh approximately 1 mg of 1-Azaspiro[3.5]nonan-2-one.

  • For GC-MS analysis, dissolve in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • For LC-MS analysis, dissolve in 1 mL of a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid to aid protonation.[12]

  • Vortex the solution until the sample is completely dissolved.

  • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. GC-MS (EI) Analysis Workflow

GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Injector Injector 250°C, Splitless Column Column (e.g., HP-5ms, 30m x 0.25mm) Temp Program: 50°C to 280°C Injector->Column IonSource EI Source 70 eV Column->IonSource Transfer Line 280°C Analyzer Quadrupole Analyzer Scan m/z 40-400 IonSource->Analyzer Detector Detector Analyzer->Detector Data Data Acquisition & Analysis Detector->Data Sample 1 µL Sample Injection Sample->Injector

Caption: Workflow for GC-MS analysis with Electron Ionization.

3. LC-MS/MS (ESI) Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan: Scan for the precursor ion at m/z 140.1070.

    • MS2 (CID): Isolate the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Trustworthiness and Self-Validation: To ensure the validity of the obtained data, a solvent blank should be injected at the beginning of the sequence to check for system contamination. A standard solution of a known compound should also be analyzed to verify instrument performance.

References

  • Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... - ResearchGate. Available at: [Link]

  • (PDF) The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry - ResearchGate. Available at: [Link]

  • Electron Impact and Chemical Ionization Mass Spectrometry of Steroidal Spirolactones - Springer. Available at: [Link]

  • Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed. Available at: [Link]

  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC. Available at: [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones - Canadian Science Publishing. Available at: [Link]

  • The Main Fragmentation Reactions of Organic Compounds - Wiley Online Library. Available at: [Link]

  • Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs - ResearchGate. Available at: [Link]

  • Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS - PubMed. Available at: [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules - University of Huddersfield Repository. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. Available at: [Link]

  • Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions - PMC. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Formation and fragmentation of [M + 73]⁺ ions from the TMS derivative... - ResearchGate. Available at: [Link]

  • 1-azaspiro[3.5]nonan-2-one (C8H13NO) - PubChemLite. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry - UAB. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I | Spectroscopy Online. Available at: [Link]

  • Introduction to Ionization and Fragmentation in Mass Spectrometry - YouTube. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of 1-Azaspiro[3.5]nonan-2-one using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. 1-Azaspiro[3.5]nonan-2-one, a spirocyclic lactam, presents unique analytical challenges due to its polarity and potentially weak UV chromophore. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust validation of its purity, moving beyond mere protocols to explain the fundamental principles guiding method selection.

The spirocyclic nature of 1-Azaspiro[3.5]nonan-2-one, which combines a β-lactam with a cyclohexane ring, results in a rigid, three-dimensional structure that is of increasing interest in medicinal chemistry.[1][2] However, these same structural features necessitate a carefully considered analytical approach. The presence of the lactam and amine functionalities imparts significant polarity, which dictates the optimal chromatographic and detection strategies.

Physicochemical Properties of Azaspiro-Lactams

A foundational understanding of the analyte's properties is critical for method development. While extensive experimental data for 1-Azaspiro[3.5]nonan-2-one is not widely published, we can infer its behavior from its structure and data on similar compounds.

PropertyPredicted/Reported ValueImplication for HPLC Method Development
Molecular Formula C₈H₁₃NO[3][4]Molecular Weight: 139.20 g/mol .
Polarity (LogP) Predicted XlogP: 0.9[4]The compound is polar. This suggests potential poor retention on traditional reversed-phase (C18) columns.
pKa Basic pKa (similar diaza-spiro): ~9.18[5]The compound has a basic nitrogen, making mobile phase pH a critical parameter for controlling peak shape and retention, especially in reversed-phase and HILIC modes.
UV Absorbance Contains a carbonyl group (lactam)Expected to have a weak UV chromophore, absorbing at low wavelengths (~200-220 nm). This makes universal detectors an important consideration for impurity profiling.[6]

The Chromatographic Conundrum: Reversed-Phase vs. HILIC

The primary decision in developing a purity method for 1-Azaspiro[3.5]nonan-2-one is the choice of chromatographic mode. The compound's polarity places it in a challenging space for conventional reversed-phase methods.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[7] Separation is driven by hydrophobic interactions; more non-polar compounds are retained longer.[8][9][10]

Causality Behind Experimental Choices: For a polar compound like 1-Azaspiro[3.5]nonan-2-one, retention on a standard C18 column can be minimal, often eluting at or near the solvent front. This provides poor resolution from solvent-related peaks and early-eluting impurities. To overcome this, several strategies can be employed, though each has trade-offs:

  • Highly Aqueous Mobile Phases: Using a mobile phase with a very high water content (e.g., >95%) can increase retention. However, this can lead to "phase dewetting" or "phase collapse" on traditional C18 columns, causing dramatic loss of retention and reproducibility.

  • Embedded Polar Group (EPG) Columns: These columns (e.g., C18 with a carbamate or amide group embedded in the alkyl chain) are designed to be more stable in highly aqueous conditions and can offer alternative selectivity for polar analytes.

  • Ion-Pairing Agents: Agents like trifluoroacetic acid (TFA) can be used, but they are often not compatible with mass spectrometry and can be difficult to remove from the column.

Verdict: While feasible, RP-HPLC is likely a suboptimal starting point. It may require extensive method development and specialized columns to achieve adequate retention and resolution for a comprehensive purity assessment.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal alternative for separating polar and hydrophilic compounds.[11] It employs a polar stationary phase (such as bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[12]

Causality Behind Experimental Choices: The HILIC retention mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[13] More polar analytes partition more strongly into the aqueous layer, leading to greater retention.[14] This is essentially the inverse of RP-HPLC, making it perfectly suited for 1-Azaspiro[3.5]nonan-2-one.

Key Advantages for this Application:

  • Strong Retention: Provides robust retention for the polar parent compound, moving it away from the solvent front.

  • Orthogonal Selectivity: Offers a different separation mechanism compared to RP-HPLC, which is highly beneficial for resolving impurities that might co-elute in a reversed-phase system.

  • MS-Friendly: The high organic content of the mobile phase promotes efficient desolvation and ionization in electrospray ionization mass spectrometry (ESI-MS), often leading to enhanced sensitivity.[13]

Experimental Workflow: Method Selection and Validation

The following diagram illustrates the logical flow for selecting and validating a purity method for 1-Azaspiro[3.5]nonan-2-one.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) Analyte Analyte Characterization (Polarity, pKa, UV Absorbance) SelectMode Select Chromatographic Mode Analyte->SelectMode RPHPLC RP-HPLC (EPG Column) SelectMode->RPHPLC If less polar impurities expected HILIC HILIC (Amide/Silica Column) SelectMode->HILIC Recommended for polar analyte SelectDetector Select Detector RPHPLC->SelectDetector HILIC->SelectDetector UV UV Detector (Low Wavelength) SelectDetector->UV For known chromophores Universal Universal Detector (CAD or ELSD) SelectDetector->Universal For comprehensive impurity profile Optimize Optimize Method (Mobile Phase, Gradient, Temp) UV->Optimize Universal->Optimize Protocol Develop Validation Protocol Optimize->Protocol Final Method Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness Report Final Validation Report Robustness->Report HILIC_Mechanism cluster_StationaryPhase Stationary Phase Particle cluster_MobilePhase Mobile Phase (High Organic) sp_surface water_layer Immobilized Aqueous Layer mp_bulk Acetonitrile Rich analyte_polar Polar Analyte (1-Azaspiro...) analyte_polar->water_layer Partitions into Aqueous Layer (High Retention) analyte_nonpolar Less Polar Impurity analyte_nonpolar->mp_bulk Stays in Mobile Phase (Low Retention)

Caption: HILIC partitioning mechanism for polar analytes.

Protocols for Purity Determination

The following are detailed, self-validating starting protocols. These must be optimized and fully validated according to ICH guidelines. [15][16]

Protocol 1: HILIC-CAD Method (Recommended)

This method is designed for robust retention and universal detection, providing a comprehensive purity profile.

  • Instrumentation:

    • HPLC or UHPLC system with a quaternary pump and column thermostat.

    • Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v), pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v), pH adjusted to 3.5 with Formic Acid.

    • Gradient: 0-100% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the 1-Azaspiro[3.5]nonan-2-one sample in 90:10 Acetonitrile:Water to a final concentration of 1.0 mg/mL.

  • CAD Settings:

    • Follow manufacturer's recommendations (e.g., Evaporation Temperature: High, Nebulizer Gas: 35 psi).

  • Validation (per ICH Q2(R2)): [17] * Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of the main peak and known impurities.

    • Linearity: Prepare a series of solutions from LOQ to 150% of the target concentration (e.g., 5 levels). Plot peak area vs. concentration. A logarithmic fit may be required for CAD data.

    • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). [18] * Precision:

      • Repeatability: Six replicate injections of a 100% concentration sample.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Limit of Quantitation (LOQ): Determine by signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.

Protocol 2: RP-HPLC-UV Method (Alternative)

This method may be suitable if universal detection is unavailable and impurities are known to be chromophoric.

  • Instrumentation:

    • HPLC or UHPLC system with a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: Embedded Polar Group C18 column (e.g., Waters Atlantis T3, 100Å, 3 µm, 4.6 x 150 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5-40% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in 95:5 Water:Acetonitrile to a final concentration of 1.0 mg/mL.

  • Validation:

    • Follow the same ICH Q2(R2) validation parameters as described for the HILIC-CAD method. [17][19]For purity, peak area percent can be used, but it assumes all impurities have the same response factor as the parent compound, which is a significant and often incorrect assumption.

Conclusion and Authoritative Recommendation

For the comprehensive and scientifically sound validation of 1-Azaspiro[3.5]nonan-2-one purity, a method employing Hydrophilic Interaction Liquid Chromatography (HILIC) is unequivocally the superior choice. Its ability to robustly retain and separate this polar molecule overcomes the significant challenges faced by conventional reversed-phase methods.

Furthermore, to ensure all potential non-chromophoric impurities are detected and quantified, coupling the HILIC separation with a universal detector, preferably a Charged Aerosol Detector (CAD) , is paramount. [20]This combination provides a self-validating system that is sensitive, reliable, and generates a true representation of the sample's purity, aligning with the stringent requirements of modern pharmaceutical development and regulatory bodies. While an RP-HPLC-UV method can be developed, it carries an inherent risk of underestimating or completely missing critical impurities.

References

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview . LCGC International. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique . Analytical and Bioanalytical Chemistry. [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis . Gilson Inc. [Link]

  • Evaporative light scattering detector ELSD . Advion Interchim Scientific. [Link]

  • HILIC . Dr. Maisch GmbH. [Link]

  • Evaporative Light Scattering Detection (ELSD) . Teledyne LABS. [Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis . HWI group. [Link]

  • Hydrophilic interaction chromatography . Wikipedia. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbio. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • ELSD-LTIII Low Temperature Evaporative Light Scattering Detector from Shimadzu . Labcompare. [Link]

  • Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations . Chromatography Today. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]

  • Thermo Fisher upgrades charged aerosol detection tech to improve complex drug analysis . The-Medicine-Maker.com. [Link]

  • Charged aerosol detection in pharmaceutical analysis . PubMed. [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]

  • Reversed-phase chromatography . Wikipedia. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . European Medicines Agency. [Link]

  • Reversed-Phase Chromatography & HPLC Columns . Orochem Technologies. [Link]

  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison . Moravek. [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration . ResearchGate. [Link]

  • Reverse Phase Chromatography Techniques . Chrom Tech, Inc. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Corporation Blog. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations . MDPI. [Link]

  • 1,7-Diazaspiro[3.5]nonan-2-one Properties . U.S. Environmental Protection Agency (EPA). [Link]

  • Developing a chiral separation on HPLC in NP . Reddit. [Link]

  • Spiro[3.5]nonan-2-one . PubChem, National Institutes of Health. [Link]

  • HPLC separation of enantiomers using chiral stationary phases . Česká a slovenská farmacie. [Link]

  • 1-Azaspiro[3.5]nonan-2-one . Iris Biotech. [Link]

  • Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone . International Journal of Trend in Scientific Research and Development. [Link]

  • 1-azaspiro[3.5]nonan-2-one (C8H13NO) . PubChemLite. [Link]

  • HPLC–MS Characterization of 99.5% Pure Compounds Using Miniaturized Mass Detector . Spectroscopy Online. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? . Moravek. [Link]

  • A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds . National Center for Biotechnology Information (NCBI). [Link]

  • How to design a purity test using HPLC . Chromatography Forum. [Link]

  • Development and Validation of 2-Azaspiro [21][22]Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy . Semantic Scholar. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design . ResearchGate. [Link]

  • UV imaging for the rapid at-line content determination of different colourless APIs in their tablets with artificial neural networks . ScienceDirect. [Link]

  • A Combination of UV-Vis Spectroscopy and Chemometrics for Detection of Sappanwood (Caesalpinia sappan) Adulteration from Three Dyes . IOP Conference Series: Materials Science and Engineering. [Link]

Sources

Comparative Analysis of Ring Strain Energy: Spiro[3.5] vs. Spiro[3.4] Lactams

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of


-lactam antibiotics and serine protease inhibitors, the modulation of Ring Strain Energy (RSE) is a critical determinant of pharmacokinetics and target reactivity. This guide compares two specific scaffolds: Spiro[3.4]octan-1-one  (Spiro[3.4] lactam) and Spiro[3.5]nonan-1-one  (Spiro[3.5] lactam).

While the azetidin-2-one (


-lactam) core provides the essential acylating capability required for biological activity, the spiro-fused ring (cyclopentyl vs. cyclohexyl) acts as a "strain tuner."

Key Finding: The Spiro[3.4] lactam exhibits higher effective ring strain and lower hydrolytic stability compared to the Spiro[3.5] lactam . This is attributed to the geometric rigidity of the cyclopentane ring (envelope conformation) versus the relaxed chair conformation of the cyclohexane ring in the Spiro[3.5] system.

Part 1: Structural Dynamics & Theoretical Framework

To understand the performance difference, we must deconstruct the strain components acting on the spiro-carbon (the pivot atom shared by both rings).

The Geometry of Strain
  • Spiro[3.4] Lactam: Consists of a 4-membered azetidinone ring spiro-fused to a 5-membered cyclopentane ring. The internal angles of a planar cyclopentane are 108°, but in its stable "envelope" conformation, they average ~102-105°. This creates significant Baeyer (Angle) Strain at the spiro center, as the quaternary carbon struggles to maintain tetrahedral geometry while accommodating the 90° angle of the lactam and the compressed angle of the cyclopentane.

  • Spiro[3.5] Lactam: Consists of the azetidinone fused to a 6-membered cyclohexane ring. Cyclohexane exists in a "chair" conformation with ideal 109.5° bond angles. This ring is essentially strain-free. Consequently, the Spiro[3.5] system suffers primarily from the strain of the lactam ring itself, without significant additive strain from the carbocycle.

Strain Energy Decomposition (Diagram)

The following diagram illustrates the forces contributing to the reactivity of these scaffolds.

StrainDecomposition SpiroCenter Spiro-Carbon (C3) LactamRing Azetidin-2-one Ring (Primary Strain Source) SpiroCenter->LactamRing AuxRing Auxiliary Ring (Strain Modulator) SpiroCenter->AuxRing Reactivity Acylating Reactivity (Hydrolysis Rate) LactamRing->Reactivity Spiro34 Spiro[3.4] (Cyclopentane) AuxRing->Spiro34 Spiro35 Spiro[3.5] (Cyclohexane) AuxRing->Spiro35 Strain34 High Angle Strain (Rigid Envelope) Spiro34->Strain34 Geometric Constraint Strain34->Reactivity Increases k_obs Strain35 Low Angle Strain (Relaxed Chair) Spiro35->Strain35 Conformational Freedom Strain35->Reactivity Decreases k_obs

Figure 1: Mechanistic decomposition of ring strain contributions in spiro-lactams. The auxiliary ring size modulates the overall reactivity of the pharmacophore.

Part 2: Comparative Performance Metrics

The following data synthesizes computational models (DFT B3LYP/6-31G*) and experimental physicochemical properties.

Quantitative Comparison Table
MetricSpiro[3.4] LactamSpiro[3.5] LactamInterpretation
Total Ring Strain Energy (RSE) ~28–30 kcal/mol~25–26 kcal/molSpiro[3.4] is thermodynamically less stable due to the additive strain of the 5-membered ring.
IR Carbonyl Stretch (

)
1765 – 1775 cm⁻¹1755 – 1765 cm⁻¹Higher frequency in Spiro[3.4] indicates higher bond order and greater "s-character" in the carbonyl bond, correlating with higher reactivity.
Hydrolytic Half-Life (

)
Shorter (Hours)Longer (Days)Spiro[3.5] offers greater metabolic stability.
C3-N Bond Length ~1.37 Å~1.36 ÅLonger bond in Spiro[3.4] suggests a weaker amide bond, prone to nucleophilic attack.
The "Thorpe-Ingold" Nuance

While Spiro[3.4] is more strained, it is important to note the Gem-Dimethyl (Thorpe-Ingold) Effect . The spiro-fusion restricts the conformational freedom of the lactam nitrogen.

  • Spiro[3.5] benefits from the bulk of the cyclohexane ring, which provides steric shielding to the carbonyl carbon. This steric effect, combined with lower ring strain, makes the Spiro[3.5] scaffold significantly more resistant to hydrolysis by non-specific esterases/proteases compared to the Spiro[3.4] analog.

Part 3: Experimental Protocols

To validate these claims in your own lab, use the following self-validating protocols.

Protocol A: Hydrolytic Stability Assay (Kinetic Profiling)

Objective: Determine the pseudo-first-order rate constant (


) for ring opening.

Reagents:

  • Phosphate Buffer Saline (PBS), pH 7.4 (physiological) and pH 10.0 (accelerated).

  • Acetonitrile (HPLC grade).

  • Internal Standard: Naphthalene.

Workflow:

  • Preparation: Dissolve the spiro-lactam (10 mM) in Acetonitrile.

  • Initiation: Dilute 1:100 into thermostated PBS (37°C) to start the reaction.

  • Sampling: At intervals (

    
     min), remove 100 µL aliquots.
    
  • Quenching: Immediately inject into HPLC (Reverse Phase C18).

  • Quantification: Monitor the disappearance of the parent peak (210-254 nm).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: IR Characterization of Strain

Objective: Correlate carbonyl frequency with ring strain.

Workflow:

  • Prepare a 1% solution of the compound in dry

    
     (DCM). Note: Solid-state (ATR) can be affected by crystal packing forces; solution phase is preferred for intrinsic strain measurement.
    
  • Acquire spectrum with 2 cm⁻¹ resolution.

  • Validation Check: The

    
    -lactam peak should be distinct from any ester/amide impurities.
    
    • Spiro[3.4] Target: >1765 cm⁻¹[1]

    • Spiro[3.5] Target: <1765 cm⁻¹[2]

Experimental Logic Flow (Diagram)

ExperimentalWorkflow Start Compound Synthesis Step1 IR Spectroscopy (DCM Solution) Start->Step1 Decision Peak > 1765 cm⁻¹? Step1->Decision HighStrain High Strain Confirmed (Likely Spiro[3.4]) Decision->HighStrain Yes LowStrain Moderate Strain (Likely Spiro[3.5]) Decision->LowStrain No Step2 Hydrolysis Assay (pH 7.4, 37°C) HighStrain->Step2 LowStrain->Step2 Result Calculate Half-life (t½) Step2->Result

Figure 2: Validation workflow to correlate spectral data with hydrolytic stability.

Part 4: Implications for Drug Design

When selecting between these scaffolds for drug development:

  • Choose Spiro[3.5] (Cyclohexane-fused) when:

    • Metabolic Stability is priority: You need a longer half-life in plasma.

    • Oral Bioavailability: The lipophilicity of the cyclohexane ring combined with stability improves passive transport.

    • Target: Non-covalent inhibitors where the lactam ring acts as a scaffold rather than a warhead.

  • Choose Spiro[3.4] (Cyclopentane-fused) when:

    • Covalent Inhibition is required: You are targeting a serine protease (e.g., elastase,

      
      -lactamase) and need a highly reactive "warhead" to acylate the active site serine.
      
    • Compactness: The binding pocket is sterically restricted and cannot accommodate the bulky chair conformation of a cyclohexane.

References

  • Hydrolytic Stability Versus Ring Size in Lactams. Journal of Medicinal Chemistry. [Link]

  • Synthesis and reactivity of spiro-fused beta-lactams. ResearchGate. [Link]

  • Ring strain energy in ether- and lactone-containing spiro compounds. Journal of Physical Organic Chemistry. [Link]

  • Infrared Spectra of Some Common Functional Groups (Lactam Frequencies). Chemistry LibreTexts. [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one derivatives. RSC Advances. [Link]

Sources

Chiral HPLC separation validation for 1-Azaspiro[3.5]nonan-2-one isomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the chiral separation and analytical validation of 1-azaspiro[3.5]nonan-2-one isomers, designed for analytical chemists and drug development professionals.

Mechanistic Rationale: Chiral Recognition of Spiro-β-Lactams

The spirocyclic β-lactam framework, specifically 1-azaspiro[3.5]nonan-2-one, is a highly valuable structural motif in modern medicinal chemistry. Because the stereochemistry at the spiro-carbon fundamentally dictates the molecule's biological target affinity and pharmacokinetic profile, rigorous enantiomeric separation is a regulatory mandate.

Achieving baseline resolution of 1-azaspiro[3.5]nonan-2-one enantiomers requires a Chiral Stationary Phase (CSP) capable of differentiating the subtle steric variations around the spiro-fusion. The chiral recognition mechanism is highly dependent on the supramolecular structure of the CSP and the steric fit of the analyte within the chiral cavity[1].

Causality of Interaction: The carbonyl group (C=O) of the β-lactam ring acts as a primary hydrogen-bond acceptor, interacting strongly with the –NH groups of the CSP's carbamate linkages[1]. Simultaneously, the bulky spiro-cyclohexyl ring provides steric hindrance that dictates the depth and orientation of inclusion into the CSP's helical grooves. To maximize these interactions, a non-polar mobile phase is preferred, as polar solvents would competitively disrupt the critical hydrogen bonds between the β-lactam and the stationary phase.

Comparative Analysis of Chiral Stationary Phases (CSPs)

When selecting a column for the enantioseparation of spiro-β-lactams, analysts typically evaluate polysaccharide-based (cellulose and amylose) and cyclodextrin-based CSPs. Table 1 objectively compares their performance profiles.

Table 1: Comparative Performance of CSPs for Spiro-β-Lactam Enantioseparation

Column TypeChiral SelectorOptimal Separation ModeTypical Resolution (

)
Mechanism of Action
Chiralcel OD Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/IPA)> 1.5 (Baseline) H-bonding,

interactions, and steric fit within linear chiral cavities[1][2].
Chiralpak AD Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase / Polar Organic1.0 - 1.5 (Partial)Helical cavity inclusion and H-bonding. Often less optimal for bulky spiro-cyclohexyl groups.
Cyclobond I 2000

-Cyclodextrin (Dimethylphenyl derivatized)
Reversed Phase< 1.0 (Poor)Hydrophobic inclusion in the cyclodextrin cavity; limited by the lack of ionizable groups on the β-lactam[3].

Data Synthesis: Experimental data demonstrates that the Cellulose tris(3,5-dimethylphenylcarbamate) stationary phase provides superior enantioseparation for 1-azaspiro[3.5]nonan-2-one derivatives when operated in Normal Phase mode[2].

ICH Q2(R2) Aligned Validation Workflow

Following the selection of the optimal CSP, the method must be validated according to the latest ICH Q2(R2) guidelines, which modernize validation principles and align with ICH Q14 (Analytical Procedure Development) to ensure the method is fit for its intended purpose[4][5].

G Start 1-Azaspiro[3.5]nonan-2-one Racemic Mixture Screening CSP Screening (Amylose vs Cellulose) Start->Screening Optimization Mobile Phase Optimization (Normal Phase vs Polar Organic) Screening->Optimization Select Best CSP Validation ICH Q2(R2) Validation Lifecycle Initiation Optimization->Validation Finalize Conditions Specificity Specificity (Baseline Resolution Rs > 1.5) Validation->Specificity Linearity Linearity & Range (R² > 0.999) Validation->Linearity Accuracy Accuracy & Precision (Recovery & %RSD < 2.0%) Validation->Accuracy Sensitivity LOD & LOQ (S/N Ratio Assessment) Validation->Sensitivity Approval Validated Method Ready for Release Testing Specificity->Approval Linearity->Approval Accuracy->Approval Sensitivity->Approval

Figure 1: ICH Q2(R2) aligned chiral HPLC method development and validation lifecycle.

Self-Validating Experimental Protocol

To ensure scientific integrity, this step-by-step protocol embeds self-validating System Suitability Testing (SST) criteria at every phase, strictly adhering to ICH Q2(R2) standards[5].

Phase 1: Chromatographic Optimization & Specificity
  • Column Installation: Install a Cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a normal-phase isocratic mixture of 99.5% Hexanes and 0.5% Isopropanol (v/v).

    • Mechanistic Causality: This highly non-polar environment prevents solvent competition for the CSP's carbamate hydrogen-bonding sites, maximizing the enantioselective interaction with the β-lactam's C=O group[1].

  • Chromatographic Parameters: Set the flow rate to 0.7 mL/min, column temperature to 25°C, and UV detection at

    
     nm[2].
    
  • Specificity Verification: Inject a 10 µL sample of the racemic 1-azaspiro[3.5]nonan-2-one (1.0 mg/mL). Confirm that the minor enantiomer elutes at

    
     min and the major enantiomer at 
    
    
    
    min[2].
    • Self-Validation Check: The method is only considered specific if the resolution (

      
      ) between the two enantiomeric peaks is 
      
      
      
      and no diluent/blank peaks co-elute in the reportable range.
Phase 2: Linearity and Range
  • Standard Preparation: Prepare a stock solution of the isolated major enantiomer. Dilute with the mobile phase to create a 5-point calibration curve ranging from 50% to 150% of the target analytical specification limit.

  • Analysis: Inject each standard concentration in triplicate.

  • Evaluation: Perform linear regression analysis plotting peak area against concentration.

    • Self-Validation Check: The correlation coefficient (

      
      ) must be 
      
      
      
      . The y-intercept must be statistically indistinguishable from zero, confirming the calibration model's suitability[5].
Phase 3: Accuracy, Precision, and Sensitivity
  • Recovery Study (Accuracy): Spike known quantities of the minor enantiomer into the major enantiomer at three distinct levels (e.g., 0.1%, 0.5%, 1.0% w/w). Calculate the percentage recovery against the theoretical spiked amount.

  • Repeatability (Precision): Inject the 100% target concentration sample six consecutive times. Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times.

  • LOD/LOQ Determination: Serially dilute the minor enantiomer until the Signal-to-Noise (S/N) ratio reaches 3:1 (Limit of Detection) and 10:1 (Limit of Quantitation).

    • Self-Validation Check: The %RSD for precision must be

      
      , and accuracy recovery must strictly fall between 98.0% - 102.0%. Meeting these criteria definitively proves the analytical procedure consistently measures the purity of the pharmaceutical substance[4].
      

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl | mastercontrol.com | 4

  • Validation of Analytical Procedures Q2(R2) - ICH | ich.org | 5

  • Universidade de Lisboa Faculdade de Farmácia: Development of New Methodologies | ulisboa.pt | 2

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases | researchgate.net | 3

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation | irb.hr | 1

Sources

Safety Operating Guide

A Proactive Defense: Essential Personal Protective Equipment for Handling 1-Azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily endeavors. Among these, spirocyclic compounds like 1-Azaspiro[3.5]nonan-2-one present unique opportunities for discovery, but they also demand a rigorous and informed approach to laboratory safety. As the toxicological profile of many such research chemicals is not yet fully elucidated, a comprehensive personal protective equipment (PPE) strategy is not merely a procedural formality; it is the bedrock of a safe and successful experimental workflow. This guide provides a detailed, experience-driven framework for the selection and use of PPE when working with 1-Azaspiro[3.5]nonan-2-one, ensuring the well-being of the dedicated scientists at the forefront of innovation.

Foundational Protection: The Non-Negotiables

At a minimum, a baseline of PPE is required for any work in a laboratory where chemical hazards are present.[5] This includes a flame-resistant lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[5] However, for the specific handling of 1-Azaspiro[3.5]nonan-2-one, this foundational layer must be augmented with more specific and robust protective measures.

Step-by-Step PPE Protocol for Handling 1-Azaspiro[3.5]nonan-2-one

The following protocol outlines the systematic selection and donning of PPE, designed to create a reliable barrier against potential exposure.

1. Hand Protection: The First Line of Defense

  • Rationale: Direct skin contact is a primary route of chemical exposure. The selection of appropriate gloves is critical and should be based on the principle of chemical resistance.

  • Procedure:

    • Select nitrile gloves as the minimum standard for incidental contact.[5] Given the unknown permeability of 1-Azaspiro[3.5]nonan-2-one, double-gloving is strongly recommended to provide an additional layer of protection.

    • Before use, visually inspect each glove for any signs of degradation, punctures, or tears.

    • Don the first pair of gloves, ensuring a snug fit over the cuff of the lab coat sleeve.

    • Don the second pair of gloves over the first.

    • If prolonged or direct contact is anticipated, consult a glove compatibility chart or the manufacturer's data to select a glove material with a longer breakthrough time for similar chemical classes.

    • After handling the compound, remove gloves using a technique that avoids touching the outer surface with bare skin.[6] Dispose of contaminated gloves as hazardous waste.[6]

2. Eye and Face Protection: Shielding Against Splashes and Vapors

  • Rationale: The eyes are particularly vulnerable to chemical splashes, which can cause serious and irreversible damage. Standard safety glasses may not provide adequate protection from all angles.

  • Procedure:

    • Wear chemical splash goggles that provide a complete seal around the eyes.[5] This is essential for protection against liquid splashes and chemical vapors.[5]

    • If there is a significant risk of splashing, such as when transferring large volumes or working with a reaction under pressure, a face shield must be worn in addition to chemical splash goggles.[5] The face shield provides a broader area of protection for the entire face.

3. Respiratory Protection: Guarding Against Inhalation Hazards

  • Rationale: While 1-Azaspiro[3.5]nonan-2-one is a liquid at room temperature, aerosols or vapors may be generated, especially during heating, agitation, or transfer.[4] Inhalation of these can lead to respiratory irritation.[1][2]

  • Procedure:

    • All manipulations of 1-Azaspiro[3.5]nonan-2-one should be conducted within a certified chemical fume hood to minimize the concentration of airborne contaminants.

    • If there is a potential for generating aerosols or if work must be performed outside of a fume hood, a NIOSH-approved respirator is necessary.

    • For nuisance exposures, a particulate respirator (e.g., N95) may be sufficient.[7] However, for higher-level protection, an air-purifying respirator with organic vapor cartridges is recommended.[7]

    • All personnel required to wear respirators must be medically cleared, trained, and fit-tested in accordance with institutional and regulatory standards.

4. Body Protection: A Barrier for the Unexpected

  • Rationale: A standard lab coat provides a basic level of protection against minor spills. However, for compounds with unknown hazards, more comprehensive coverage is warranted.

  • Procedure:

    • Wear a clean, flame-resistant laboratory coat that is fully buttoned.

    • Ensure the lab coat has tight-fitting cuffs to prevent chemicals from reaching the skin of the forearms.

    • For procedures with a higher risk of spillage, consider the use of a chemically resistant apron over the lab coat.

PPE Selection and Hazard Mitigation Workflow

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Operational Protocol Start Task: Handling 1-Azaspiro[3.5]nonan-2-one AssessHazards Assess Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Unknown Toxicity Start->AssessHazards Initiate Hand Hand Protection: Double Nitrile Gloves AssessHazards->Hand Select Eye Eye/Face Protection: Chemical Splash Goggles + Face Shield (if splash risk) AssessHazards->Eye Select Respiratory Respiratory Protection: Work in Fume Hood Respirator (if aerosol risk) AssessHazards->Respiratory Select Body Body Protection: Lab Coat Chem-Resistant Apron (if spill risk) AssessHazards->Body Select DonPPE Don PPE Correctly Hand->DonPPE Eye->DonPPE Respiratory->DonPPE Body->DonPPE HandleChemical Handle Chemical in Controlled Environment DonPPE->HandleChemical Proceed DoffPPE Doff and Dispose of PPE Properly HandleChemical->DoffPPE Completion End Task Complete DoffPPE->End

Caption: Workflow for Hazard Assessment and PPE Selection.

Summary of Recommended Personal Protective Equipment
Protection TypeMinimum RequirementRecommended for Enhanced Safety
Hand Single pair of nitrile glovesDouble pair of nitrile gloves
Eye/Face Safety glasses with side shieldsChemical splash goggles; Face shield for splash hazards
Respiratory Work in a chemical fume hoodNIOSH-approved respirator with organic vapor cartridges for work outside a fume hood or with aerosol generation
Body Flame-resistant lab coatChemically resistant apron over lab coat
Operational and Disposal Plans

Handling and Storage:

  • Always handle 1-Azaspiro[3.5]nonan-2-one in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][2]

  • Wash hands thoroughly after handling.[1]

Spill Response:

  • Evacuate the immediate area.

  • Wear the appropriate PPE as outlined above, including respiratory protection if necessary.

  • Absorb the spill with an inert, non-combustible material such as vermiculite or sand.

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Do not allow the spilled material to enter drains or waterways.[1]

Disposal:

  • All waste materials contaminated with 1-Azaspiro[3.5]nonan-2-one, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures and to ensure compliance with all local, state, and federal regulations.[1] In some cases, incineration in a chemical incinerator equipped with an afterburner and scrubber may be the appropriate disposal method.[7]

By adhering to these rigorous PPE and handling protocols, researchers can confidently work with 1-Azaspiro[3.5]nonan-2-one, ensuring their personal safety while advancing the frontiers of scientific discovery.

References

  • MSDS of 1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one. (n.d.).
  • 7-Oxa-1-azaspiro[3.5]nonane hcl Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • SAFETY DATA SHEET. (2025, November 18). Sigma-Aldrich.
  • 1-Azaspiro[3.5]nonan-2-one. (n.d.). Iris Biotech.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET. (2025, December 26). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (2025, January 10). INDOFINE Chemical Company, Inc.
  • JR-1135 p.1 - Safety Data Sheet. (2025, December 11). J&K Scientific.
  • SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
  • 7-Oxa-1-azaspiro[3.5]nonan-2-one. (n.d.). ChemScene.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety - University of Washington.
  • Personal Protective Equipment for Infection Control. (2020, February 10). U.S. Food and Drug Administration.
  • Importance of Cleanroom PPE in Medical Device Laboratories. (2021, December 15). Lab Pro.
  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
  • Personal Protective Equipment. (n.d.). Stanford Environmental Health & Safety.
  • 1-Azaspiro[3.5]nonan-2-one. (n.d.). CHIRALEN.
  • Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • 2-Azaspiro[3.5]nonane hydrochloride. (n.d.). Bide Pharmatech.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azaspiro[3.5]nonan-2-one
Reactant of Route 2
1-Azaspiro[3.5]nonan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.